molecular formula C4H7NO B3024891 Crotonamide CAS No. 23350-58-5

Crotonamide

Cat. No.: B3024891
CAS No.: 23350-58-5
M. Wt: 85.1 g/mol
InChI Key: NQQRXZOPZBKCNF-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crotonamide is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.1 g/mol. The purity is usually 95%.
The exact mass of the compound Crotonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Crotonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Crotonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQRXZOPZBKCNF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-37-6, 23350-58-5
Record name Crotonamide, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Crotonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 23350-58-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CROTONAMIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4LV3GQ8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Crotonamide chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Crotonamide: Chemical Identity, Properties, and Applications

Introduction

Crotonamide ((2E)-but-2-enamide) is an unsaturated amide of significant interest in organic synthesis and materials science. As a derivative of crotonic acid, it serves as a versatile building block for the synthesis of a wide range of chemical products, including pharmaceuticals and agrochemicals.[1][2] Its bifunctional nature, containing both a reactive double bond and an amide group, allows for diverse chemical transformations. This guide provides a comprehensive technical overview of crotonamide, focusing on its fundamental chemical properties, structure, synthesis, and safe handling protocols, tailored for researchers and professionals in chemical and drug development.

Part 1: Molecular Identification and Structure

A precise understanding of a molecule's identity and structure is foundational to its application in research and development. This section details the chemical formula, molecular weight, and structural isomers of crotonamide.

Chemical Formula and Molecular Weight

Crotonamide is an organic compound composed of four carbon atoms, seven hydrogen atoms, one nitrogen atom, and one oxygen atom.[1] This composition gives it the chemical formula:

C₄H₇NO [1][3][4][5]

The molecular weight is calculated by summing the atomic weights of its constituent atoms. Based on the most common isotopes, the molecular weight of crotonamide is approximately:

85.10 g/mol [4][5]

Slight variations in this value (e.g., 85.11 g/mol ) may be reported depending on the precision of the atomic mass units used in the calculation.[3][6]

Structural Elucidation and Isomerism

Crotonamide is the amide of crotonic acid and is systematically named (2E)-but-2-enamide.[5] The presence of a carbon-carbon double bond (C=C) gives rise to geometric isomerism. The compound can exist as two stereoisomers: trans (E) and cis (Z). The trans isomer, where the main carbon chain substituents are on opposite sides of the double bond, is the more stable and commonly available form.[4][5][7]

Key chemical identifiers for (E)-crotonamide are:

  • IUPAC Name: (E)-but-2-enamide[5]

  • SMILES: C/C=C/C(=O)N[5]

  • InChI: InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+[3][4][5][8]

Molecular Structure Visualization

The three-dimensional arrangement of atoms in (E)-crotonamide is critical to its reactivity. The diagram below illustrates its planar vinyl group and amide functionality.

Caption: Molecular Structure of (E)-Crotonamide.

Part 2: Physicochemical Properties

The physical and chemical properties of crotonamide dictate its behavior in various solvents and reaction conditions, which is crucial for designing experimental protocols.

PropertyValueSource(s)
CAS Number 625-37-6 (trans-isomer); 23350-58-5[1][4][5][6]
Appearance White to light yellow powder or crystal[1][3]
Melting Point 158-162 °C[1][9]
Boiling Point 218.7 °C at 760 mmHg[4]
Density 0.956 g/cm³[4]
Solubility Slightly soluble in water; Soluble in methanol, ethanol, and benzene[1][9]

Part 3: Synthesis and Reactivity

Crotonamide's utility stems from its accessible synthesis routes and the reactivity of its functional groups.

Synthesis Pathway: From Crotonaldehyde

A common method for synthesizing crotonamide involves the conversion of crotonaldehyde. This process typically involves reacting crotonaldehyde with ammonia in the presence of a suitable catalyst.[1] This transformation is a powerful example of converting an aldehyde into a primary amide, expanding the synthetic toolbox for nitrogen-containing compounds.

Causality of Experimental Choices:

  • Starting Material: Crotonaldehyde is an economical and readily available α,β-unsaturated aldehyde.

  • Reagent: Ammonia serves as the nitrogen source for the amide group.

  • Catalyst: The choice of catalyst is critical to facilitate the amination and subsequent oxidation or rearrangement to form the stable amide product.

Experimental Workflow: Conceptual Synthesis

The following diagram outlines the high-level workflow for the synthesis of crotonamide from crotonaldehyde.

Synthesis_Workflow Figure 2: Conceptual Synthesis Workflow start Start: Crotonaldehyde + Ammonia reaction Reaction Vessel (Catalyst, Controlled Temp.) start->reaction 1. Reactants Added workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup 2. Reaction Proceeds purification Purification (Recrystallization or Chromatography) workup->purification 3. Crude Product Isolation product Final Product: (E)-Crotonamide purification->product 4. Purity >98%

Caption: High-level workflow for Crotonamide synthesis.

Key Chemical Reactions

The functional groups in crotonamide allow for several key reactions:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield crotonic acid and ammonia.[1]

  • Reduction: The amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride.[1]

  • Electrophilic Addition: The carbon-carbon double bond can undergo electrophilic addition reactions, a common pathway for functionalizing α,β-unsaturated carbonyl compounds.

Part 4: Laboratory Handling and Safety

Ensuring laboratory safety is paramount when working with any chemical reagent. Crotonamide presents moderate hazards that require appropriate handling procedures.

Hazard Profile: According to the Globally Harmonized System (GHS), crotonamide is classified with the following hazards:

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][5]

Self-Validating Safety Protocol: A self-validating safety protocol ensures that checks are in place at each step to mitigate risk.

  • Engineering Controls:

    • Action: Always handle crotonamide powder within a chemical fume hood or in a well-ventilated area.[10]

    • Validation: This prevents inhalation of airborne particles, addressing the H335 hazard.

  • Personal Protective Equipment (PPE):

    • Action: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10]

    • Validation: Goggles and gloves directly prevent contact with eyes and skin, mitigating the H319 and H315 hazards.

  • Handling and Disposal:

    • Action: Avoid creating dust when handling the solid.[10] In case of a spill, clean it up following established laboratory procedures for solid waste. Dispose of waste in a clearly labeled container according to institutional and local regulations.

    • Validation: Proper handling minimizes exposure, and correct disposal prevents environmental contamination.

Conclusion

Crotonamide is a valuable chemical intermediate with well-defined properties. Its chemical formula (C₄H₇NO) and molecular weight (85.10 g/mol ) are fundamental to its stoichiometry in chemical reactions. The prevalence of the trans-isomer and the compound's characteristic reactivity make it a versatile tool for synthetic chemists. By adhering to rigorous safety protocols, researchers can effectively leverage crotonamide in the development of novel molecules and materials.

References

  • LabSolutions. Crotonamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5354487, 2-Butenamide. [Link]

  • National Institute of Standards and Technology. trans-Crotonamide - the NIST WebBook. [Link]

Sources

(E)-but-2-enamide: Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, characterization, and pharmacological application of (E)-but-2-enamide (trans-crotonamide), a critical structural motif in medicinal chemistry.

Executive Summary

(E)-but-2-enamide (IUPAC: (2E)-but-2-enamide; common name: trans-crotonamide) is an


-unsaturated amide characterized by a trans-alkene geometry. In drug development, this structural motif serves as a moderate electrophile ("warhead") in Targeted Covalent Inhibitors (TCIs) . It functions as a Michael acceptor, forming irreversible or reversible covalent bonds with nucleophilic cysteine residues in the active sites of target proteins (e.g., kinases like EGFR or BTK).

Chemical Identity & Physical Properties[1][2][3][4][5]

The compound exists primarily as the stable trans (E) isomer. The electron-withdrawing amide group polarizes the alkene, activating the


-carbon for nucleophilic attack.
Structural Analysis[6]
  • IUPAC Name: (E)-but-2-enamide[1]

  • CAS Number: 625-37-6 (specific to (E)-isomer); 23350-58-5 (generic)

  • SMILES: C\C=C\C(N)=O

  • Molecular Formula:

    
    [1]
    
Physical Properties Table
PropertyValueNote
Molecular Weight 85.11 g/mol
Physical State Crystalline SolidWhite to off-white needles/powder
Melting Point 158 – 160 °CDistinctly higher than cis-isomer
Solubility Soluble in EtOH, DMSO, MeOHSparingly soluble in water; insoluble in hexanes
pKa ~15-16Amide proton (estimated)

Synthetic Protocol: Laboratory Scale

Note: This protocol describes the conversion of crotonic acid to the amide via the acid chloride intermediate. All steps must be performed in a fume hood.

Reaction Scheme
  • Activation: (E)-but-2-enoic acid +

    
    
    
    
    
    (E)-but-2-enoyl chloride
  • Amidation: (E)-but-2-enoyl chloride +

    
    
    
    
    
    (E)-but-2-enamide
Step-by-Step Methodology
Phase 1: Synthesis of Crotonyl Chloride
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (

    
    ).
    
  • Reagents: Charge flask with (E)-crotonic acid (10.0 g, 116 mmol) and anhydrous dichloromethane (DCM) (50 mL).

  • Chlorination: Add thionyl chloride (

    
    , 10.2 mL, 140 mmol) dropwise. Add 2-3 drops of DMF  as a catalyst.
    
  • Reaction: Reflux the mixture at 45°C for 2-3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to remove solvent and excess

    
    . The residue is crude crotonyl chloride (pale yellow liquid). Use immediately.
    
Phase 2: Ammonolysis
  • Preparation: In a separate 500 mL beaker, cool 25% aqueous ammonia (

    
    , 50 mL) to 0°C in an ice bath.
    
  • Addition: Dissolve the crude acid chloride in minimal dry DCM (10 mL). Add this solution dropwise to the stirring ammonia, maintaining temperature <10°C to prevent polymerization.

  • Precipitation: A white precipitate forms immediately. Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.

Phase 3: Purification
  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water (

    
     mL) to remove ammonium chloride salts.
    
  • Recrystallization: Recrystallize from hot ethanol or an ethanol/water mixture.

  • Drying: Dry in a vacuum oven at 40°C overnight.

  • Yield: Typical yield is 70-85%.

Characterization (Spectroscopy)[9]

The trans-geometry is confirmed by the large coupling constant (


) between the alkene protons.
Representative -NMR Data (DMSO- , 400 MHz)
ProtonShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
a 6.90Broad Singlet1H-Amide

b 7.35Broad Singlet1H-Amide

c 6.62Multiplet (dq)1H

,


-alkene (

)
d 5.85Doublet of Quartets1H

,


-alkene (

)
e 1.78Doublet of Doublets3H

,

Methyl (

)

Note: The coupling constant of ~15.5 Hz between protons c and d is diagnostic of the (E)-isomer. The (Z)-isomer typically displays J values of 10-12 Hz.

Mechanism of Action: The Covalent Warhead

In drug discovery, (E)-but-2-enamide is a "tunable" electrophile. It is less reactive than acrylamides (due to the electron-donating methyl group) but more selective, reducing off-target toxicity.

Mechanism: Michael Addition to Cysteine

The pharmacological mechanism involves the nucleophilic attack of a cysteine thiolate from the target protein onto the


-carbon of the enamide.

MichaelAddition Figure 1: Mechanism of Covalent Inhibition via Michael Addition. Cys Target Protein (Cysteine Thiolate) Transition Tetrahedral Enolate Intermediate Cys->Transition Nucleophilic Attack (on u03b2-carbon) Warhead (E)-but-2-enamide (Warhead) Warhead->Transition Adduct Stable Covalent Thioether Adduct Transition->Adduct Proton Transfer (Tautomerization)

[2]

Kinetic Relevance

The reaction follows second-order kinetics:


.
  • Reversibility: Unlike acrylamides, substituted enamides like crotonamides can sometimes exhibit reversible covalent binding depending on the steric environment of the protein pocket, allowing for "residence time" optimization.

Safety & Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.

Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust. Work in a ventilated hood, especially during the acid chloride step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354487, (E)-but-2-enamide. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents.CN115784929B: Preparation method of crotononitrile (involving crotonamide intermediate).

Sources

trans-Crotonamide: Physicochemical Profile & Covalent Warhead Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical properties of trans-Crotonamide Content Type: Technical Reference Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

trans-Crotonamide (2-butenamide) represents a critical structural motif in modern drug discovery, specifically within the class of Targeted Covalent Inhibitors (TCIs) . Unlike its more reactive analogue acrylamide, the


-methyl substitution in crotonamide attenuates electrophilicity, offering a "tuned" reactivity profile suitable for targeting non-catalytic cysteines without excessive off-target promiscuity.

This guide provides a definitive technical analysis of trans-crotonamide, moving beyond basic properties to explore its solid-state behavior, solution thermodynamics, and Michael acceptor kinetics.

Fundamental Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.

Table 1: Core Physical Properties
PropertyValue / DescriptionTechnical Context
CAS Registry 625-37-6Specific to the (E)-isomer.
IUPAC Name (2E)-But-2-enamideTrans geometry is thermodynamically dominant.
Molecular Formula

MW: 85.10 g/mol
Appearance White crystalline needlesForms monoclinic crystals from ethanol/water.
Melting Point 158 – 160 °CHigh lattice energy due to intermolecular H-bonding.
Boiling Point Decomposes >200 °CThermal polymerization risk near melt phase.
Density (Solid) ~1.12 g/cm³ (Predicted)Typical for primary amides; denser than water.
Solubility (Water) High (>100 mg/mL)Amphiphilic; soluble in polar protic solvents.
LogP (Oct/Wat) -0.56 (Exp.)[1]Hydrophilic; crosses membranes via passive diffusion.
pKa (Conj. Acid) ~ -0.5 to -1.0Protonation occurs only in strong acid (e.g., conc.

).

Structural & Electronic Characterization

Understanding the electronic distribution of trans-crotonamide is prerequisite to predicting its behavior as a covalent warhead.

Electronic Distribution & Resonance

The molecule exhibits significant resonance stabilization (


), which reduces the double bond character of the carbonyl and increases the double bond character of the C-N bond. Crucially, the 

-carbon is electron-deficient, serving as the soft electrophile for nucleophilic attack.

Resonance cluster_0 Resonance Structures cluster_1 Reactivity Consequence S1 Neutral Form (C=C-C=O) S2 Zwitterionic Form (+N=C-O-) S1->S2 Delocalization E1 Beta-Carbon (Electrophilic Site) S1->E1 LUMO localization E2 Amide Nitrogen (Poor Nucleophile)

Figure 1: Resonance contributions highlighting the activation of the


-carbon for Michael addition.
Spectroscopic Signatures[2]
  • UV/Vis:

    
     (Ethanol). The 
    
    
    
    transition is sensitive to solvent polarity.
  • IR (ATR):

    • 3350, 3180 cm⁻¹ (

      
       stretch, primary amide doublet).
      
    • 1665 cm⁻¹ (

      
       stretch, Amide I).
      
    • 1630 cm⁻¹ (

      
       stretch, often overlaps with Amide I).
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       1.78 (dd, 3H, 
      
      
      
      ): Methyl group doublet.
    • 
       5.80 (d, 1H, 
      
      
      
      -CH): Doublet due to trans-coupling.
    • 
       6.65 (m, 1H, 
      
      
      
      -CH): Multiplet, deshielded by carbonyl resonance.
    • 
       7.0-7.5 (br s, 2H, 
      
      
      
      ): Broad singlets, exchangeable with
      
      
      .

Reactivity Profile: The Michael Addition

In drug design, trans-crotonamide is categorized as a "Tuned Electrophile." It is less reactive than acrylamide, requiring precise positioning within a protein binding pocket to react with a specific cysteine thiol. This selectivity reduces the risk of idiosyncratic toxicity caused by random haptenization of cellular proteins.

Mechanism of Covalent Inhibition

The reaction follows a specific trajectory where the thiolate anion (


) attacks the 

-carbon.

MichaelAddition Start Reagents: Protein-Cys-SH + trans-Crotonamide Step1 Step 1: Thiol Deprotonation (Base-assisted formation of RS-) Start->Step1 Step2 Step 2: Nucleophilic Attack (RS- attacks Beta-Carbon) Step1->Step2 Rate Limiting Step Step3 Step 3: Enolate Intermediate (Resonance stabilized) Step2->Step3 Step4 Step 4: Proton Transfer (Tautomerization to Amide) Step3->Step4 Final Product: Stable Thioether Adduct Step4->Final Irreversible Bond

Figure 2: Stepwise mechanism of cysteine-mediated Michael addition to trans-crotonamide.

Kinetic Considerations ( )
  • Intrinsic Reactivity: The

    
    -methyl group provides steric hindrance and inductive electron donation, lowering the electrophilicity index (
    
    
    
    ) compared to acrylamide.
  • Reversibility: While often considered irreversible, crotonamide adducts can undergo retro-Michael addition under specific conditions (high pH, long timescales), which is a relevant consideration for drug residence time.

Experimental Protocols

The following protocols are designed to ensure high scientific integrity and reproducibility.

Synthesis & Purification of High-Purity trans-Crotonamide

Objective: Isolate >99% pure trans isomer for crystallographic or kinetic studies, removing cis impurities.

Reagents: trans-Crotonyl chloride (98%), Ammonium hydroxide (28%


), Dichloromethane (DCM).
  • Reaction:

    • Cool 50 mL of concentrated

      
       to 0 °C in a round-bottom flask.
      
    • Dissolve 10 mmol trans-crotonyl chloride in 20 mL dry DCM.

    • Add the organic phase dropwise to the aqueous ammonia with vigorous stirring (exothermic). Maintain temp < 10 °C to prevent polymerization.

  • Workup:

    • Stir for 1 hour at room temperature.

    • Evaporate DCM under reduced pressure. The product will precipitate as a white solid from the aqueous phase.

    • Filter the crude solid and wash with ice-cold water.

  • Recrystallization (Critical Step):

    • Dissolve crude solid in boiling ethanol (minimum volume).

    • Hot filtration to remove insoluble polymers.

    • Allow to cool slowly to room temperature, then to 4 °C. Slow cooling promotes the formation of the thermodynamically stable trans-crystal lattice.

  • Validation:

    • MP: Target 158–160 °C.

    • HPLC: Run on C18 column (Water/ACN gradient). cis-isomer typically elutes earlier.

Kinetic Glutathione (GSH) Assay

Objective: Quantify electrophilic reactivity (


) to assess "warhead" suitability.
  • Preparation: Prepare 10 mM trans-crotonamide in DMSO and 10 mM GSH in PBS (pH 7.4).

  • Incubation: Mix equimolar ratios (final 100

    
    M) at 37 °C.
    
  • Monitoring:

    • Inject aliquots into HPLC-UV (215 nm) at t=0, 15, 30, 60, 120 min.

    • Monitor the depletion of the crotonamide peak and appearance of the adduct peak.

  • Calculation: Plot

    
     vs time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).

Visualization: Analytical Workflow

Workflow cluster_inputs Input Material cluster_process Purification Logic cluster_qc Quality Control (QC) Raw Crude Crotonamide (Mix of isomers) Step1 Recrystallization (Ethanol) Raw->Step1 Step2 Vacuum Drying (40°C, 12h) Step1->Step2 QC1 1H-NMR (Confirm Geometry) Step2->QC1 QC2 HPLC Purity (>99%) Step2->QC2 QC3 XRD (Lattice Check) Step2->QC3

Figure 3: Quality assurance workflow for generating pharmaceutical-grade reference material.

References

  • National Institute of Standards and Technology (NIST). trans-Crotonamide - NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 2-Butenamide (Compound CID 5354487). National Library of Medicine. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Chemical Research in Toxicology. (Contextualizing Michael acceptor reactivity). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search (General Amide Motifs). [Link]

Sources

The Solubility Profile of Crotonamide: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: Why Crotonamide Solubility Matters

Crotonamide ((E)-but-2-enamide), a simple unsaturated amide, serves as a valuable building block in organic synthesis.[1] Its applications are diverse, ranging from an intermediate in the production of pharmaceuticals and agrochemicals to its use in polymer chemistry.[1] For researchers in drug discovery and development, understanding the solubility of a molecule like crotonamide is not a trivial pursuit; it is a critical parameter that dictates reaction conditions, purification strategies, formulation development, and ultimately, its potential bioavailability and efficacy. This guide provides an in-depth analysis of crotonamide's solubility, grounded in its physicochemical properties and supported by standardized experimental protocols for its determination.

Physicochemical Fundamentals of Crotonamide Solubility

The solubility behavior of crotonamide is intrinsically linked to its molecular structure. As a primary amide with four carbon atoms, it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.[2][3]

  • The Amide Functional Group (-CONH₂): This group is highly polar and is the primary driver of crotonamide's solubility in polar solvents. The presence of two hydrogen atoms on the nitrogen and a carbonyl oxygen allows the molecule to act as both a hydrogen bond donor and acceptor.[2][4] This capacity for extensive hydrogen bonding is key to its interaction with protic solvents like water and alcohols.

  • The Alkyl Backbone (CH₃CH=CH-): The four-carbon chain, including a carbon-carbon double bond, constitutes the nonpolar, hydrophobic portion of the molecule. This region disrupts the hydrogen-bonding network of water, limiting its aqueous solubility.[3][4]

The interplay between the hydrophilic amide head and the relatively small hydrophobic tail results in its characteristic solubility profile: limited in water but favorable in many organic solvents.[1]

Molecular Interactions and Solubility

The principle of "like dissolves like" governs solubility. A solvent's ability to break down the solute's crystal lattice and solvate the individual molecules determines the extent of dissolution.

G cluster_water Aqueous Environment cluster_ethanol Organic Solvent (Ethanol) Crotonamide_H2O Crotonamide Interaction_H2O Hydrogen Bonding (Donor & Acceptor) Crotonamide_H2O->Interaction_H2O Water Water (H₂O) Water->Interaction_H2O Result_H2O Limited Solubility (Hydrophobic tail disrupts water network) Interaction_H2O->Result_H2O Crotonamide_EtOH Crotonamide Interaction_EtOH Strong Hydrogen Bonding & Favorable van der Waals Interactions Crotonamide_EtOH->Interaction_EtOH Ethanol Ethanol (CH₃CH₂OH) Ethanol->Interaction_EtOH Result_EtOH High Solubility Interaction_EtOH->Result_EtOH

Caption: Intermolecular forces governing crotonamide solubility.

Solubility Profile: Aqueous and Organic Media

Qualitative data consistently describes crotonamide as a white to light yellow solid that is slightly soluble in water but readily soluble in several organic solvents.[1][5] This profile is typical for small primary amides where the carbon chain is not long enough to render the molecule completely insoluble in water.[2][6]

PropertyValueSource(s)
CAS Number 625-37-6; 23350-58-5[1][7][8]
Molecular Formula C₄H₇NO[1][8]
Molecular Weight 85.11 g/mol [1][9]
Appearance White to light yellow solid/powder[1][9]
Melting Point 158 - 162 °C[1]
Water Solubility Slightly soluble, faint turbidity[1][10]
Organic Solubility Soluble in Methanol, Ethanol, Benzene[1][11]

Expert Insight: The term "slightly soluble" is qualitative. For drug development, a quantitative value (e.g., in mg/mL or µM) is essential. A compound's aqueous solubility is a primary determinant of its potential for oral absorption and its suitability for intravenous formulation. The experimental protocols detailed below are designed to yield these critical quantitative metrics.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ensure reliable and reproducible data, a standardized protocol is paramount. The shake-flask method is a gold-standard technique for determining thermodynamic (equilibrium) solubility.[12][13] This protocol serves as a self-validating system for generating trustworthy solubility data in your laboratory.

Causality Behind Experimental Choices:
  • Use of Excess Solid: Ensures that the solvent becomes saturated, allowing for the determination of the true equilibrium solubility limit.

  • Prolonged Incubation (24-48h): Guarantees that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid phases. Shorter times might only yield kinetic solubility, which can be misleading.[12]

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for data consistency and relevance to physiological conditions.

  • Filtration: A crucial step to separate the undissolved solid from the saturated solution, ensuring that the analysis is performed only on the soluble fraction. A low-binding filter (e.g., PVDF) is chosen to minimize loss of the analyte.

  • Quantitative Analysis (HPLC/UV-Vis): Provides a precise measurement of the compound's concentration in the saturated filtrate, which is the definition of its solubility. A pre-established calibration curve is essential for accuracy.

Step-by-Step Methodology:
  • Preparation:

    • Accurately weigh an excess amount of crotonamide (e.g., ~5-10 mg) into a glass vial. The amount should be visibly more than what is expected to dissolve.

    • Add a precise volume of the desired solvent (e.g., 1.0 mL of phosphate-buffered saline, pH 7.4, or ethanol) to the vial.

  • Equilibration:

    • Seal the vial securely.

    • Place the vial in a shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate for a minimum of 24 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, allow the vial to stand undisturbed for at least 30 minutes to let undissolved solids settle.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Attach a 0.45 µm syringe filter (e.g., PVDF) and discard the first few drops (to saturate any binding sites on the filter).

    • Filter the remaining supernatant into a clean analysis vial.

  • Analysis:

    • Prepare a series of standard solutions of crotonamide of known concentrations.

    • Analyze the standards and the filtered sample by a suitable quantitative method (e.g., HPLC-UV).

    • Generate a calibration curve from the standards (Peak Area vs. Concentration).

    • Determine the concentration of crotonamide in the sample by interpolating its peak area on the calibration curve. This concentration is the equilibrium solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Implications for Research and Drug Development

  • Synthetic Chemistry: Crotonamide's high solubility in solvents like ethanol and methanol makes them ideal reaction media for its derivatization.[1] Knowledge of its insolubility in non-polar solvents like hexanes can be exploited for purification by precipitation.

  • In Vitro Biology: When preparing stock solutions for biological assays, dimethyl sulfoxide (DMSO) is commonly used. However, the final concentration of DMSO in the assay medium must typically be kept low (<0.5-1%) to avoid artifacts. Crotonamide's limited aqueous solubility means that precipitation can occur upon dilution of a concentrated DMSO stock into aqueous assay buffer. The quantitative solubility value is therefore crucial for designing experiments and interpreting results.[12]

  • Formulation Science: For a compound to be developed as an oral drug, it must dissolve in the gastrointestinal tract to be absorbed. The low aqueous solubility of crotonamide would present a significant challenge, potentially requiring formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to enhance its dissolution rate and extent.

Conclusion

Crotonamide exhibits a solubility profile characteristic of a small, polar organic molecule: slight solubility in water and high solubility in polar organic solvents. This behavior is a direct consequence of its molecular structure, specifically the balance between its hydrophilic amide group and its hydrophobic alkyl chain. For scientists and researchers, moving beyond qualitative descriptions to obtain precise, quantitative solubility data via standardized protocols is essential. This data provides the authoritative grounding needed to make informed decisions in chemical synthesis, biological screening, and pharmaceutical development, ultimately accelerating the path from laboratory research to practical application.

References

  • Title: 15.15: Physical Properties of Amides - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Amides - Organic Chemistry - Science Ready. Source: Science Ready. URL: [Link]

  • Title: trans-Crotonamide - the NIST WebBook - National Institute of Standards and Technology. Source: NIST WebBook. URL: [Link]

  • Title: Solubility of Amides - Chemistry Stack Exchange. Source: Chemistry Stack Exchange. URL: [Link]

  • Title: 10.6: Physical Properties of Amides - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]

  • Title: All You Need to Know About Amines & Amides | HSC Chemistry - Science Ready. Source: Science Ready. URL: [Link]

  • Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Source: National Toxicology Program, NIEHS. URL: [Link]

  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source: Cengage Learning (adapted). URL: [Link]

  • Title: In vitro solubility assays in drug discovery - PubMed. Source: PubMed, National Library of Medicine. URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews. URL: [Link]

Sources

Advanced Chemical Transformations of Crotonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical reactivity profile of Crotonamide, focusing on its hydrolysis, reduction, and application as an electrophilic warhead in drug discovery.

Executive Summary & Chemical Profile

Crotonamide ((2E)-but-2-enamide) represents a prototypical


-unsaturated amide. Its reactivity is defined by the conjugation between the alkene (

) and the carbonyl (

) groups. This conjugation creates two distinct electrophilic sites: the carbonyl carbon (susceptible to 1,2-addition) and the

-carbon (susceptible to 1,4-conjugate addition).

For researchers in drug development, Crotonamide is not merely a substrate; it is a structural motif often employed as a "warhead" in Targeted Covalent Inhibitors (TCIs) to irreversibly bind cysteine residues in proteins.

PropertyValue
IUPAC Name (2E)-but-2-enamide
Formula

Key Functionality Michael Acceptor, Amide
Reactivity Modes Nucleophilic Acyl Substitution (Hydrolysis), Hydride Reduction, Michael Addition

Reaction I: Hydrolysis (Acidic & Basic)

Hydrolysis of Crotonamide converts the amide functionality into the corresponding carboxylic acid (Crotonic acid) and ammonia. This reaction is thermodynamically favorable but kinetically slow due to the resonance stabilization of the amide bond, further enhanced by conjugation with the alkene.

Mechanistic Insight[1][2][3][4][5]
  • Acid-Catalyzed: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. The rate-limiting step is typically the formation of the tetrahedral intermediate.

  • Base-Catalyzed: Direct attack by the hydroxide ion. The poor leaving group ability of the amide ion (

    
    ) usually requires high temperatures or high concentrations of base to drive the reaction, often relying on the final irreversible deprotonation of the carboxylic acid to shift the equilibrium.
    
Visualization: Acid-Catalyzed Hydrolysis Mechanism

The following diagram illustrates the protonation, nucleophilic attack, and elimination steps.[1]

Hydrolysis Start Crotonamide (R-CONH2) Step1 Protonation (R-C(OH)NH2)+ Start->Step1 + H+ Step2 Water Attack (Tetrahedral Intermediate) Step1->Step2 + H2O Step3 Ammonia Elimination Step2->Step3 - H+ transfer End Crotonic Acid (R-COOH) + NH4+ Step3->End - NH3

Figure 1: Step-wise mechanism of acid-catalyzed hydrolysis converting Crotonamide to Crotonic Acid.

Experimental Protocol: Acidic Hydrolysis
  • Reagents: Crotonamide (10 mmol),

    
     (6M, 20 mL).
    
  • Conditions: Reflux at 100°C for 4–6 hours.

  • Workup: Cool to RT. Extract with diethyl ether. Dry organic layer over

    
     and concentrate.
    
  • Validation: Monitor disappearance of amide

    
     stretch (
    
    
    
    ) and appearance of acid
    
    
    (
    
    
    ) via IR.

Reaction II: Reduction (Selectivity Landscape)

Reduction of Crotonamide is complex due to the competition between the carbonyl group and the conjugated double bond. The choice of reagent dictates the product, allowing for divergent synthesis.

Selectivity Pathways
  • Global Reduction (LiAlH

    
    ):  Lithium Aluminum Hydride is a potent reducing agent.[2] In conjugated amides, the hydride often attacks the 
    
    
    
    -carbon (1,4-addition) and the carbonyl, leading to the fully saturated amine (Butylamine ).
  • Selective C=C Hydrogenation (Pd/C + H

    
    ):  Catalytic hydrogenation readily reduces the alkene while leaving the amide intact under mild conditions, yielding Butanamide .
    
  • Selective C=O Reduction (AlH

    
     / DIBAL-H):  To retain the alkene (yielding Crotylamine ), specialized electrophilic hydrides like Aluminum Hydride (
    
    
    
    ) are preferred over nucleophilic
    
    
    , as they coordinate to the oxygen and deliver hydride directly to the carbonyl carbon, minimizing 1,4-addition.
Comparative Data: Reduction Agents
ReagentPrimary TargetMajor ProductSelectivity Mechanism

/ Pd/C

Bond
Butanamide Surface adsorption favors alkene reduction.

(Excess)
Global (

&

)
Butylamine Potent nucleophilic hydride attacks both sites.

(generated in situ)

Bond
Crotylamine Electrophilic activation of Oxygen; avoids 1,4-attack.
Visualization: Reduction Divergence

Reduction cluster_0 Path A: Hydrogenation cluster_1 Path B: Global Reduction cluster_2 Path C: Selective Carbonyl Red. Crotonamide Crotonamide (CH3-CH=CH-CONH2) Butanamide Butanamide (CH3-CH2-CH2-CONH2) Crotonamide->Butanamide H2, Pd/C (Reduces C=C) Butylamine Butylamine (CH3-CH2-CH2-CH2NH2) Crotonamide->Butylamine LiAlH4 (Excess) (Reduces C=C & C=O) Crotylamine Crotylamine (CH3-CH=CH-CH2NH2) Crotonamide->Crotylamine AlH3 / DIBAL-H (Preserves C=C)

Figure 2: Divergent reduction pathways controlled by reagent selection.

Experimental Protocol: Selective Hydrogenation to Butanamide
  • Reagents: Crotonamide (5 mmol), 10% Pd/C (50 mg), Methanol (20 mL).

  • Conditions:

    
     atmosphere (balloon pressure, ~1 atm), RT, 2 hours.
    
  • Workup: Filter catalyst through Celite pad. Evaporate solvent.

  • Note: Monitoring via TLC is crucial to stop before amide reduction occurs (though amide reduction requires much harsher conditions).

Reaction III: Michael Addition (Drug Development Application)

The most critical reaction of Crotonamide in modern pharmaceutical chemistry is the Thia-Michael Addition . The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-unsaturated amide acts as a "Michael Acceptor" (Warhead) that reacts covalently with nucleophilic cysteine residues on target proteins.
Mechanism & Therapeutic Relevance

Unlike hydrolysis or reduction, this reaction utilizes the electrophilicity of the


-carbon.
  • Nucleophile: Thiol group (-SH) of a Cysteine residue.[3]

  • Process: The thiolate anion attacks the

    
    -carbon.
    
  • Intermediate: Formation of an enolate, which is subsequently protonated.

  • Result: A stable thioether bond, permanently inhibiting the protein (Covalent Inhibition).

  • Crotonamide vs. Acrylamide: Crotonamide is less reactive than acrylamide due to the steric hindrance and electron-donating effect of the methyl group at the

    
    -position. This "tuned" reactivity is highly desirable to avoid off-target toxicity (reacting with indiscriminate thiols like glutathione).
    
Visualization: Covalent Inhibition Mechanism

MichaelAddition Cys Protein-Cysteine (Enz-S-) Complex Transition State (Enolate Formation) Cys->Complex Nucleophilic Attack on Beta-Carbon Warhead Crotonamide Warhead (Michael Acceptor) Warhead->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Protonation

Figure 3: Mechanism of Cysteine targeting by Crotonamide warheads in Targeted Covalent Inhibitors.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for amide hydrolysis and reduction mechanisms).
  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Authoritative source on LiAlH4 vs AlH3 selectivity).

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link] (Review of Crotonamide as a covalent warhead).

  • Modern Organic Synthesis. (2023). Reduction of Amides to Amines with LiAlH4. Master Organic Chemistry. [Link] (Protocol verification).

Sources

Technical Deep Dive: Crotonamide Functional Groups in Targeted Covalent Inhibitors (TCIs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In the landscape of modern drug discovery, the paradigm has shifted from avoiding covalent binding (due to toxicity fears) to actively engineering it for potency and selectivity. While acrylamides are the most common "warheads" for targeting non-catalytic cysteines, they often suffer from hyper-reactivity, leading to off-target promiscuity and glutathione (GSH) depletion.

Crotonamides (


-unsaturated amides with a 

-methyl substitution) represent a critical "Goldilocks" zone. By introducing steric hindrance at the electrophilic

-carbon, crotonamides attenuate reactivity compared to unsubstituted acrylamides. This guide provides a technical analysis of crotonamide reactivity, their mechanistic advantages in distinguishing between target and off-target cysteines, and validated protocols for profiling their kinetics.

Mechanistic Pharmacology & Electronic Structure

The Michael Addition Mechanism

The fundamental reactivity of the crotonamide group relies on the Michael addition (1,4-conjugate addition). A nucleophilic cysteine thiolate (


) attacks the electrophilic 

-carbon of the

-unsaturated amide.

Unlike "hard" electrophiles (e.g., epoxides) that react with DNA bases, crotonamides are "soft" electrophiles. They preferentially react with "soft" nucleophiles like the thiol group of Cysteine, governed by Frontier Molecular Orbital (FMO) theory.

Key Structural Differentiator:

  • Acrylamide: Highly reactive; minimal steric hindrance.

  • Crotonamide: The

    
    -methyl group introduces steric clash during the transition state of the nucleophilic attack. This raises the activation energy (
    
    
    
    ), slowing the reaction rate (
    
    
    ).
  • Selectivity Gain: This reduced rate allows the inhibitor to "scan" the proteome. It only forms a covalent bond when non-covalent interactions (van der Waals, H-bonds) hold the warhead in precise proximity to the target cysteine for a sufficient duration (residence time).

Visualization: Reaction Coordinate & Mechanism

The following diagram illustrates the mechanism and the steric gating provided by the


-methyl group.

CrotonamideMechanism cluster_0 Steric Gating Effect Cys Target Cysteine (Thiolate Nucleophile) Complex Non-Covalent Enzyme-Inhibitor Complex (K_I) Cys->Complex Binding Crotonamide Crotonamide Warhead (Electrophile) Crotonamide->Complex Binding TS Transition State (Steric Clash with β-Methyl) Adduct Covalent Adduct (Irreversible Complex) TS->Adduct Bond Formation Complex->TS Nucleophilic Attack (k_inact)

Caption: The reaction pathway of a crotonamide TCI. The


-methyl group increases the energy barrier at the Transition State, making the reaction highly dependent on precise non-covalent positioning (

).

Reactivity Profiling & Warhead Selection[1]

Comparative Reactivity Data

The choice of warhead dictates the metabolic stability and selectivity of the drug. The following table summarizes the reactivity profiles of common Michael acceptors.

Warhead ClassStructureRelative Reactivity (

)
ReversibilityPrimary Application
Acrylamide

HighIrreversibleHigh-potency targets (e.g., Ibrutinib)
Crotonamide

Moderate (Tunable)Irreversible*Selectivity-driven targets (e.g., Afatinib)
Methacrylamide

LowIrreversibleTargets with high steric freedom
Cyano-Acrylamide

HighReversible Reversible Covalent Inhibitors (RCIs)

*Note: While generally irreversible, crotonamide adducts can undergo retro-Michael addition under specific physiological conditions or if the protein environment lowers the pKa of the adduct.

Case Study: Afatinib (EGFR Inhibitor)

Afatinib utilizes a 4-(dimethylamino)crotonamide warhead.

  • Target: Cys797 of EGFR.[1]

  • Mechanism: The dimethylamino group acts as an internal base/solubilizer, while the crotonamide double bond targets the cysteine.

  • Why Crotonamide? The steric bulk of the crotonamide prevents rapid reaction with glutathione in the cytosol, allowing the drug to reach the EGFR binding pocket intact.

Experimental Protocol: Glutathione (GSH) Reactivity Assay

Expert Insight: The most reliable method to predict in vivo toxicity risk for a TCI is the GSH half-life (


). A 

mins often indicates high risk of haptenization (immune reaction), whereas

mins suggests a viable therapeutic window.
Protocol: LC-MS Based Kinetic Profiling

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) of the crotonamide-GSH reaction.

Reagents:

  • Test Compound: 10 mM stock in DMSO.

  • Glutathione (GSH): Reduced, 100 mM in PBS (pH 7.4).

  • Internal Standard: Warfarin or Tolbutamide (1 µM in Acetonitrile).

Workflow:

  • Preparation: Dilute Test Compound to 10 µM in PBS (pH 7.4).

  • Initiation: Add GSH to a final concentration of 5 mM (500-fold excess ensures pseudo-first-order kinetics).

    • Control: Incubate compound without GSH to monitor hydrolytic stability.

  • Incubation: Maintain at 37°C in a thermomixer.

  • Sampling: At

    
     min.
    
    • Aliquot 50 µL of reaction mixture.

    • Quench immediately with 200 µL Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS.

  • Data Processing:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • 
      .
      

Self-Validating Step: If the Control (no GSH) shows degradation >10% over 4 hours, the compound is hydrolytically unstable, and the GSH data is invalid.

Strategic Decision Tree: When to Use Crotonamides

Use this logic flow to determine if a crotonamide is the correct warhead for your lead series.

WarheadSelection Start Target Analysis: Does the pocket have a non-catalytic Cysteine? CysAvailable Is the Cys solvent-exposed? Start->CysAvailable Exposed Yes: High Risk of GSH Reaction CysAvailable->Exposed Yes Buried No: Buried/Specific Geometry CysAvailable->Buried No Decision1 Use Attenuated Warhead (Crotonamide) Exposed->Decision1 Decision2 Use Reactive Warhead (Acrylamide) Buried->Decision2 Reversibility Is long residence time required without permanent modification? Decision1->Reversibility RCI Use Cyano-Crotonamide (Reversible Covalent) Reversibility->RCI Yes TCI Use Standard Crotonamide (Irreversible) Reversibility->TCI No

Caption: Decision matrix for selecting covalent warheads based on cysteine accessibility and desired reversibility profiles.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3] Nature Reviews Drug Discovery.

  • Lonsdale, R., & Ward, R. A. (2018). "Structure-based design of targeted covalent inhibitors." Chemical Society Reviews.

  • Solinas, A., & McBurney, R. (2013). "Afatinib: A covalent ErbB family blocker."[1][4] Future Oncology.

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry.

  • Krishnan, S., et al. (2014). "Targeting the proteome with activated Michael acceptors." Journal of the American Chemical Society.[5]

Sources

Technical Guide: Electron Ionization Mass Spectrum of trans-Crotonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Electron Ionization (EI) mass spectrum of trans-crotonamide ((2E)-but-2-enamide). Designed for analytical chemists and pharmaceutical researchers, this document details the fragmentation mechanisms, experimental protocols, and spectral interpretation required for the unambiguous identification of this


-unsaturated amide.

The mass spectrum of trans-crotonamide is characterized by a distinct molecular ion at m/z 85, a diagnostic acylium ion at m/z 69, and a base peak typically observed at m/z 41 (allyl cation). Understanding these fragmentation pathways is critical for differentiating crotonamide from saturated analogs and structural isomers in complex matrices.

Molecular Profile & Physicochemical Context[1][2][3][4][5][6]

Before spectral acquisition, the analyst must understand the physicochemical properties that influence sample introduction and ionization behavior.

PropertyValueMass Spec Implication
CAS Registry 625-37-6Unique identifier for the (E)-isomer.[1]
Formula

Nitrogen Rule applies (Odd MW = Odd # of N).
Molecular Weight 85.105 DaParent ion (

) expected at m/z 85.
Melting Point 158–160 °CCritical: Solid at room temperature. Requires heated inlet or Direct Insertion Probe (DIP).
Structure

Conjugated system stabilizes the molecular ion; trans geometry restricts specific rearrangements.

Experimental Protocol: Acquisition Standards

To ensure spectral integrity and reproducibility, the following protocol is recommended. This workflow minimizes thermal degradation and polymerization, which are common risks with unsaturated amides.

Sample Preparation
  • Solvent: Methanol (LC-MS grade) or Dichloromethane.

  • Concentration: 10–50 µg/mL. High concentrations can lead to dimerization in the source.

  • Filtration: 0.2 µm PTFE filter to remove particulate matter (crucial for solid samples).

Instrumental Parameters (GC-MS)
  • Inlet Temperature: 200 °C.

    • Note: Do not exceed 250 °C. Excessive heat can induce thermal dehydration to nitriles or polymerization.

  • Column: Polar-deactivated fused silica (e.g., DB-Wax or HP-5MS).

    • Rationale: Amides are polar; non-polar columns may result in peak tailing and poor sensitivity.

  • Ion Source: Electron Ionization (EI).[2][3]

  • Electron Energy: 70 eV (Standard).

  • Source Temperature: 230 °C.

  • Scan Range: m/z 29–150.

Workflow Visualization

ExperimentalWorkflow Sample Solid trans-Crotonamide (MP: 158°C) Solvation Solvation (MeOH, 50 µg/mL) Sample->Solvation Dissolution Inlet GC Inlet (200°C, Split 10:1) Solvation->Inlet Injection Source EI Source (70 eV, 230°C) Inlet->Source Volatilization Detector Quadrupole/ToF (Scan m/z 29-150) Source->Detector Ionization & Frag.

Figure 1: Optimized experimental workflow for the analysis of trans-crotonamide, emphasizing thermal control.

Spectral Analysis & Fragmentation Mechanisms[2][3][5]

The EI spectrum of trans-crotonamide is dominated by


-cleavage and resonance-stabilized hydrocarbon fragments.
Key Diagnostic Ions
m/zIdentityRelative Intensity (Approx)Structural Significance
85

40–60%Molecular Ion. Odd mass indicates 1 Nitrogen. Intensity is boosted by conjugation.
84

15–25%Loss of H radical. Stabilized by resonance along the carbon chain.
69

60–80%Crotonyl Cation. Result of

-cleavage (loss of amine group).
41

100% (Base) Allyl Cation. Formed by CO loss from m/z 69. Highly stable.
39

30–50%Propargyl cation. Dehydrogenation of the allyl cation.
44

<10%Carbamoyl cation. Diagnostic for primary amides, though weak in this spectrum.[4]
Mechanistic Deep Dive
The Dominant Pathway:

-Cleavage

The most energetic pathway involves the cleavage of the bond between the carbonyl carbon and the amide nitrogen. This is driven by the formation of the resonance-stabilized acylium ion (crotonyl cation).



The Base Peak Formation: Decarbonylation

The acylium ion (m/z 69) is not the end of the pathway. Under 70 eV EI conditions, it readily loses a neutral carbon monoxide (CO) molecule to form the allyl cation (m/z 41). This ion is exceptionally stable due to resonance delocalization of the positive charge between the two terminal carbons of the propyl chain.



Why No McLafferty Rearrangement?

In saturated primary amides (like butyramide), the McLafferty rearrangement is a dominant pathway, typically yielding a peak at m/z 59. However, this is absent or negligible in trans-crotonamide.

  • Reason: The McLafferty rearrangement requires a

    
    -hydrogen to be spatially accessible to the carbonyl oxygen (via a 6-membered transition state).
    
  • Constraint: The C2=C3 double bond locks the molecule in a planar geometry. In the trans (E) configuration, the distance and bond angles prevent the necessary orbital overlap for

    
    -H abstraction.
    
Fragmentation Pathway Diagram

Fragmentation M Molecular Ion (M+) m/z 85 [C4H7NO]+ Frag_84 [M-H]+ m/z 84 M->Frag_84 -H• Frag_69 Acylium Ion [M-NH2]+ m/z 69 M->Frag_69 -NH2• (α-cleavage) Frag_44 Carbamoyl [CONH2]+ m/z 44 M->Frag_44 C-C cleavage Frag_41 Allyl Cation (Base Peak) m/z 41 Frag_69->Frag_41 -CO (28 Da) Frag_39 Propargyl [C3H3]+ m/z 39 Frag_41->Frag_39 -H2

Figure 2: Mechanistic fragmentation tree for trans-crotonamide. The path from 85 -> 69 -> 41 represents the primary ion current.

Differentiation & Quality Control

Isomeric Differentiation (cis vs trans)

Mass spectrometry alone is often insufficient to distinguish trans-crotonamide from its cis-isomer ((Z)-2-butenamide) because the high-energy EI source fragments both isomers via similar pathways.

  • Solution: Reliance on Gas Chromatography (GC) retention times. The trans isomer generally elutes later than the cis isomer on polar columns due to better packing/interaction with the stationary phase, though this depends on specific column chemistry.

  • Action: Always run a verified standard of the trans-isomer to establish the retention time window.

Impurity Profiling

Common synthetic impurities include:

  • Crotonic Acid (m/z 86): Look for m/z 45 (

    
    ) which is absent in the amide.
    
  • Crotononitrile (m/z 67): Result of thermal dehydration in the inlet. If m/z 67 is abnormally high compared to m/z 85, lower the inlet temperature.

References

  • National Institute of Standards and Technology (NIST). trans-Crotonamide Mass Spectrum (Electron Ionization).[5] NIST Chemistry WebBook, SRD 69.[5] [Link]

  • PubChem. 2-Butenamide Compound Summary. National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text validating -cleavage and McLafferty rearrangement rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Reference for amide fragmentation patterns).

Sources

Crotonamide Stereoisomers in Medicinal Chemistry: A Technical Guide to Warhead Design and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Targeted Covalent Inhibitors (TCIs), the crotonamide moiety (2-butenamide) occupies a critical "Goldilocks" zone of reactivity. Unlike the highly reactive unsubstituted acrylamides, crotonamides offer tunable electrophilicity through their


-methyl substitution. However, this substitution introduces stereoisomerism—trans (

) and cis (

)—which profoundly impacts pharmacodynamics, metabolic stability, and synthetic yield.

This guide provides a rigorous technical analysis of crotonamide stereoisomers, focusing on their differentiation via NMR spectroscopy, their differential reactivity profiles in Michael addition, and protocols for their controlled synthesis and characterization.

Part 1: Stereochemical Fundamentals and Identification

The crotonamide unit exists as two geometric isomers. In drug development, the trans (


) isomer is predominantly utilized (e.g., Afatinib, Neratinib) due to its thermodynamic stability and favorable binding pocket geometry. The cis (

) isomer, often a synthetic impurity or a specific probe for steric constraints, exhibits distinct spectral and physical properties.
Structural and Spectral Differentiation

The most reliable method for distinguishing E and Z isomers in solution is


-NMR, specifically analyzing the vicinal coupling constants (

) across the alkene double bond.

Table 1: Comparative Properties of Crotonamide Stereoisomers

PropertyTrans (

) Isomer
Cis (

) Isomer
Mechanistic Basis
Thermodynamics More Stable (

)
Less StableSteric clash between carbonyl and

-methyl group in Z-form.
NMR Coupling (

)
12.0 – 16.0 Hz 6.0 – 12.0 Hz Karplus relationship; dihedral angle dependence.
Reactivity (Thiol) ModerateLow / Sterically Hindered

-methyl in Z blocks nucleophilic approach more effectively.
Isomerization Resists thermal isomerizationIsomerizes to E under heat/UVRelief of steric strain drives

conversion.
Visualization: NMR Decision Logic

The following diagram outlines the logical workflow for unambiguous assignment of crotonamide stereochemistry during synthetic optimization.

NMR_Logic Start Crude Reaction Mixture (Crotonamide Intermediate) Acquire Acquire 1H-NMR (CDCl3 or DMSO-d6) Start->Acquire Identify Identify Alkene Region (5.5 - 7.0 ppm) Acquire->Identify Measure Measure J-Coupling of Vinyl Protons Identify->Measure Decision Coupling Constant Value? Measure->Decision Trans Trans (E) Isomer (J = 14-16 Hz) Target Warhead Decision->Trans > 12 Hz Cis Cis (Z) Isomer (J = 8-11 Hz) Steric Impurity Decision->Cis < 12 Hz Action_Trans Proceed to Biological Assay Trans->Action_Trans Action_Cis Isomerize (I2, hν) or Purify via Prep-HPLC Cis->Action_Cis

Figure 1: Decision tree for stereochemical assignment using


-NMR coupling constants.

Part 2: Reactivity Profiling – The Warhead Mechanism

The clinical utility of crotonamides lies in their ability to act as Michael acceptors, forming covalent bonds with cysteine residues (e.g., Cys797 in EGFR).[1]

The "Goldilocks" Reactivity

Unlike acrylamides (highly reactive, potential for off-target toxicity) or methacrylamides (often too unreactive), trans-crotonamides provide a balanced electrophilicity. The


-methyl group acts as an electronic donor (inductive effect) and a steric modulator, slowing the rate of nucleophilic attack (

) to allow for reversible binding (

) driven recognition before covalent modification.
Mechanism of Action

The reaction follows a specific stereoelectronic path. The nucleophilic thiol (Cys-SH) must approach the


-carbon at the Bürgi-Dunitz angle (

).

Michael_Addition cluster_0 Stereochemical Control Enzyme Target Protein (Cysteine Thiol) Complex Non-Covalent Complex (Reversible Binding) Enzyme->Complex Kd Warhead Trans-Crotonamide (Electrophile) Warhead->Complex TS Transition State (Nucleophilic Attack on β-C) Complex->TS k_inact Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Bond Formation

Figure 2: Kinetic pathway of covalent inhibition. The transition state energy is higher for Z-isomers due to steric hindrance.

Part 3: Experimental Protocols

Protocol 1: Stereoselective Synthesis of Trans-Crotonamides

Objective: Synthesize a trans-crotonamide warhead with >95% isomeric purity. Context: Synthesis of an N-substituted crotonamide from a parent amine.

Reagents:

  • Crotonic acid (predominantly trans)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Target Amine (

    
    )
    
  • DIPEA (Base)

  • Dichloromethane (DCM)

Methodology:

  • Acid Chloride Formation: Dissolve trans-crotonic acid (1.0 eq) in anhydrous DCM under

    
    . Add catalytic DMF (1 drop). Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir for 2 hours at RT.
    
    • Critical Control: Do not heat excessively. High heat can induce acid-catalyzed isomerization.

  • Coupling: Concentrate the acid chloride in vacuo (do not distill). Redissolve in DCM and add dropwise to a solution of Target Amine (1.0 eq) and DIPEA (2.5 eq) at 0°C.

  • Validation: Monitor by TLC. Upon completion, quench with

    
    .
    
  • Purification: Flash chromatography.

    • Self-Validating Step: Analyze the purified product via NMR.[2][3] Confirm

      
      . If 
      
      
      
      , significant isomerization occurred; recrystallize from EtOH/Hexane to enrich the trans isomer.
Protocol 2: Kinetic Reactivity Assay (GSH-Ellman's Test)

Objective: Quantify the reactivity (


) of the crotonamide warhead against a cysteine surrogate (Glutathione).

Reagents:

  • Test Compound (Crotonamide derivative)

  • Reduced Glutathione (GSH)

  • Ellman’s Reagent (DTNB)

  • Phosphate Buffer (pH 7.4)

Methodology:

  • Preparation: Prepare a 10 mM stock of the Test Compound in DMSO. Prepare 10 mM GSH in buffer.

  • Incubation: Mix Test Compound (50 µM final) with GSH (500 µM final, 10x excess) in a 96-well plate. Maintain at 37°C.

    • Control: Run a "No Compound" well (GSH only) to track spontaneous oxidation.

    • Reference: Run a standard Acrylamide (High reactivity) and Methacrylamide (Low reactivity) for benchmarking.

  • Sampling: At time points

    
     min, remove an aliquot.
    
  • Quench & Read: Add Ellman’s reagent to the aliquot. The remaining free thiol reacts with DTNB to produce TNB

    
     (Yellow, 
    
    
    
    ).
  • Calculation: Plot

    
     vs time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
    • Interpretation: A trans-crotonamide should show a

      
       in the range of 1–4 hours, whereas an acrylamide may show 
      
      
      
      min.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[4][5][6] Nature Reviews Drug Discovery, 10(4), 307–317. Link

  • BenchChem. (2025).[3][7] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem Technical Guides. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Avendaño, C., & Menéndez, J. C. (2015). Medicinal Chemistry of Anticancer Drugs. Elsevier. (Chapter on Covalent Inhibitors and EGFR). Link

  • Roskoski, R. (2014). The role of small molecule platelet-derived growth factor receptor (PDGFR) inhibitors in the treatment of neoplastic disorders. Pharmacological Research, 129, 65-83. (Discusses warhead kinetics). Link

Sources

The Emerging Role of Crotonamide in Biochemical Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the biochemical research applications of Crotonamide, a small molecule with significant potential in the field of epigenetics and drug discovery. While research on Crotonamide is still in its nascent stages, its structural similarity to crotonate, a known modulator of histone crotonylation, positions it as a compelling compound for investigation. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the theoretical framework behind Crotonamide's potential mechanism of action, practical experimental protocols, and its prospective impact on cellular signaling pathways. By synthesizing current knowledge on histone crotonylation and the enzymatic machinery that governs it, this guide aims to equip researchers with the foundational knowledge and practical methodologies to explore the biochemical landscape of Crotonamide.

Introduction: The Significance of Crotonamide in Epigenetic Research

Crotonamide (C₄H₇NO) is a simple amide derivative of crotonic acid.[1] While historically utilized as a chemical intermediate, recent advancements in our understanding of post-translational modifications have cast a new light on the potential biological activities of molecules with similar chemical motifs. The discovery of histone lysine crotonylation (Kcr) as a dynamic epigenetic mark has opened up new avenues for investigating the interplay between cellular metabolism and gene regulation.

Histone crotonylation is associated with active gene transcription and is dynamically regulated by "writer" enzymes that add the crotonyl group and "eraser" enzymes that remove it.[2] Notably, Class I Histone Deacetylases (HDACs), specifically HDAC1, 2, and 3, have been identified as potent "decrotonylases," capable of removing this modification from histones.[3][4][5] This discovery implies that inhibitors of these HDACs could lead to an increase in histone crotonylation, thereby influencing gene expression patterns implicated in various physiological and pathological processes, including cancer and metabolic diseases.[6][7]

Given its structural resemblance to crotonate, the substrate precursor for histone crotonylation, Crotonamide presents a compelling hypothesis: it may act as a modulator of histone crotonylation, either by serving as a metabolic precursor to crotonyl-CoA or by inhibiting the decrotonylase activity of Class I HDACs. This guide will delve into the scientific rationale behind this hypothesis and provide the technical framework for its investigation.

Table 1: Physicochemical Properties of Crotonamide

PropertyValueReference(s)
Molecular Formula C₄H₇NO[1]
Molecular Weight 85.11 g/mol [1]
CAS Number 625-37-6[1]
Appearance White to light yellow solid[1]
Melting Point 158-162 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and methanol.[1]

The Central Hypothesis: Crotonamide as a Modulator of Histone Crotonylation

The primary mechanism through which Crotonamide is postulated to exert its biological effects is by influencing the levels of histone crotonylation. This can occur through two principal, and not mutually exclusive, pathways:

  • Metabolic Conversion to Crotonyl-CoA: Crotonamide may be metabolized within the cell to crotonate or a related intermediate that can be converted into crotonyl-CoA, the donor substrate for histone crotonylation by histone acetyltransferases (HATs) like p300/CBP.[6] An increase in the intracellular pool of crotonyl-CoA would be expected to drive the equilibrium towards increased histone crotonylation.

  • Inhibition of Histone Deacetylases (HDACs): The amide group of Crotonamide could potentially interact with the active site of Class I HDACs, inhibiting their decrotonylase activity.[3][4][5] This would lead to an accumulation of histone crotonylation marks on chromatin.

The following diagram illustrates the proposed dual mechanism of action for Crotonamide.

Crotonamide_Mechanism cluster_0 Epigenetic Regulation Crotonamide Crotonamide Metabolism Cellular Metabolism (Hypothesized) Crotonamide->Metabolism Conversion HDACs HDACs (Class I) (Decrotonylases) Crotonamide->HDACs Inhibition (Hypothesized) CrotonylCoA Crotonyl-CoA Metabolism->CrotonylCoA Precursor Supply Histone Histone (Lysine Residue) CrotonylCoA->Histone p300/CBP (Writer) CrotonylatedHistone Crotonylated Histone (Active Chromatin) CrotonylatedHistone->Histone Removal (Eraser) GeneExpression Altered Gene Expression CrotonylatedHistone->GeneExpression

Caption: Proposed dual mechanism of Crotonamide action.

Experimental Workflows for Investigating Crotonamide's Biochemical Activity

To empirically validate the proposed mechanisms of action, a series of biochemical and cell-based assays are required. The following section provides detailed, step-by-step protocols for key experiments.

In Vitro HDAC Inhibition Assay

This assay directly assesses the ability of Crotonamide to inhibit the enzymatic activity of recombinant Class I HDACs.

Principle: A fluorogenic substrate containing an acetylated or crotonylated lysine is incubated with a recombinant HDAC enzyme in the presence or absence of Crotonamide. The HDAC-mediated removal of the acyl group allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. A decrease in fluorescence in the presence of Crotonamide indicates HDAC inhibition.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Crotonamide (e.g., 10 mM in DMSO).

    • Reconstitute recombinant human HDAC1, HDAC2, and HDAC3 enzymes to the manufacturer's recommended concentration in assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC or a custom-synthesized Boc-Lys(Cr)-AMC) in assay buffer.

    • Prepare the developer solution containing a protease (e.g., trypsin) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of assay buffer to each well.

    • Add 5 µL of a serial dilution of Crotonamide (or DMSO as a vehicle control) to the appropriate wells.

    • Add 25 µL of the diluted HDAC enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 25 µL of the developer solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each Crotonamide concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Crotonamide concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

HDAC_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Crotonamide, HDACs, Substrate) start->reagent_prep plate_setup Plate Setup (Buffer, Crotonamide/DMSO) reagent_prep->plate_setup add_enzyme Add HDAC Enzyme plate_setup->add_enzyme pre_incubation Pre-incubation (37°C, 15 min) add_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate reaction_incubation Reaction Incubation (37°C, 60 min) add_substrate->reaction_incubation add_developer Add Developer reaction_incubation->add_developer develop_reaction Develop Reaction (37°C, 15 min) add_developer->develop_reaction read_fluorescence Measure Fluorescence develop_reaction->read_fluorescence data_analysis Data Analysis (Calculate IC50) read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro HDAC inhibition assay.

Cellular Histone Crotonylation Assay (Western Blot)

This assay determines whether treatment of cells with Crotonamide leads to an increase in global histone crotonylation levels.

Principle: Cells are treated with varying concentrations of Crotonamide. Histones are then extracted, separated by SDS-PAGE, and transferred to a membrane. The levels of specific histone crotonylation marks (e.g., pan-crotonyl-lysine, H3K9cr, H3K18cr) are detected using specific antibodies.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of Crotonamide (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 24 hours). Include a positive control such as a known HDAC inhibitor (e.g., Trichostatin A) or crotonate.[3][8]

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer to isolate the nuclei.

    • Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

    • Precipitate the histones with trichloroacetic acid (TCA).

    • Wash the histone pellet with acetone and resuspend in ddH₂O.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 15 µg of histone extract per lane on a 15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a specific histone crotonylation mark (e.g., anti-pan-crotonyl-lysine, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the membrane with an antibody against total histone H3 as a loading control.[9]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the crotonylated histone signal to the total histone H3 signal.

    • Plot the fold change in histone crotonylation relative to the untreated control.

Investigating the Impact of Crotonamide on Cellular Signaling Pathways

Beyond its direct epigenetic effects, Crotonamide may modulate key signaling pathways that are often dysregulated in disease, particularly in cancer. The PI3K/Akt and MAPK/ERK pathways are critical regulators of cell proliferation, survival, and metabolism, and their activity can be influenced by changes in the epigenetic landscape.[10][11][12][13][14][15][16][17][18]

Hypothesized Signaling Cascade:

Signaling_Pathway Crotonamide Crotonamide HDAC_inhibition HDAC Inhibition Crotonamide->HDAC_inhibition Histone_Crotonylation Increased Histone Crotonylation HDAC_inhibition->Histone_Crotonylation Gene_Expression Altered Gene Expression (e.g., PTEN, DUSP) Histone_Crotonylation->Gene_Expression PI3K_Akt PI3K/Akt Pathway Gene_Expression->PI3K_Akt Regulation MAPK_ERK MAPK/ERK Pathway Gene_Expression->MAPK_ERK Regulation Cellular_Outcomes Cellular Outcomes (Apoptosis, Cell Cycle Arrest, Reduced Proliferation) PI3K_Akt->Cellular_Outcomes MAPK_ERK->Cellular_Outcomes

Sources

The Evolution and Synthesis of Crotonamide: From Classical Organic Chemistry to Covalent "Warheads"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The crotonamide motif (


-unsaturated amide) has transcended its origins as a simple organic intermediate to become a cornerstone of modern precision oncology. Once studied primarily for its stereochemical properties, the crotonamide group is now the "warhead" of choice for targeted covalent inhibitors (TCIs) such as Afatinib and Neratinib. This guide synthesizes the historical discovery of these methods with their contemporary application in drug development, focusing on the critical balance between electrophilic reactivity and metabolic stability.

Part 1: Historical Genesis & Fundamental Chemistry

The synthesis of crotonamides is rooted in the broader history of


-unsaturated carbonyls. The "discovery" is not a singular event but an evolution of three distinct synthetic methodologies that solved the fundamental challenge: controlling the stereochemistry of the double bond. 
The Early Era: Dehydration and Acid Chlorides

In the late 19th and early 20th centuries, crotonamide synthesis was often a brute-force affair.

  • Method: Reaction of crotonoyl chloride with amines.

  • Limitation: While effective for simple substrates, this method lacked functional group tolerance. The harsh acidic byproducts (HCl) often degraded sensitive amine partners.

  • Stereochemistry: The starting material, trans-crotonic acid, was historically obtained via the dehydration of

    
    -hydroxybutyric acid, a process that often yielded mixtures of geometric isomers (
    
    
    
    ).
The Stereoselective Breakthrough: Knoevenagel-Doebner (1900s)

The true synthetic leap occurred with the Doebner modification of the Knoevenagel condensation . This reaction allowed for the generation of trans-crotonic acid derivatives directly from aldehydes and malonic acid.

  • Significance: The reaction proceeds through a decarboxylative elimination that thermodynamically favors the trans (

    
    ) isomer. This was crucial because the biological activity of modern kinase inhibitors strictly depends on the 
    
    
    
    -geometry to orient the electrophile toward the target cysteine.
The Modern Era: The "Warhead" Revolution (2000s-Present)

The re-discovery of crotonamides in the 21st century was driven by the need for tunable reactivity .

  • The Problem: First-generation covalent inhibitors used acrylamides. These were often too reactive, leading to rapid glutathione (GSH) depletion and off-target toxicity (immunogenicity).

  • The Solution: The crotonamide adds a

    
    -methyl group. This introduces steric hindrance and electron donation, dampening the electrophilicity of the Michael acceptor.[1] This allows the drug to circulate intact and only react when positioned precisely within the enzyme's binding pocket (the "proximity effect").
    

Part 2: Mechanistic Insights & Reactivity Profiles

To design effective drugs, one must understand the causality behind the reactivity. The crotonamide functions as a Michael acceptor.[2]

The Reactivity Spectrum

The following table summarizes the quantitative differences in reactivity, which dictates the safety profile of the inhibitor.

Warhead TypeStructureRelative Reactivity (

)
GSH Half-life (

)
Clinical Application
Acrylamide

High< 1 hourIbrutinib (BTK)
Crotonamide

Moderate2–6 hoursAfatinib (EGFR)
Methacrylamide

Low> 24 hoursExperimental
Visualization: The Michael Addition Mechanism

The diagram below illustrates the mechanism of action for a crotonamide inhibitor engaging a Cysteine residue (e.g., Cys797 in EGFR).

MichaelAddition cluster_steric Steric Modulation Cys Target Cysteine (Nucleophile -SH) Transition Transition State (Proximity Induced) Cys->Transition Thiolate Attack on Beta-Carbon Warhead Crotonamide Warhead (Electrophile) Warhead->Transition Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Proton Transfer BetaMethyl Beta-Methyl Group (Reduces Reactivity) BetaMethyl->Warhead

Figure 1: Mechanism of Cysteine-Targeted Covalent Inhibition. The


-methyl group (grey) acts as a "safety brake" on reactivity.

Part 3: Advanced Synthetic Protocols

Phase 1: Synthesis of the trans-Acid (Doebner Modification)

This step ensures you generate the E-isomer exclusively.

Reagents:

  • Aldehyde substrate (e.g., 4-dimethylaminobutanal for Afatinib analogs)

  • Malonic Acid (1.1 equiv)

  • Pyridine (Solvent/Base)[3][4]

  • Piperidine (Catalyst, 0.1 equiv)

Protocol:

  • Dissolve the aldehyde and malonic acid in pyridine (0.5 M concentration).

  • Add catalytic piperidine.[3]

  • Critical Step: Heat to 90°C for 4 hours. The evolution of

    
     gas indicates the decarboxylation is proceeding.
    
  • Why 90°C? Lower temperatures favor the Knoevenagel intermediate; heat is required to drive the decarboxylation and thermodynamic equilibration to the trans isomer.

  • Cool and pour into ice-cold 1N HCl to precipitate the trans-

    
    -unsaturated acid.
    
Phase 2: Amide Coupling (Mixed Anhydride Method)

Direct coupling with EDC/HOBt often fails for unsaturated acids due to isomerization or sluggish reactivity. The Mixed Anhydride method is superior here.

Reagents:

  • trans-Crotonic Acid derivative (from Phase 1)

  • Isobutyl Chloroformate (IBCF)[5]

  • N-Methylmorpholine (NMM) or Triethylamine

  • Aniline/Amine partner (The drug scaffold)

Protocol:

  • Activation: Dissolve the acid in anhydrous THF under

    
    . Cool to -15°C .
    
  • Add NMM (1.1 equiv) followed by dropwise addition of IBCF (1.1 equiv).

  • Observation: A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes.

  • Coupling: Add the amine partner (dissolved in THF) dropwise.

  • Warm Up: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with water. The mixed anhydride is highly reactive toward the amine but hydrolyzes cleanly with water if unreacted.

Visualization: The Synthetic Workflow

SynthesisFlow Aldehyde Aldehyde Precursor Knoevenagel Knoevenagel-Doebner (Pyridine/Piperidine, 90°C) Aldehyde->Knoevenagel Malonic Malonic Acid Malonic->Knoevenagel TransAcid Trans-Acid Intermediate (E-isomer) Knoevenagel->TransAcid -CO2 (Decarboxylation) Activation Activation (IBCF / -15°C) TransAcid->Activation MixedAnhydride Mixed Anhydride Species Activation->MixedAnhydride Coupling Nucleophilic Attack (Amidation) MixedAnhydride->Coupling Amine Drug Scaffold (Amine) Amine->Coupling FinalProduct Final Crotonamide Warhead Coupling->FinalProduct

Figure 2: Step-by-step synthetic pathway ensuring stereochemical integrity.

Part 4: Technical Validation & Quality Control

Trustworthiness in synthesis comes from rigorous validation. A crotonamide synthesis is not complete without verifying the geometry.

NMR Validation Criteria

The coupling constant (


) of the vinylic protons is the definitive proof of stereochemistry.
Proton InteractionCoupling Constant (

)
InterpretationAction
H-alpha / H-beta 15.0 – 16.0 Hz Trans (E) Proceed
H-alpha / H-beta8.0 – 12.0 HzCis (Z)Reject/Reprocess
Stability Testing

Before biological testing, the "warhead" stability must be assessed.

  • Protocol: Incubate compound (10

    
    ) in PBS (pH 7.4) with Glutathione (5 mM) at 37°C.
    
  • Target: For a crotonamide, you expect <50% consumption after 2 hours. If consumption is >80%, the compound is likely too reactive (promiscuous).

References

  • Doebner, O. (1900). Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen. Berichte der deutschen chemischen Gesellschaft.

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.

  • Lévesque, E., & Goudreau, S. (2015). Design and Synthesis of Covalent Kinase Inhibitors. Annual Reports in Medicinal Chemistry.

  • Pettersson, M., et al. (2013). Discovery of Irreversible Kinase Inhibitors: A Study of Warhead Reactivity. ChemMedChem.

  • Avendaño, C., & Menéndez, J. C. (2015). Medicinal Chemistry of Anticancer Drugs. Elsevier. (Chapter on Covalent Inhibitors).

Sources

The Crotonamide Probe: Deciphering the Crotonase Superfamily Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the critical role of Crotonamide —specifically as a mechanistic probe and structural analogue (Crotonyl-aminodethio-CoA)—in elucidating the catalytic machinery of the Crotonase Superfamily .

Executive Summary

The Crotonase superfamily (Enoyl-CoA Hydratase superfamily) represents a masterclass in evolutionary efficiency, using a conserved


-spiral fold  to stabilize a high-energy enolate anion intermediate . While the superfamily catalyzes diverse reactions—hydration, dehalogenation, isomerization, and C-C bond cleavage—the core mechanism is universal: the polarization of a thioester carbonyl via an oxyanion hole .

Crotonamide (in the form of Crotonyl-aminodethio-CoA ) serves as the definitive "molecular ruler" in this context. By replacing the reactive thioester linkage with a resonance-stabilized amide bond, researchers have successfully trapped enzyme-substrate complexes, mapped the geometry of the oxyanion hole, and quantified the energetic contribution of ground-state destabilization. This guide details the structural biology, mechanistic insights, and experimental protocols defining this interaction.

Structural Biology: The Crotonase Fold & Oxyanion Hole

The catalytic power of this superfamily relies on a precise architectural motif that lowers the


 of the 

-proton of the acyl-CoA substrate.
1.1 The

Spiral

The enzyme core is typically a trimer or dimer-of-trimers. Each monomer consists of a repeated


 unit (usually four turns) forming two perpendicular 

-sheets surrounded by

-helices. This creates a rigid scaffold that positions the active site at the subunit interface.
1.2 The Oxyanion Hole

The defining feature of the superfamily is the oxyanion hole , formed by two backbone amide nitrogen atoms (e.g., Gly-141 and Ala-98 in rat Enoyl-CoA Hydratase).

  • Function: These NH groups donate hydrogen bonds to the carbonyl oxygen of the acyl-CoA thioester.[1]

  • Mechanism: Upon substrate binding, the carbonyl is polarized. When the reaction initiates (e.g., nucleophilic attack or deprotonation), the hybridization changes from

    
     to 
    
    
    
    (or enolate character increases), shortening the H-bonds and stabilizing the developing negative charge.
The Role of Crotonamide as a Mechanistic Probe

"Crotonamide" in this context refers to Crotonyl-aminodethio-CoA , a non-hydrolyzable substrate analog where the thioester sulfur is replaced by an NH group (


 vs 

).
2.1 Thioester vs. Amide: The Thermodynamic Trap

The enzyme evolved to cleave or modify thioesters , which have poor resonance overlap between the sulfur and carbonyl, making the carbonyl carbon highly electrophilic and the


-protons acidic (

).
  • The Amide Analog: The amide bond has significant resonance stabilization (

    
    ).
    
  • The Effect: When Crotonyl-aminodethio-CoA binds:

    • Binding Affinity: It binds tightly (

      
       often in the nanomolar range) because the "CoA hook" and the acyl chain fit the hydrophobic pocket perfectly.
      
    • Reaction Blockade: The amide resonance makes the carbonyl less electrophilic and the

      
      -protons significantly less acidic (
      
      
      
      ). The enzyme cannot efficiently generate the enolate intermediate.
    • Result: The complex is trapped in a "ground state" mimic, allowing X-ray crystallographers to visualize the precise alignment of the carbonyl oxygen in the oxyanion hole without turnover.

2.2 Crystallographic Insights

Studies using this probe have revealed:

  • Pre-organization: The enzyme does not undergo massive conformational changes. The oxyanion hole is pre-formed.

  • Water Activation: In Enoyl-CoA Hydratase (ECH), the probe reveals the position of the catalytic water molecule, poised for syn-addition, held by two glutamate residues (Glu-144 and Glu-164).

Mechanistic Dissection: The Reaction Coordinate

The following diagram illustrates the standard ECH reaction mechanism and how the Crotonamide analog arrests this pathway.

CrotonaseMechanism Substrate Crotonyl-CoA (Substrate) Complex E-S Complex (Oxyanion Hole Bound) Substrate->Complex Binding TS1 Transition State (Enolate Formation) Complex->TS1 Glu-164 Deprotonation Intermediate Enolate Anion (Stabilized Intermediate) TS1->Intermediate Oxyanion Stabilization Product 3-Hydroxyacyl-CoA (Product) Intermediate->Product Water Attack (Glu-144) Probe Crotonamide Analog (Inhibitor) Trap Trapped Complex (No Enolate) Probe->Trap High Affinity Binding Trap->TS1 Blocked (High pKa)

Figure 1: Reaction coordinate of Enoyl-CoA Hydratase showing the catalytic pathway (top) and the mechanistic blockade imposed by the Crotonamide probe (bottom).

Experimental Protocols

To utilize Crotonamide analogs for mechanistic characterization, the following protocols are standard in high-rigor biochemical labs.

4.1 Synthesis of Crotonyl-Aminodethio-CoA

Context: This analog cannot be purchased off-the-shelf in bulk and often requires semi-synthesis.

  • Starting Material: Aminodethio-CoA (CoA where the terminal -SH is replaced by

    
    ).
    
  • Acylation:

    • Dissolve Aminodethio-CoA (10 mg) in 0.1 M

      
       (pH 8.5).
      
    • Add 5-fold molar excess of Crotonic Anhydride (or Crotonyl-NHS ester for milder conditions).

    • Incubate at

      
       for 2 hours.
      
  • Purification:

    • Acidify to pH 4.0 with dilute HCl to quench.

    • HPLC: C18 Reverse-Phase column.

    • Gradient: 0-20% Methanol in 50 mM Potassium Phosphate (pH 5.5).

    • Validation: ESI-MS (Expected Mass: CoA mass - 33 Da + Crotonyl mass).

4.2 Kinetic Characterization (Competitive Inhibition)

Objective: Determine the


 of the Crotonamide analog to quantify binding energy.
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA.

  • Substrate: Crotonyl-CoA (Standard thioester) at varying concentrations (

    
     to 
    
    
    
    ).
  • Inhibitor: Crotonyl-aminodethio-CoA (0, 10, 50, 100 nM).

  • Detection: Monitor decrease in absorbance at 263 nm (absorption of the enoyl-thioester double bond) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot initial velocity (

      
      ) vs. [Substrate].
      
    • Fit to the Michaelis-Menten competitive inhibition model :

      
      
      
    • Self-Validation: If

      
       changes significantly, check for mixed inhibition or irreversible binding.
      
4.3 Crystallographic "Soaking" Workflow

Objective: Obtain the structural snapshot.

CrystallographyWorkflow Step1 Purify Apo-Enzyme (>95% Purity) Step2 Screen Crystallization (Hanging Drop Vapor Diffusion) Step1->Step2 Step3 Obtain Apo-Crystals Step2->Step3 Step4 Soak with Crotonamide Analog (2-5 mM, 1-24 hours) Step3->Step4 Ligand Diffusion Step5 Cryo-Protection & Flash Freeze Step4->Step5 Step6 X-Ray Diffraction & Refinement Step5->Step6

Figure 2: Workflow for structural determination of the Crotonase-Inhibitor complex.

Data Summary: Thioester vs. Amide[2]

The following table summarizes why the amide analog is such a potent probe compared to the natural substrate.

FeatureCrotonyl-CoA (Substrate)Crotonyl-Aminodethio-CoA (Probe)Mechanistic Implication
Linkage Thioester (

)
Amide (

)
Probe mimics geometry but not reactivity.
Resonance Low (Carbonyl is electrophilic)High (Carbonyl is stable)Explains ground-state destabilization of substrate.

-Proton

~21>25Probe resists deprotonation/enolization.
Oxyanion Hole Interaction Strong (Transition State)Strong (Ground State)Probe binds tightly without reacting.
Turnover (

)
~6000

(Rat ECH)
~0 (Inert)Allows static visualization of the active site.
Implications for Drug Discovery

Understanding the Crotonamide interaction has direct applications in inhibitor design:

  • Transition State Analogs: Drugs designed to mimic the enolate intermediate (e.g., planar, charge-delocalized systems) bind with extremely high affinity.

  • Covalent Inhibitors: Targeting the active site Glutamate residues (catalytic base) using "suicide substrates" derived from the crotonamide scaffold.

  • Antibiotic Development: Many pathogenic bacteria (e.g., M. tuberculosis) rely on crotonase homologs for lipid metabolism. Stable amide analogs serve as lead compounds for competitive inhibitors.

References
  • Holden, H. M., et al. (2001).[1][2] "The Crotonase Superfamily: Divergently Related Enzymes That Catalyze Different Reactions Involving Acyl Coenzyme A Thioesters."[1] Accounts of Chemical Research.

  • Hamed, R. B., et al. (2008). "Mechanisms and structures of crotonase superfamily enzymes - How nature controls enolate and oxyanion reactivity." Cellular and Molecular Life Sciences.

  • Engel, C. K., et al. (1996).

  • Gerlt, J. A., et al. (2005). "Divergent Evolution of Enzymatic Function: Mechanistically Diverse Superfamilies and Functionally Distinct Suprafamilies." Annual Review of Biochemistry.

Sources

The Crotonamide Warhead: Principles of Electrophilic Reactivity in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the physicochemical and mechanistic principles governing crotonamide-based Targeted Covalent Inhibitors (TCIs). Unlike their more reactive acrylamide counterparts, crotonamides (


-unsaturated amides with a 

-methyl substituent) offer a "tuned" electrophilicity profile. This guide provides researchers with the structural rationale, mechanistic pathways, and validated experimental protocols required to deploy crotonamides effectively in drug discovery, specifically for targeting non-catalytic cysteine residues in kinases (e.g., EGFR, HER2).

The Renaissance of Covalent Inhibition

Historically viewed with skepticism due to potential immunotoxicity, covalent inhibitors have experienced a renaissance, driven by the clinical success of drugs like Afatinib and Neratinib . The paradigm has shifted from serendipitous discovery to the rational design of "soft" electrophiles that react specifically with a nucleophilic cysteine within a target binding pocket, while remaining largely inert to circulating thiols (e.g., glutathione) [1].

The Crotonamide represents a critical evolution in this design strategy. By introducing steric bulk at the electrophilic center, it moderates reactivity, enhancing selectivity and reducing off-target burden compared to terminal acrylamides.

Mechanistic Principles

The Michael Addition (1,4-Conjugate Addition)

The core mechanism of action is the Michael addition, where a thiolate anion (from a cysteine residue) attacks the


-carbon of the 

-unsaturated amide.[1]

Key Structural Distinction:

  • Acrylamide: Terminal alkene (

    
    ). Highly reactive; sterically unhindered 
    
    
    
    -carbon.
  • Crotonamide: Internal alkene (

    
    ). The 
    
    
    
    -methyl group introduces steric hindrance and electron donation (inductive effect), raising the transition state energy and slowing the rate of nucleophilic attack (
    
    
    ).
Reaction Pathway Visualization

The following diagram illustrates the nucleophilic attack and the subsequent stabilization of the enolate intermediate.

MichaelAddition Cys Cysteine Thiolate (Nucleophile) TS Transition State (Steric Clash with β-Methyl) Cys->TS Attack on β-Carbon Warhead Crotonamide Warhead (Electrophile) Warhead->TS Enolate Enolate Intermediate (Oxyanion Hole Stabilized) TS->Enolate Bond Formation Adduct Stable Covalent Adduct (Thioether Bond) Enolate->Adduct Protonation

Figure 1: Mechanistic pathway of crotonamide-cysteine conjugation. Note the transition state modulation by the


-methyl group.
Tunability and Selectivity

The reduced electrophilicity of crotonamides is a feature, not a bug.

  • Thermodynamic Recognition First: The drug relies heavily on non-covalent binding affinity (

    
    ) to position the warhead precisely near the target cysteine.
    
  • Kinetic Selectivity: Because the intrinsic reactivity is low, the warhead will not react indiscriminately with transiently encountered thiols (like Glutathione) during circulation. It only reacts when held in close proximity to the target cysteine for a sufficient duration (residence time).

Experimental Protocols

To validate a crotonamide lead, one must characterize its Intrinsic Reactivity . The Gold Standard method is the Glutathione (GSH) Half-Life Assay.

Protocol: GSH Reactivity Assay (HPLC-MS Method)

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) of the warhead in the presence of physiological nucleophiles.
Materials
  • Test Compound (10 mM in DMSO)

  • Reduced L-Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Internal Standard (e.g., Indomethacin or Warfarin)

  • LC-MS/MS System

Step-by-Step Methodology
  • Preparation:

    • Prepare a 100

      
      M solution of the Test Compound in PBS (pH 7.4) containing 10% DMSO (to ensure solubility).
      
    • Prepare a 5 mM stock of GSH in PBS (freshly prepared).

  • Incubation (Start Reaction):

    • Add GSH stock to the compound solution to achieve a final concentration of 5 mM GSH (50-fold excess to maintain pseudo-first-order kinetics) and 1

      
      M Test Compound .
      
    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • At defined time points (

      
       min), remove an aliquot.
      
    • Quench: Immediately add the aliquot to cold Acetonitrile containing the Internal Standard and 1% Formic Acid (to protonate the thiol and stop the reaction).

  • Analysis:

    • Centrifuge to remove precipitated salts/proteins.

    • Inject supernatant into LC-MS. Monitor the disappearance of the parent ion ($[M+H]^+

      
      [M+307+H]^+$).
      
  • Data Processing:

    • Plot

      
       vs. Time.
      
    • The slope of the line is

      
      .
      
    • Calculate Half-life:

      
      .
      

Interpretation: |


 (GSH) | Classification | Application |
| :--- | :--- | :--- |
| < 15 min | Hyper-reactive | Likely toxic; promiscuous labeling. |
| 1 - 24 hours | Tuned (Ideal) | Good balance of potency/selectivity (e.g., Afatinib). |
| > 24 hours | Low Reactivity | Requires very high non-covalent affinity to drive reaction. |

Structural Optimization & SAR

When optimizing a crotonamide, changes to the scaffold affect both binding (


) and reactivity (

).
Decision Tree for Warhead Optimization

Optimization Start Lead Compound (Crotonamide Warhead) CheckPotency Is Potency (IC50) Sufficient? Start->CheckPotency CheckGSH Is GSH t1/2 < 60 min? CheckPotency->CheckGSH Yes Mod2 Strategy B: Switch to Acrylamide (Remove β-methyl) CheckPotency->Mod2 No (Reaction too slow) Mod3 Strategy C: Improve Non-Covalent Binding Core CheckPotency->Mod3 No (Binding too weak) Toxic Risk of Toxicity (Too Reactive) CheckGSH->Toxic Yes Success Success CheckGSH->Success No (Ideal Profile) Mod1 Strategy A: Increase Steric Bulk (e.g., add γ-substituent) Toxic->Mod1 Reduce Reactivity Inactive Low Efficacy

Figure 2: Strategic decision tree for optimizing covalent warhead reactivity.

Case Studies in Drug Development

Afatinib (Gilotrif)
  • Target: EGFR (Cys797) / HER2 (Cys805).

  • Chemistry: 4-(dimethylamino)but-2-enamide.[2]

  • Insight: Afatinib utilizes a crotonamide warhead. The 4-dimethylamino group improves solubility, but the key feature is the internal double bond. This makes it an irreversible inhibitor, but with a reactivity profile sufficiently suppressed to allow oral bioavailability without rapid depletion by plasma albumin or glutathione [2].

Neratinib (Nerlynx)
  • Target: HER2 / EGFR.[2][3][4]

  • Chemistry: Similar 4-(dimethylamino)crotonamide warhead.

  • Comparison: Like Afatinib, Neratinib binds irreversibly.[3] The choice of crotonamide over acrylamide (used in Ibrutinib for BTK) reflects the specific geometric constraints and the high ATP affinity of the EGFR kinase domain, requiring a warhead that does not "fire" prematurely [3].

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[5] Nature Reviews Drug Discovery, 10(4), 307–317. Link

  • Solca, F., et al. (2012). Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. Journal of Pharmacology and Experimental Therapeutics, 343(2), 342-350. Link

  • Rabindran, S. K., et al. (2004). Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase. Cancer Research, 64(11), 3958-3965. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug discovery for targeted covalent inhibitors. Expert Opinion on Drug Discovery, 7(7), 561-581. Link

Sources

Methodological & Application

Application Note: Microwave-Assisted Green Synthesis Protocols for Crotonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Amides

Executive Summary

This application note details high-efficiency, solvent-free protocols for the synthesis of Crotonamide (


) and its N-substituted derivatives using Microwave-Assisted Organic Synthesis (MAOS). Targeted at drug discovery professionals, this guide replaces conventional, solvent-heavy acid chloride routes with atom-economical, direct amidation pathways. By leveraging dielectric heating and solid-supported catalysis, researchers can achieve yields >85% in minutes rather than hours, significantly reducing the E-factor of the process.

Introduction: The Green Shift in Amide Synthesis

The crotonamide moiety is a privileged pharmacophore found in various cytotoxic agents, polymer precursors, and enzyme inhibitors. Conventional synthesis often involves the conversion of crotonic acid to crotonoyl chloride using thionyl chloride (


), followed by reaction with an amine. This route generates corrosive 

gas, sulfur dioxide, and requires halogenated solvents (DCM or Chloroform).

The Microwave Advantage: Microwave irradiation provides direct energy transfer to the reaction medium through two mechanisms:

  • Dipolar Polarization: Polar molecules (like carboxylic acids) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved ions (catalysts) oscillate, colliding with neighboring molecules to generate heat.

This internal heating profile overcomes the activation energy barrier for the direct condensation of carboxylic acids and amines—a reaction that is notoriously difficult under thermal conditions due to the formation of unreactive ammonium carboxylate salts.

Core Mechanism: Boric Acid Catalyzed Amidation

To avoid the formation of unreactive salts, we utilize a "Green" catalyst: Boric Acid (


) . Under microwave irradiation, boric acid acts as a dual-activation agent. It temporarily forms a mixed anhydride with the carboxylic acid, making the carbonyl carbon more electrophilic for the amine attack, while the water byproduct is driven off by the high temperature/pressure of the MW system.
Mechanism Visualization

ReactionMechanism Reagents Crotonic Acid + Amine Complex Acyloxyborate Intermediate Reagents->Complex MW Activation + B(OH)3 TS Tetrahedral Transition State Complex->TS Nucleophilic Attack Product Crotonamide + H2O + B(OH)3 TS->Product Collapse & Dehydration

Figure 1: Mechanistic pathway of Boric Acid catalyzed amidation under microwave irradiation.

Experimental Protocols

Protocol A: Solvent-Free Direct Amidation (Primary Method)

Application: Synthesis of N-substituted crotonamides from crotonic acid. Green Highlights: Solvent-free, Atom Economy > 90%, Reusable Catalyst.

Materials
  • Substrate: Crotonic Acid (1.0 equiv)

  • Reagent: Primary Amine (e.g., Aniline, Benzylamine) or Urea (1.0 - 1.2 equiv)

  • Catalyst: Boric Acid (10 mol%) or Ceric Ammonium Nitrate (CAN) (5 mol%)

  • Equipment: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, grind Crotonic Acid (5 mmol), the chosen Amine (5.5 mmol), and Boric Acid (0.5 mmol) using a mortar and pestle until a homogeneous paste is formed.

  • Loading: Transfer the paste into the vial. Add a magnetic stir bar. Cap the vial with a pressure-rated septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 110°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 10 - 15 minutes

    • Stirring: High

  • Workup: Allow the vial to cool to 50°C. Add 5 mL of Ethyl Acetate (green solvent alternative) to the reaction mixture. Wash with saturated

    
     solution to remove unreacted acid and catalyst.
    
  • Purification: Dry the organic layer over

    
     and evaporate. Recrystallize from Ethanol/Water (1:1) if necessary.
    
Experimental Workflow

Workflow Start Weigh Reagents: Acid + Amine + Catalyst Mix Grind to Homogeneous Paste (Solvent-Free) Start->Mix MW MW Irradiation 110°C, 10-15 min Mix->MW Cool Cool to 50°C Add EtOAc MW->Cool Wash Aq. NaHCO3 Wash (Removes Catalyst) Cool->Wash Dry Evaporation & Recrystallization Wash->Dry

Figure 2: Operational workflow for solvent-free microwave synthesis.

Protocol B: Knoevenagel Condensation (Derivative Synthesis)

Application: Creating functionalized crotonamide scaffolds (e.g., cyano-crotonamides). Reagents: Acetaldehyde (or benzaldehyde derivatives) + Cyanoacetamide.

Methodology
  • Mix: Combine Aldehyde (5 mmol) and Cyanoacetamide (5 mmol) in a reaction vessel.

  • Catalyst: Add 2 drops of Piperidine or use 100 mg of Basic Alumina (solid support).

  • MW Conditions: Irradiate at 140W for 2-4 minutes (intermittent pulse: 30s ON, 10s OFF to prevent overheating).

  • Isolation: The solid product usually precipitates upon cooling. Wash with cold ethanol.

Data Analysis & Green Metrics

The following table compares the Microwave-Assisted Green Protocol (Protocol A) against the Conventional Acid Chloride method.

MetricConventional Method (

)
MW-Assisted Green ProtocolImprovement
Reaction Time 4 - 8 Hours10 - 15 Minutes96% Reduction
Solvent DCM / TolueneNone (Solvent-Free)Eliminated
Yield 65 - 75%85 - 92%~20% Increase
Atom Economy Poor (Loss of

,

)
High (Loss of

only)
Excellent
Purification Column ChromatographyRecrystallization / WashSimplified

Troubleshooting & Optimization

  • Thermal Runaway: If the reaction temperature spikes uncontrollably, reduce the power limit or use "Power Cycling" (Pulse mode). This is common with highly polar ionic liquids or catalysts.

  • Incomplete Conversion: If TLC shows starting material after 15 minutes, add 5% more catalyst. Do not simply increase time, as amides can degrade (char) under prolonged MW exposure.

  • Scale-Up: Microwave penetration depth is limited. For reactions >20 mmol, use a continuous flow microwave reactor rather than a larger batch vessel.

References

  • Direct Amidation (General): Perreux, L., & Loupy, A. (2001).
  • Boric Acid Catalysis: Tang, S. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link

  • Green Metrics/CAN Catalyst: Zahouily, M., et al. (2020).[1][2] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[3][1][2] Molecules, 25(8), 1785. Link

  • Solvent-Free Protocols: Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[4][5][6] Green Chemistry, 1(1), 43-55. Link

  • Knoevenagel Condensation: Santra, S., et al. (2010).[6] Microwave-assisted and efficient solvent-free Knoevenagel condensation.[5][6][7][8] Green Chemistry Letters and Reviews, 3(3). Link

Sources

Strategic Utilization of Crotonamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Crotonamide (2-butenamide) and its derivatives represent a privileged structural motif in modern pharmaceutical chemistry. Distinguished by its


-unsaturated amide functionality, it serves two distinct but critical roles: (1) as a covalent "warhead"  in targeted kinase inhibitors, enabling irreversible binding to cysteine residues in ATP-binding pockets, and (2) as a versatile C4 synthon  for constructing nitrogenous heterocycles like quinolinones and pyridones. This guide provides field-proven protocols for installing crotonamide warheads (exemplified by the synthesis of Afatinib intermediates) and utilizing crotonamide in heterocycle annulation, supported by mechanistic insights and safety standards.

The Covalent Warhead: Kinase Inhibitor Design

The resurgence of covalent inhibitors in oncology is driven by the ability of acrylamide and crotonamide moieties to form Michael adducts with non-catalytic cysteine residues. Unlike terminal acrylamides, the internal methyl group of crotonamide offers unique steric properties that can tune reactivity and selectivity, reducing off-target toxicity.

Case Study: The Afatinib Warhead

Afatinib (BIBW 2992) utilizes a specific crotonamide derivative, (E)-4-(dimethylamino)but-2-enamide , to covalently inhibit EGFR/HER2. The synthesis of this moiety and its attachment to the quinazoline core is a critical process step.

Protocol A: Installation of the 4-(Dimethylamino)crotonamide Warhead

Objective: To synthesize the reactive intermediate (E)-4-(dimethylamino)but-2-enoyl chloride and couple it to an aniline-functionalized scaffold.

Reagents & Equipment[1]
  • Substrate: 4-fluoro-3-chloro-aniline functionalized quinazoline core (Intermediate amine).

  • Reagent: (E)-4-bromocrotonyl chloride (or (E)-4-bromocrotonic acid activated in situ).

  • Nucleophile: Dimethylamine (2M in THF).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous), Tetrahydrofuran (THF).

  • Activation: Oxalyl chloride / DMF (cat.) if starting from acid.

Step-by-Step Methodology
  • Preparation of the Acyl Chloride:

    • Charge (E)-4-bromocrotonic acid (1.0 eq) into a reactor with anhydrous DCM (10 V).

    • Cool to 0°C. Add oxalyl chloride (1.2 eq) dropwise, followed by catalytic DMF.

    • Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to yield crude (E)-4-bromocrotonyl chloride. Note: Use immediately due to instability.

  • Amidation (Warhead Attachment):

    • Dissolve the aniline-functionalized quinazoline substrate (1.0 eq) in anhydrous THF/DCM (1:1).

    • Add DIPEA (2.5 eq) and cool to 0°C.

    • Add the crude acid chloride (1.1 eq) dissolved in DCM dropwise over 30 mins.

    • Critical Control Point: Maintain temperature <5°C to prevent polymerization or premature halide displacement.

    • Monitor by HPLC for consumption of aniline.

  • Amination (

    
     Displacement): 
    
    • Once amidation is complete, add dimethylamine (2M in THF, 5.0 eq) directly to the reaction mixture at 0°C.

    • Allow to warm to RT and stir for 4–6 hours.

    • Mechanistic Note: The allylic bromide is highly reactive. The dimethylamine displaces the bromide to form the final solubilizing tail.

  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc.[1][2]
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Purify via recrystallization (typically from iPrOH/Water) to remove dimeric byproducts.

Data Summary: Warhead Reactivity Profile
ParameterValueNote
Electrophilicity (

)
ModerateLess reactive than acrylamide; improved selectivity.
Target Residue Cysteine-SHForms stable thioether adduct.
Stereochemistry Trans (E)Essential for binding pocket geometry.
Yield (Step 2+3) 75-85%One-pot procedure preferred to minimize handling of potent intermediates.
Visualization: Covalent Warhead Synthesis Workflow

WarheadSynthesis Start 4-Bromocrotonic Acid Activation Activation (Oxalyl Chloride) Start->Activation DCM, 0°C Chloride Acid Chloride Intermediate Activation->Chloride -HCl, -CO, -CO2 Coupling Amidation (Aniline Substrate) Chloride->Coupling + Aniline + DIPEA SN2 SN2 Amination (Dimethylamine) Coupling->SN2 Allylic Bromide Displacement Final Afatinib-like Crotonamide Warhead SN2->Final Target Molecule

Figure 1: Sequential synthesis of the dimethylaminocrotonamide warhead from bromocrotonic acid.

Heterocycle Construction: Pyridone Synthesis

Beyond warheads, crotonamide serves as a C4 building block for 2-pyridones and quinolinones via Michael addition-cyclization cascades. This is particularly useful for generating scaffold diversity in early discovery.

Protocol B: Synthesis of 6-Methyl-2-pyridone-3-carboxylates

Mechanism: Base-mediated Michael addition of a 1,3-dicarbonyl enolate to crotonamide, followed by intramolecular amide-to-ester cyclization and elimination.

Reagents
  • Substrate: Crotonamide (2-butenamide).

  • Nucleophile: Ethyl Acetoacetate (1.2 eq).

  • Catalyst/Base: Sodium Ethoxide (NaOEt) (1.5 eq) in Ethanol.

  • Solvent: Ethanol (Absolute).

Step-by-Step Methodology
  • Enolate Formation:

    • Prepare a solution of NaOEt (1.5 eq) in absolute ethanol under

      
      .
      
    • Add ethyl acetoacetate (1.2 eq) dropwise at 0°C. Stir for 30 mins to generate the enolate.

  • Michael Addition:

    • Add crotonamide (1.0 eq) as a solid or solution in EtOH.

    • Heat the mixture to reflux (78°C) for 4–8 hours.

    • Observation: The solution will darken as the Michael adduct forms and subsequently cyclizes.

  • Cyclization & Aromatization:

    • The intermediate glutarimide derivative often undergoes spontaneous dehydration under reflux conditions to form the pyridone core.

    • If the dihydro-pyridone is isolated, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or heat in acetic acid to force aromatization.

  • Isolation:

    • Cool to RT. Acidify with 1M HCl to pH ~4.

    • The pyridone product often precipitates. Filter and wash with cold water/EtOH.

    • Recrystallize from MeOH.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete CyclizationIncrease reflux time; switch to higher boiling solvent (e.g., Toluene/NaH).
O-Alkylation Kinetic ControlEnsure thermodynamic conditions (high temp, reversible base) to favor C-alkylation (Michael).
Polymerization Radical InitiationAdd radical inhibitor (e.g., Hydroquinone) if side-reactions are observed.
Visualization: Michael-Cyclization Pathway

PyridoneSynthesis Reactants Crotonamide + Ethyl Acetoacetate Enolate Enolate Formation (NaOEt/EtOH) Reactants->Enolate Michael Michael Adduct (Acyclic Intermediate) Enolate->Michael 1,4-Addition Cyclization Intramolecular Cyclization (-EtOH) Michael->Cyclization N-attack on Ester Product 6-Methyl-2-pyridone Derivative Cyclization->Product -H2O / Aromatization

Figure 2: Mechanistic pathway for the conversion of crotonamide to 2-pyridone.

Safety & Handling Protocols

Crotonamide and its precursors (acid chlorides, bromocrotonates) are potent alkylating agents.

  • Toxicity:

    • Neurotoxicity: Like acrylamide, crotonamide derivatives can be neurotoxic. Avoid inhalation of dusts.

    • Genotoxicity: Potential mutagen due to Michael acceptor activity.

  • Engineering Controls:

    • All weighing and solid handling must be performed in a Class II Biosafety Cabinet or a chemical fume hood with HEPA filtration.

    • Use "double-gloving" (Nitrile) for all protocols involving the acid chloride.

  • Decontamination:

    • Spills should be treated with 10% NaOH to hydrolyze the amide/halide before cleanup.

References

  • Afatinib Synthesis & Warhead Chemistry

    • Patent: "Method for preparing afatinib and intermediate thereof." US20160083373A1. Link

    • Process Chemistry: "A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate." Chemical Reports, 2019. Link

  • Pyridone/Heterocycle Synthesis

    • General Method: "Synthesis of 2-pyridones."[3][4] University of Bristol. Link

    • Michael Addition Context: "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry. Link

  • Safety Data

    • Crotonamide SDS: ChemicalBook Safety Data Sheet. Link

Sources

Precision Synthesis of N-Substituted Crotonamide Warheads

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted crotonamide moiety (


-unsaturated amide) has emerged as a critical "warhead" in the design of Targeted Covalent Inhibitors (TCIs), particularly for epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK) modulation. Unlike their more reactive acrylamide counterparts, crotonamides offer a "tuned" electrophilicity, allowing for greater selectivity toward non-catalytic cysteine residues while minimizing off-target toxicity.

This Application Note provides a rigorous, field-validated guide for synthesizing these derivatives. We contrast the two dominant synthetic pathways—Acyl Chloride Activation and Carbodiimide/Uronium Coupling —providing optimized protocols that prioritize stereochemical retention (


-isomer), yield, and scalability.

Strategic Method Selection

Choosing the correct synthetic route is the first step in successful process design. The choice depends heavily on the nucleophilicity of the amine and the complexity of the scaffold.

Decision Logic for Synthetic Route

The following decision tree outlines the logical framework for selecting the optimal protocol.

SynthesisDecision Start Target: N-Substituted Crotonamide AmineType Analyze Amine Substrate Start->AmineType Simple Robust/Simple Amine (e.g., Aniline, Alkyl amine) AmineType->Simple High Nucleophilicity Complex Complex Scaffold (e.g., Chiral centers, Acid-sensitive) AmineType->Complex Low Nucleophilicity / Fragile RouteA Route A: Acid Chloride Method (Crotonyl Chloride) Simple->RouteA RouteB Route B: Coupling Reagent Method (EDC/HOBt or HATU) Complex->RouteB ConsiderationsA Pros: Fast, High Yield, Low Cost Cons: HCl byproduct, Exothermic RouteA->ConsiderationsA ConsiderationsB Pros: Mild, No acidic gas, Tolerates functional groups Cons: Slower, Atom economy (Urea byproduct) RouteB->ConsiderationsB

Figure 1: Strategic decision tree for selecting the crotonylation pathway based on substrate properties.

Protocol A: The "Workhorse" Method (Acid Chloride)

Best for: Robust amines, scale-up, and initial SAR (Structure-Activity Relationship) library generation. Mechanism: Nucleophilic acyl substitution.

Materials
  • Reagent:

    
    -Crotonyl chloride (Commercial grade, typically >90% 
    
    
    
    -isomer).
  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Quench: Saturated NaHCO

    
    .
    
Step-by-Step Methodology
  • Preparation (0 min): Purge a round-bottom flask with

    
    . Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Base Addition (5 min): Add DIPEA (1.5 – 2.0 equiv).

    • Scientist's Insight: Always add the base before the acid chloride. The base acts as a proton scavenger. If the acid chloride is added first, the generated HCl will protonate the remaining amine, rendering it non-nucleophilic and halving your yield.

  • Controlled Addition (10 min): Cool the solution to 0°C using an ice bath. Add crotonyl chloride (1.1 equiv) dropwise over 10-15 minutes.

    • Critical Parameter: Temperature control is vital. Higher temperatures (>20°C) during addition can induce polymerization of the crotonyl moiety or isomerization to the thermodynamically less stable

      
      -isomer.
      
  • Reaction (1-2 hours): Allow the reaction to warm to room temperature (RT) naturally. Monitor by TLC or LCMS.

  • Work-up: Quench with saturated NaHCO

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.

Protocol B: The "Precision" Method (Coupling Reagents)

Best for: Late-stage functionalization, valuable intermediates, and preventing racemization of chiral amines. Mechanism: Activation of carboxylic acid via active ester formation.

Materials
  • Reagent:

    
    -Crotonic acid.
    
  • Coupling Agents: EDC

    
    HCl and HOBt (or HATU for difficult amines).
    
  • Solvent: DMF or DCM.

  • Base: DIPEA.[1]

Step-by-Step Methodology
  • Activation (0-30 min): Dissolve

    
    -crotonic acid (1.1 equiv) in DMF. Add EDC
    
    
    
    HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at RT for 30 minutes.
    • Scientist's Insight: The "pre-activation" step generates the HOBt-active ester. This intermediate is more stable than the O-acylisourea formed by EDC alone and prevents side reactions like

      
      -acylurea rearrangement.
      
  • Amine Addition: Add the amine substrate (1.0 equiv) and DIPEA (2.0 equiv) to the activated acid mixture.

  • Reaction (4-16 hours): Stir at RT. This reaction is kinetically slower than the acid chloride route but much gentler.

  • Work-up: Dilute with EtOAc. Wash extensively with 10% citric acid (to remove unreacted amine/EDC), followed by sat. NaHCO

    
     and brine.
    
Comparison of Reagents
FeatureAcid Chloride (Protocol A)EDC/HOBt (Protocol B)HATU (Alternative B)
Reactivity High (Instant)ModerateHigh
Byproducts HCl gas / SaltsWater-soluble ureaHOAt (removable)
Cost LowMediumHigh
Risk Isomerization / PolymerizationRacemization (Low)Epimerization (Low)

Mechanism of Action: The Covalent Warhead

Understanding why we synthesize these molecules is crucial for design. The crotonamide acts as a Michael acceptor. The


-carbon is electrophilic and targets the nucleophilic thiol (-SH) of a cysteine residue within the protein binding pocket.

MichaelAddition Warhead Crotonamide Warhead (Electrophile) TS Transition State (Reversible Binding) Warhead->TS Non-covalent docking Cysteine Cysteine Thiol (Nucleophile) Cysteine->TS Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Michael Addition (Bond Formation)

Figure 2: Mechanism of Targeted Covalent Inhibition (TCI) via Michael Addition to Cysteine.

Characterization & Quality Control

A successful synthesis must be validated. The following spectral features confirm the formation of the N-substituted crotonamide.

  • 1H NMR (DMSO-

    
     or CDCl
    
    
    
    ):
    • Look for the characteristic alkene protons.

    • 
       (adjacent to carbonyl): Doublet (d) typically around 
      
      
      
      5.8 – 6.0 ppm.
    • 
      : Multiplet/Doublet of quartets (dq) typically around 
      
      
      
      6.6 – 6.9 ppm.
    • Coupling Constant (

      
      ):  Critical for stereochemistry. 
      
      
      
      . If
      
      
      , you have the
      
      
      -isomer (cis), indicating isomerization occurred.
  • LCMS:

    • Observe

      
       peak.
      
    • Check UV purity at 254 nm. Note that the conjugated system will have high UV absorbance.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield HCl salt formation (Protocol A)Ensure DIPEA is added before crotonyl chloride. Increase base equivalents.
Polymerization Reaction temperature too highStrictly maintain 0°C during addition. Add a radical inhibitor (e.g., BHT) if necessary.

-Isomer Presence
Thermal isomerizationAvoid heating >40°C during workup/evaporation. Use Protocol B for milder conditions.
Incomplete Reaction Low amine nucleophilicitySwitch to HATU coupling or heat Protocol A to reflux (risk of polymerization increases).

References

  • Covalent Kinase Inhibitors & Warhead Design

    • Advances in reversible covalent kinase inhibitors.[2][3] (2019). NIH National Library of Medicine.

    • [Link]

  • Amide Coupling Protocols (EDC/HOBt)

    • Synthesis of amide derivatives for electron deficient amines... using EDC and HOBt. (2020).
    • [Link]

  • Reactivity of Covalent Fragments

    • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022).[4][5] MDPI.

    • [Link]

  • General Acid Chloride Mechanism

    • Reaction between acyl chlorides and amines.[6][7] ChemGuide.

    • [Link]

Sources

Use of Crotonamide in tissue engineering scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Thermoresponsive Scaffolds using Crotonamide

Executive Summary

In the development of "smart" tissue engineering scaffolds, Poly(N-isopropylacrylamide) (PNIPAM) remains the gold standard for thermoresponsive behavior.[1] However, the sharp Lower Critical Solution Temperature (LCST) of pure PNIPAM (~32°C) is often too low for specific physiological applications requiring stability at body temperature (37°C).

This guide details the use of Crotonamide (2-butenamide) as a functional comonomer to modulate scaffold properties. Unlike its structural isomer methacrylamide, Crotonamide possesses a 1,2-disubstituted vinyl structure. This unique geometry introduces steric hindrance that alters polymerization kinetics, allowing for the precise tuning of the hydrophilic/hydrophobic balance and mechanical stiffness of the resulting hydrogel network.

Scientific Basis: The Crotonamide Advantage

Chemical Architecture & Mechanism

Crotonamide (


) is an isomer of methacrylamide. While both add a methyl group to the acrylamide structure, the position of this group dictates performance:
  • Methacrylamide: Methyl on the

    
    -carbon. Polymerizes readily.
    
  • Crotonamide: Methyl on the

    
    -carbon. This creates significant steric hindrance to the propagating radical species.
    

Why this matters for Scaffolds: In Free Radical Polymerization (FRP), the slower reactivity of Crotonamide prevents the formation of "blocky" polymer chains often seen with more reactive comonomers. This results in a more statistical (random) distribution of functional groups along the backbone, leading to:

  • Sharper Phase Transitions: More uniform distribution of hydrophobic domains.

  • Tunable LCST: The amide group promotes hydrogen bonding (increasing hydrophilicity), while the methyl group adds hydrophobicity. By adjusting the feed ratio, the LCST can be shifted towards the physiological window (37°C–40°C).

G NIPAM NIPAM Monomer (Thermoresponsive Base) Initiation Radical Initiation (APS/TEMED) NIPAM->Initiation Croton Crotonamide (Tuning Agent) Croton->Initiation Prop Chain Propagation (Steric Control) Initiation->Prop Free Radical Attack Network Final Scaffold (Tunable LCST) Prop->Network Crosslinking (BIS) Steric Beta-Methyl Steric Hindrance Slows incorporation of Crotonamide Steric->Prop

Figure 1: Mechanism of Crotonamide incorporation. The steric hindrance at the beta-carbon acts as a kinetic throttle, ensuring controlled distribution within the PNIPAM network.

Protocol: Synthesis of P(NIPAM-co-Crotonamide) Scaffolds

Objective: Synthesize a hydrogel scaffold with an LCST shifted to ~35-37°C for cell sheet engineering.

Reagents & Equipment
  • Monomer A: N-Isopropylacrylamide (NIPAM) – Recrystallized in hexane.

  • Monomer B: Crotonamide (trans-2-butenamide) – Purity >98%.

  • Crosslinker: N,N'-Methylenebisacrylamide (BIS).

  • Initiator: Ammonium Persulfate (APS).[1]

  • Accelerator: TEMED (N,N,N',N'-Tetramethylethylenediamine).

  • Solvent: Deionized Water (degassed).

  • Equipment: Nitrogen line, magnetic stirrer, cylindrical glass molds (5mm diameter).

Step-by-Step Methodology

Step 1: Pre-cursor Solution Preparation

  • Dissolve NIPAM (90 mol%) and Crotonamide (10 mol%) in deionized water. Note: Crotonamide has lower solubility than NIPAM; gentle heating to 30°C may be required.

  • Add Crosslinker (BIS) at 1.5 mol% relative to total monomer content.

  • Critical Step (Degassing): Bubble nitrogen gas through the solution for 20 minutes. Oxygen is a radical scavenger and will inhibit the already sluggish polymerization of Crotonamide.

Step 2: Initiation & Polymerization

  • Cool the solution to 4°C in an ice bath. Reason: Lower temperature controls the exotherm and prevents premature phase transition (clouding) during synthesis.

  • Add APS (10 mg/mL stock) to a final concentration of 0.5 wt%.

  • Add TEMED (1 µL per mL of solution).

  • Inject solution immediately into glass molds.

  • Reaction Time: Allow polymerization to proceed for 24 hours at 4°C.

    • Expert Insight: Unlike pure NIPAM gels which set in <1 hour, Crotonamide retards the rate. Premature termination will result in low Crotonamide incorporation and deviation from target LCST.

Step 3: Purification

  • Remove gels from molds.

  • Immerse in distilled water for 48 hours, changing water every 6 hours. This removes unreacted monomers (critical for cytotoxicity profiles).

Characterization & Validation

To verify the successful incorporation of Crotonamide and its effect on the scaffold, the following validation steps are required.

Quantitative Validation Table
ParameterMethodExpected Trend (vs. Pure PNIPAM)
LCST DSC / UV-Vis (Cloud Point)Increase (Shift from 32°C

35-38°C) due to amide H-bonding.
Swelling Ratio Gravimetric AnalysisDecrease slightly at

due to increased network density/hydrophobicity of the methyl group.
Pore Size SEM (Lyophilized)Variable ; slower polymerization often yields more uniform pore structures.
Modulus (G') RheologyIncrease ; Crotonamide segments add stiffness to the flexible NIPAM chains.
Rheological Assessment Workflow

The mechanical integrity of the scaffold must be assessed across the phase transition temperature.

Rheology Sample Hydrated Scaffold Sample (Equilibrated at 20°C) Sweep1 Amplitude Sweep (Determine LVE Region) Sample->Sweep1 Sweep2 Temperature Sweep (20°C to 45°C @ 1°C/min) Sweep1->Sweep2 Strain Fixed within LVE Analysis Data Analysis: Identify G'/G'' Crossover (Gel Point) Sweep2->Analysis

Figure 2: Rheological workflow for determining the viscoelastic transition of the scaffold.

Troubleshooting & Expert Tips

  • Problem: The gel is too soft or didn't set.

    • Root Cause:[2][3][4][5][6] Crotonamide acts as a retarder.

    • Solution: Increase the initiator (APS) concentration by 20% or extend reaction time to 48 hours. Ensure rigorous degassing.

  • Problem: LCST didn't shift as expected.

    • Root Cause:[2][3][4][5][6] Preferential polymerization of NIPAM (Drift).

    • Solution: Use a "Starved Feed" method where NIPAM is added slowly to a pool of Crotonamide to force alternating incorporation.

  • Problem: Opaque gel at room temperature.

    • Root Cause:[2][3][4][5][6] The hydrophobic methyl groups of Crotonamide may have aggregated.

    • Solution: Add a small amount (1-2%) of a hydrophilic comonomer like Acrylic Acid to aid solubility, or use DMSO/Water co-solvent mixtures during synthesis (dialyze extensively afterwards).

References

  • Lanzalaco, S., & Turco, G. (2020). Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications. MDPI Gels. [Link]

  • Ashraf, S., et al. (2016). Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. National Institutes of Health (PMC). [Link]

  • Tokuyama, H., et al. (2010). Synthesis and properties of thermosensitive poly(N-isopropylacrylamide-co-crotonamide) hydrogels. (General reference for NIPAM copolymer synthesis principles).
  • Otsu, T. (2000). Radical Polymerization of Disubstituted Ethylenes. Progress in Polymer Science. (Foundational text on the reactivity of 1,2-disubstituted monomers like crotonamide).

Sources

Application Notes and Protocols for Crotonamide in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridone Scaffold in Modern Agrochemicals

In the relentless pursuit of novel and effective agrochemicals, the pyridine ring system stands out as a privileged scaffold, forming the core of numerous commercially successful insecticides, herbicides, and fungicides.[1][2] Its unique electronic properties and ability to engage in specific biological interactions have made it a focal point for discovery and development. A particularly valuable class of pyridine derivatives are the 2-pyridones, which serve as versatile intermediates in the synthesis of a wide array of agrochemical active ingredients.[3]

While crotonamide, an α,β-unsaturated amide, represents a fundamental building block in organic synthesis, its direct application as a starting material in the large-scale synthesis of pyridone-based agrochemical intermediates is not extensively documented in readily available literature. However, the underlying chemical principles of its reactivity, particularly its susceptibility to Michael addition, are central to the construction of the pyridone core. Conceptually, a Michael addition of a cyanide source to crotonamide, followed by further elaboration and cyclization, could provide a pathway to functionalized pyridones.

This guide will focus on a well-established and industrially relevant synthetic route to a key 3-cyano-2-pyridone intermediate. We will then explore the application of this intermediate and related pyridine structures in the synthesis of two major agrochemicals: the insecticide Flonicamid and the fungicide Boscalid. Through detailed protocols, mechanistic insights, and an exploration of their biological modes of action, we will illustrate the critical role of these intermediates in modern crop protection.

Part 1: Synthesis of a Key Agrochemical Intermediate: 3-Cyano-4,6-dimethyl-2-pyridone

The synthesis of 3-cyano-4,6-dimethyl-2-pyridone is a classic example of a condensation reaction that efficiently constructs the pyridone ring. This process, often a variation of the Guareschi-Thorpe reaction, utilizes readily available and cost-effective starting materials: cyanoacetamide and acetylacetone.[4]

Causality Behind Experimental Choices:
  • Reactants: Cyanoacetamide provides the nitrogen atom for the heterocycle, the cyano group at the 3-position, and the C2 and C3 carbons. Acetylacetone, a 1,3-dicarbonyl compound, provides the remaining four carbons of the pyridine ring (C4, C5, C6, and the two methyl substituents).

  • Catalyst: A basic catalyst, such as an amino acid (glycine) or an inorganic base (potassium hydroxide), is crucial for the reaction.[4][5] The base deprotonates the active methylene group of cyanoacetamide, generating a nucleophilic carbanion. This carbanion then initiates a cascade of reactions.

  • Solvent and Temperature: The reaction is typically carried out in a protic solvent like ethanol, which helps to solubilize the reactants and intermediates. Heating is often required to drive the reaction to completion by overcoming the activation energy of the condensation and dehydration steps. Microwave irradiation has also been shown to accelerate this synthesis.[5]

Reaction Mechanism Workflow

The synthesis proceeds through a series of well-understood steps: a Knoevenagel condensation followed by an intramolecular cyclization and tautomerization.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Tautomerization A Cyanoacetamide Anion C Intermediate Adduct A->C Nucleophilic Attack B Acetylacetone B->C D Enamine Intermediate C->D Dehydration E Cyclized Intermediate D->E Nucleophilic attack of N on carbonyl F Cyclized Intermediate E->F G Dihydropyridone F->G - H2O H 3-Cyano-4,6-dimethyl-2-pyridone G->H Tautomerization

Caption: Workflow for the synthesis of 3-Cyano-4,6-dimethyl-2-pyridone.

Detailed Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol is adapted from established literature procedures.[3][4]

Materials and Equipment:

  • Cyanoacetamide (≥99%)

  • Acetylacetone (≥99%)

  • Glycine (or Piperidine/Potassium Hydroxide)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Crystallization dish

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyanoacetamide (0.1 mol, 8.41 g) and acetylacetone (0.1 mol, 10.01 g, 10.2 mL).

  • Solvent and Catalyst Addition: Add 100 mL of ethanol to the flask, followed by the addition of a catalytic amount of glycine (e.g., 0.01 mol, 0.75 g).

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If precipitation is slow, the flask can be cooled in an ice bath.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The final product, 3-cyano-4,6-dimethyl-2-pyridone, should be a white to off-white crystalline solid. Characterize the product by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Parameter Expected Value
Yield 75-85%
Appearance White to off-white crystalline solid
Melting Point 288-291 °C
¹H NMR (DMSO-d₆) δ (ppm): 12.1 (s, 1H, NH), 6.1 (s, 1H, CH), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃)
IR (KBr, cm⁻¹) ~3400 (N-H), ~2220 (C≡N), ~1650 (C=O)

Part 2: Application of Pyridine Intermediates in Agrochemical Synthesis

The functionalized pyridone and pyridine scaffolds are pivotal in the synthesis of high-value agrochemicals. The following sections detail the synthesis and mode of action of two prominent examples.

Application Note 1: Synthesis of the Insecticide Flonicamid

Overview: Flonicamid is a selective systemic insecticide that is highly effective against sucking insects such as aphids and whiteflies.[6] It belongs to the pyridinecarboxamide class of insecticides.[7] The core of Flonicamid is a 4-(trifluoromethyl)nicotinic acid moiety, which is a functionalized pyridine derivative.

Synthetic Connection to Pyridine Intermediates: The key precursor for Flonicamid is 4-(trifluoromethyl)nicotinic acid. While not directly a pyridone, its synthesis often starts from simpler pyridine or pyridone building blocks that are then elaborated. A common route involves the synthesis of a substituted pyridine ring followed by functional group manipulations to introduce the trifluoromethyl and carboxylic acid groups. A patented method describes the synthesis starting from 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine, which is prepared from cyanoacetamide and ethyl trifluoroacetoacetate.[8] This highlights the importance of pyridone-like structures as foundational intermediates.

Final Synthetic Step: Amidation

The final step in the synthesis of Flonicamid is the amidation of 4-(trifluoromethyl)nicotinic acid with aminoacetonitrile.[8][9][10]

G A 4-(Trifluoromethyl)nicotinic Acid C 4-(Trifluoromethyl)nicotinoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C F Flonicamid C->F Amidation D Aminoacetonitrile Hydrochloride D->F E Base (e.g., Triethylamine) E->F G A 2-Chloronicotinoyl Chloride C Boscalid A->C Amidation B 2-Amino-4'-chlorobiphenyl B->C

Caption: Final amidation step in the synthesis of Boscalid.

Mode of Action: Boscalid functions by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi. [11][12][13]This enzyme is crucial for the production of ATP, the energy currency of the cell. By blocking this enzyme, Boscalid effectively shuts down the energy supply of the fungal cells, leading to the inhibition of spore germination, germ tube elongation, and mycelial growth. [14][15]

Conclusion

The synthesis of functionalized 2-pyridones and their pyridine counterparts represents a cornerstone of modern agrochemical research and development. While the direct use of crotonamide as a primary feedstock is not prominently featured in current literature for these specific intermediates, the fundamental principles of its reactivity are mirrored in the established synthetic strategies. The protocols and application notes provided herein demonstrate the power of heterocyclic chemistry in constructing complex and highly active molecules for crop protection. The continued exploration of novel synthetic routes to these valuable pyridine and pyridone intermediates, potentially through innovative applications of simple building blocks like crotonamide, will undoubtedly pave the way for the next generation of sustainable and effective agrochemicals.

References

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (2019). ResearchGate. [Link]

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Journal of the Serbian Chemical Society. [Link]

  • Synthesis of 3-cyano-4,6-dimethyl2-pyridones. (2015). ResearchGate. [Link]

  • Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. (2017). RSC Publishing. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2021). MDPI. [Link]

  • Microwave synthesis of 3-cyano-6--hydroxy-4-methyl-2-pyridone. (2012). ResearchGate. [Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. NIH. [Link]

  • Pyridine carboxamide pesticides. (2013).
  • Understanding the SDHI (FRAC group 7) Fungicides. (2020). Rutgers Plant and Pest Advisory. [Link]

  • Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof. (2018).
  • Preparation method of boscalid. (2015).
  • Flonicamid Preliminary Work Plan Registration Review: Initial Docket Case Number 7436. (2014). Regulations.gov. [Link]

  • Synthesis method of flonicamid. (2022).
  • SDHI Fungicides for Turfgrass Diseases. (2016). Penn State Extension. [Link]

  • Flonicamid; Pesticide Tolerances. (2023). Federal Register. [Link]

  • Boscalid. PubChem. [Link]

  • Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). (2014). ResearchGate. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (2008). ResearchGate. [Link]

  • Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. (2017). ResearchGate. [Link]

  • Flonicamid (Ref: IKI 220). AERU. [Link]

  • Toward a Continuous-Flow Synthesis of Boscalid (R). (2018). ResearchGate. [Link]

  • Scientists suggest new mode of action for pyridine alkylsulfone insecticides. (2023). AgroPages. [Link]

  • Flonicamid New Application Comment Letter FINAL. (2020). Regulations.gov. [Link]

  • Mode of action of SDHI fungicide. ResearchGate. [Link]

  • Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). (2014). PubMed. [Link]

  • EPA Registers Products with New Active Ingredient Florylpicoxamid. (2021). EPA. [Link]

  • 21.8 Michael Reactions. (2021). YouTube. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. [Link]

  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. (2018). RSC Publishing. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). MDPI. [Link]

  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. (2020). Research in Plant Disease. [Link]

  • Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. (2024). MDPI. [Link]

  • Flonicamid (Ref: IKI 220). AERU. [Link]

  • Process for preparing boscalid. (2018).
  • Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). (2024). PubMed. [Link]

  • Recent advances in green multi-component reactions for heterocyclic compound construction. (2024). RSC Publishing. [Link]

  • Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors. (2017). PubMed. [Link]

  • Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. (2021). ResearchGate. [Link]

  • Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. (2013). ResearchGate. [Link]

Sources

Precision Asymmetric Synthesis of Chiral Crotonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

Chiral crotonamide derivatives (specifically


-substituted butyramides) are ubiquitous pharmacophores in medicinal chemistry, serving as key intermediates for 

-amino acids, pyrrolidines, and bioactive peptidomimetics. While traditional chiral auxiliary methods (e.g., Evans oxazolidinones) are effective, they are atom-inefficient.

This guide details two catalytic, enantioselective protocols for functionalizing the


-position of crotonamides (

):
  • Rh-Catalyzed Asymmetric Conjugate Addition (ACA) of Arylboronic Acids.

  • Cu-Catalyzed Asymmetric Conjugate Addition (ACA) of Grignard Reagents.

These methods are selected for their high enantioselectivity (


 ee), scalability, and operational robustness in a drug discovery setting.

Strategic Analysis of Methods

Method A: Rhodium-Catalyzed ACA (The "Hayashi Protocol")
  • Best for: Introducing Aryl or Alkenyl groups.

  • Mechanism: Rh(I) acts via a transmetallation-insertion pathway. The reaction is water-tolerant and often benefits from biphasic conditions.

  • Key Advantage: High functional group tolerance (compatible with esters, ketones, nitriles on the boronic acid).

Method B: Copper-Catalyzed ACA (The "Feringa/Minnaard Protocol")
  • Best for: Introducing Alkyl groups (Methyl, Ethyl, etc.).

  • Mechanism: Cu(I) forms a

    
    -complex with the enamide, facilitating nucleophilic attack by "hard" organometallics (RMgX) which are softened by the catalyst.
    
  • Key Advantage: Access to purely aliphatic chiral centers, which are difficult to synthesize via Rh-catalysis.

Comparative Data Summary
FeatureRh-Catalyzed ACACu-Catalyzed ACA
Nucleophile Aryl/Alkenyl Boronic AcidsGrignard / Organozinc
Ligand Class Chiral Bisphosphines (BINAP, Segphos)Phosphoramidites, Ferrocenyl (JosiPhos)
Atmosphere Air tolerant (mostly)Strictly Inert (Argon/Nitrogen)
Temperature

to


to

Primary Risk Protodeboronation of unstable acids1,2-addition (direct carbonyl attack)

Detailed Protocols

Protocol 1: Rh-Catalyzed Asymmetric Arylation of -Dimethylcrotonamide

Objective: Synthesis of (R)-3-(4-fluorophenyl)-N,N-dimethylbutanamide. Target Scale: 1.0 mmol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate:

    
    -Dimethylcrotonamide (113 mg, 1.0 mmol)
    
  • Nucleophile: 4-Fluorophenylboronic acid (210 mg, 1.5 mmol)

  • Catalyst Precursor:

    
     (11.4 mg, 0.025 mmol, 2.5 mol% dimer)
    
  • Ligand: (R)-BINAP (34 mg, 0.055 mmol, 5.5 mol%)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

  • Base: No external base required if using Hydroxo-Rh dimer; otherwise

    
     is needed with 
    
    
    
    .
Experimental Workflow
  • Catalyst Formation:

    • In a 20 mL vial equipped with a magnetic stir bar, charge

      
       and (R)-BINAP.
      
    • Add 1,4-Dioxane (2.0 mL).

    • Stir at room temperature for 15 minutes. The solution should turn from yellow to deep orange/red, indicating active catalyst formation.

  • Reaction Assembly:

    • Add the arylboronic acid and the crotonamide substrate to the vial.

    • Add water (0.2 mL). Note: Water is critical for the hydrolysis step of the catalytic cycle.

  • Execution:

    • Seal the vial and heat to

      
        for 12 hours.
      
    • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LCMS. Look for disappearance of the crotonamide alkene peak.

  • Work-up:

    • Cool to room temperature.[9][12]

    • Dilute with Ethyl Acetate (20 mL) and wash with Brine (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography on silica gel.

    • Eluent: Gradient 20%

      
       50% EtOAc in Hexanes.
      
Mechanistic Insight (Rh-Cycle)

The reaction proceeds via a catalytic cycle where the hydroxo-rhodium species undergoes transmetallation with the boronic acid before alkene coordination. This is distinct from Pd-cycles where oxidative addition is the first step.

Rh_Cycle Rh_Pre [Rh(OH)(BINAP)] Active Catalyst Transmetal Transmetallation (+ Ar-B(OH)2) Rh_Pre->Transmetal Rh_Ar Rh(Ar)(BINAP) Transmetal->Rh_Ar Coordination Alkene Coordination (+ Crotonamide) Rh_Ar->Coordination Insertion 1,2-Migratory Insertion (Enantio-determining Step) Coordination->Insertion Rh_Oxa Oxa- $pi$-allyl Rh Species Insertion->Rh_Oxa Hydrolysis Hydrolysis (+ H2O) Rh_Oxa->Hydrolysis Hydrolysis->Rh_Pre Regeneration Product Product Release (Chiral Amide) Hydrolysis->Product

Figure 1: Catalytic cycle for Rh-catalyzed asymmetric conjugate addition. The insertion step dictates stereochemistry.

Protocol 2: Cu-Catalyzed Asymmetric Alkylation

Objective: Synthesis of (S)-3-methyl-N-benzylpentanamide (Introduction of Ethyl group to Crotonamide). Target Scale: 1.0 mmol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate:

    
    -Benzylcrotonamide (175 mg, 1.0 mmol)
    
  • Nucleophile: Ethylmagnesium Bromide (EtMgBr), 1.0 M in TBME (1.2 mL, 1.2 mmol)

  • Catalyst Precursor:

    
     (10.3 mg, 0.05 mmol, 5 mol%)
    
  • Ligand: (R,S)-Josiphos (SL-J001) (30 mg, 0.055 mmol, 5.5 mol%)

  • Solvent:

    
    -Butyl Methyl Ether (TBME) (anhydrous)
    
  • Additive: None required for JosiPhos, though Lewis acids are sometimes used for lower reactivity substrates.

Experimental Workflow
  • Inert Setup (Critical):

    • Flame-dry a 2-neck round bottom flask under vacuum; backfill with Argon

      
      .
      
    • Why? Grignard reagents and the active Cu-H species are moisture sensitive.

  • Catalyst Preparation:

    • Add

      
       and (R,S)-Josiphos to the flask.
      
    • Add anhydrous TBME (4.0 mL). Stir for 10 min until a clear solution forms (often yellow/orange).

  • Substrate Addition:

    • Dissolve the crotonamide in TBME (1.0 mL) and add to the catalyst solution.

    • Cool the reaction mixture to

      
        (Dry ice/Acetone bath).
      
    • Expert Tip: Low temperature suppresses the background racemic reaction and direct 1,2-addition to the carbonyl.

  • Reagent Addition:

    • Add EtMgBr dropwise over 20 minutes via syringe pump.

    • Rate: Slow addition prevents local "hotspots" of high Grignard concentration which causes side reactions.

  • Reaction & Quench:

    • Stir at

      
       for 4 hours. Allow to warm slowly to 
      
      
      
      overnight if conversion is slow.
    • Quench by adding saturated

      
       solution (5 mL) while still cold.
      
  • Purification:

    • Extract with

      
      , dry, and concentrate.
      
    • Purify via silica column (EtOAc/Hexane).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Rh) Catalyst deactivation by

or poor solubility.
Degas solvents thoroughly. Switch from Dioxane to DME or THF. Ensure temperature is

.
Low Enantioselectivity (Rh) Ligand dissociation or background hydrolysis.Increase Ligand:Rh ratio to 2.2:1. Use bulky ligands like Segphos if BINAP fails.
1,2-Addition Product (Cu) "Hard" nucleophile attack on Carbonyl.Lower temperature to

. Switch solvent to

(non-coordinating) or Toluene. Use slower addition rate.
Racemization Product epimerization during workup.Avoid strong bases during workup. Ensure the quench is slightly acidic (

) rather than basic.

References

  • Hayashi, T., & Yamasaki, K. (2003).[13] Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2844.[13]

  • Feringa, B. L., et al. (2008). Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones. Chemical Reviews, 108(8), 2824–2852.

  • López, F., & Minnaard, A. J. (2007). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones.[5] Accounts of Chemical Research, 40(3), 179–188.

  • Shintani, R., et al. (2005).[9] Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to

    
    -Unsaturated Amides.[1] Organic Letters, 7(21), 4757–4759. 
    

Sources

Crotonamide as a Mechanistic Probe for Elucidating Enolate and Oxyanion Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

Enolates and oxyanions are fundamental reactive intermediates in organic synthesis, pivotal for the construction of carbon-carbon and carbon-heteroatom bonds. Their reactivity, however, is nuanced, governed by a delicate interplay of electronic and steric factors, solvent effects, and counter-ion associations. Understanding and predicting their behavior is paramount for reaction design and optimization. This guide details the application of crotonamide, a simple α,β-unsaturated amide, as a versatile electrophilic probe for quantitatively and qualitatively assessing the reactivity of enolates and oxyanions. We present the theoretical underpinnings, field-proven insights into experimental design, and detailed, self-validating protocols for immediate laboratory implementation.

Scientific Foundation: The Ambident Nature of Enolates and Oxyanions

Enolates, the conjugate bases of carbonyl compounds, are archetypal ambident nucleophiles, possessing two reactive sites: the α-carbon and the oxygen atom.[1][2] While reactions at the oxygen are possible, the formation of a thermodynamically stable carbonyl group makes the α-carbon the more common site of reaction for most carbon-based electrophiles.[2] The choice of base, temperature, and solvent dictates which of the possible enolates of an unsymmetrical ketone is formed, leading to either the kinetic or thermodynamic product.[3]

  • Kinetic Enolates: Formed faster by deprotonating the less sterically hindered α-proton. This process is favored at low temperatures (-78 °C) using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA). The reaction is irreversible under these conditions.[4][5][6]

  • Thermodynamic Enolates: The more stable enolate, typically featuring a more substituted double bond. Its formation is favored under equilibrium conditions, using a weaker base (e.g., NaH, NaOEt) at higher temperatures (0 °C to room temperature), allowing the initially formed kinetic enolate to equilibrate to the thermodynamic isomer.[3][6][7]

Oxyanions, such as alkoxides and phenoxides, serve as potent nucleophiles in their own right. Their reactivity is modulated by the steric bulk around the oxygen atom and the electronic nature of their parent molecule. Crotonamide serves as an excellent Michael acceptor to probe these intermediates.

Why Crotonamide? The Rationale for its Use as a Probe

Crotonamide is an ideal electrophile for these studies due to several key features:

  • Defined Electrophilic Sites: As an α,β-unsaturated system, it possesses two primary electrophilic centers: the carbonyl carbon (hard center) and the β-carbon (soft center).

  • Michael Acceptor: Soft nucleophiles, such as enolates, preferentially attack the soft β-carbon in a conjugate or Michael addition reaction.[8][9][10][11] This predictable reactivity pathway allows for the unambiguous study of the nucleophile's behavior.

  • Amide Functionality: The amide group is less activating than a ketone or ester, which can moderate reactivity and prevent unwanted side reactions, leading to cleaner reaction profiles.

  • Analytical Tractability: The resulting adducts are readily characterizable by standard analytical techniques (NMR, GC-MS, HPLC), allowing for straightforward quantification of product distributions and reaction rates.

Application: Differentiating Kinetic and Thermodynamic Enolate Reactivity

A primary application of crotonamide is to visually and quantitatively demonstrate the outcome of kinetic versus thermodynamic enolate formation. By reacting the pre-formed enolate population with crotonamide, the resulting adduct distribution serves as a "chemical snapshot" of the initial enolate regiochemistry.

G K_Conditions Kinetic Control - LDA (Bulky Base) - Low Temp (-78°C) - Irreversible Kinetic_Enolate Kinetic Enolate (Less Substituted) K_Conditions->Kinetic_Enolate T_Conditions Thermodynamic Control - NaH (Small Base) - High Temp (25°C) - Reversible Thermo_Enolate Thermodynamic Enolate (More Substituted) T_Conditions->Thermo_Enolate Start Unsymmetrical Ketone (e.g., 2-Methylcyclohexanone) Start->Kinetic_Enolate Deprotonation Start->Thermo_Enolate Deprotonation Crotonamide Add Crotonamide (Electrophilic Trap) Kinetic_Enolate->Crotonamide Thermo_Enolate->Crotonamide Kinetic_Product Kinetic Adduct (Major Product) Crotonamide->Kinetic_Product C-C Bond Formation Thermo_Product Thermodynamic Adduct (Major Product) Crotonamide->Thermo_Product C-C Bond Formation

Protocol 1: Regioselective Enolate Trapping with Crotonamide

Objective: To synthesize and quantify the Michael adducts derived from the kinetic and thermodynamic enolates of 2-methylcyclohexanone using crotonamide.

Materials:

  • 2-Methylcyclohexanone (freshly distilled)

  • Diisopropylamine (freshly distilled from CaH₂)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Crotonamide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrers and stir bars

  • Syringes and needles

  • Low-temperature bath (e.g., acetone/dry ice)

  • Rotary evaporator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • NMR Spectrometer

PART A: KINETIC CONTROL EXPERIMENT

  • Apparatus Setup: Assemble a flame-dried 100 mL round-bottom flask, equipped with a magnetic stir bar and a rubber septum, under a positive pressure of argon or nitrogen.

  • LDA Preparation: In the reaction flask, add anhydrous THF (20 mL) and cool to -78 °C. Add diisopropylamine (1.1 eq.) via syringe. Slowly add n-BuLi (1.05 eq.) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes at 0 °C to ensure complete formation of LDA.[12] Recool the freshly prepared LDA solution to -78 °C.

    • Scientist's Insight: Pre-forming the LDA and ensuring it is cooled before adding the ketone is critical. Adding the ketone to a warm LDA solution can compromise regioselectivity.

  • Enolate Formation: Slowly add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF (5 mL) to the LDA solution at -78 °C. Stir for 1 hour at this temperature. This step quantitatively forms the lithium enolate at the less substituted position.[13][14]

  • Electrophilic Trap: Add a solution of crotonamide (1.2 eq.) in anhydrous THF (5 mL) dropwise to the enolate solution, ensuring the temperature remains at -78 °C.

  • Reaction & Quench: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

  • Work-up & Isolation: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product ratio using GC-MS and ¹H NMR spectroscopy to determine the regioselectivity of the addition.

PART B: THERMODYNAMIC CONTROL EXPERIMENT

  • Apparatus Setup: To a flame-dried 100 mL round-bottom flask containing NaH (1.2 eq., washed with hexanes to remove oil) under argon, add anhydrous THF (25 mL).

  • Enolate Formation: Add 2-methylcyclohexanone (1.0 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours. This allows the enolate to equilibrate to the more stable, substituted isomer.[7]

    • Scientist's Insight: The evolution of H₂ gas indicates the progress of deprotonation. The longer reaction time at a higher temperature is essential for the system to reach thermodynamic equilibrium.

  • Electrophilic Trap: Cool the mixture to 0 °C and add a solution of crotonamide (1.2 eq.) in anhydrous THF (5 mL) dropwise.

  • Reaction & Quench: Stir the reaction at room temperature overnight. Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Work-up & Isolation: Follow steps 6 and 7 from Part A.

Data Interpretation and Expected Outcomes

The ratio of the two possible regioisomeric products directly reflects the ratio of the enolates formed under each set of conditions.

ConditionBaseTemperatureExpected Major ProductTypical Ratio (Kinetic:Thermo)
Kinetic LDA-78 °CAdduct from less-substituted enolate>95:5
Thermodynamic NaH25 °CAdduct from more-substituted enolate<20:80

Application: Assessing Oxyanion Nucleophilicity

Crotonamide can be employed to establish a reactivity scale for various oxyanions. By monitoring the rate of the Michael addition under standardized conditions, one can directly compare the nucleophilic strength of different alkoxides, phenoxides, or other oxygen-based nucleophiles.

G cluster_nucleophiles Oxyanion Nucleophiles Nuc1 Sodium Ethoxide (Less Hindered, Strong) Reaction Michael Addition (Standardized Conditions: Solvent, Temp, Conc.) Nuc1->Reaction Nuc2 Sodium Phenoxide (Less Basic, Resonancestabilized) Nuc2->Reaction Nuc3 Potassium t-Butoxide (Hindered, Strong) Nuc3->Reaction Crotonamide Crotonamide (Substrate) Crotonamide->Reaction Analysis Kinetic Analysis (HPLC/GC Monitoring) Reaction->Analysis Result Relative Reactivity Profile Analysis->Result

Protocol 2: Kinetic Profiling of Oxyanion Addition to Crotonamide

Objective: To determine the relative reaction rates of sodium ethoxide, sodium phenoxide, and potassium tert-butoxide with crotonamide.

Self-Validation & Controls:

  • A control reaction containing only crotonamide in the solvent should be run to ensure no background degradation occurs.

  • The concentration of all nucleophile solutions must be accurately determined via titration prior to use.

Procedure:

  • Standard Solutions: Prepare standardized 0.5 M solutions of each oxyanion (sodium ethoxide, sodium phenoxide, potassium tert-butoxide) in anhydrous ethanol. Prepare a 0.5 M solution of crotonamide in anhydrous ethanol.

  • Reaction Setup: In a thermostated reaction vessel at 25.0 °C, place the crotonamide solution (10 mL, 0.5 M).

  • Initiation and Monitoring: Initiate the reaction by adding the oxyanion solution (10 mL, 0.5 M). Start a timer immediately. At specified time points (e.g., t = 1, 5, 10, 20, 40, 60 min), withdraw a 0.5 mL aliquot and immediately quench it in a vial containing 1.0 mL of a 0.2 M solution of acetic acid in ethanol to neutralize the base.

    • Scientist's Insight: The quenching step is crucial to stop the reaction instantly, ensuring that the measured conversion is accurate for that specific time point.

  • Analysis: Analyze each quenched aliquot by HPLC or GC to determine the concentration of remaining crotonamide.

  • Data Processing: Plot the concentration of crotonamide versus time for each oxyanion. Determine the initial reaction rate from the initial slope of each curve.

Expected Results and Causality
OxyanionSteric HindranceBasicity (pKa of Conj. Acid)Expected Relative RateRationale
Sodium EthoxideLowHigh (~16)FastUnhindered and strongly basic, leading to high nucleophilicity.
Sodium PhenoxideMediumLow (~10)SlowLower basicity and charge delocalization into the phenyl ring reduce its nucleophilicity.
Potassium t-ButoxideHighVery High (~18)Very SlowSevere steric hindrance around the oxygen atom impedes its approach to the β-carbon of crotonamide, despite its high basicity.

This experiment elegantly demonstrates that for Michael additions, steric accessibility is often a more dominant factor than raw basicity.

Conclusion

Crotonamide proves to be an exceptionally useful and straightforward tool for probing the complex reactivity of enolates and oxyanions. The protocols described herein provide a robust framework for investigating fundamental principles of organic reactivity, such as kinetic versus thermodynamic control and the interplay between sterics and electronics in nucleophilicity. These experiments are not only valuable for research applications in methodology development and drug discovery but also serve as powerful pedagogical tools for illustrating core concepts in physical organic chemistry.

References

  • Title: Michael Addition Reaction Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Michael addition reaction Source: Wikipedia URL: [Link]

  • Title: CO22b. Michael Addition and Robinson Annulation Source: College of Saint Benedict and Saint John's University Chemistry URL: [Link]

  • Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Enolates & Enamines I. Basic Principles Source: Wipf Group, University of Pittsburgh URL: [Link]

  • Title: Mechanisms and structures of crotonase superfamily enzymes - How nature controls enolate and oxyanion reactivity Source: ResearchGate URL: [Link]

  • Title: III Enolate Chemistry Source: University of Oxford URL: [Link]

  • Title: 22.6: Reactivity of Enolate Ions Source: Chemistry LibreTexts URL: [Link]

  • Title: Enolate Reactions - Direct Alkylation of Ketones With LDA Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: Retrosynthesis with Enolates and Enols Source: YouTube (Chad's Prep) URL: [Link]

  • Title: Formation and Reactivity of Enolates Source: OrgoSolver URL: [Link]

  • Title: 19.4: Reactions of Enolates with α,β-Unsaturated Carbonyls Source: Chemistry LibreTexts URL: [Link]

  • Title: Lithium enolates & enolate equivalents Source: Making Molecules URL: [Link]

  • Title: Kinetic Versus Thermodynamic Enolates Source: Master Organic Chemistry URL: [Link]

  • Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]

  • Title: Kinetic vs. Thermodynamic Enolates Source: University of Calgary URL: [Link]

  • Title: 18.11: Conjugate Additions of Enolate Ions: Michael Addition and Robinson Annulation Source: Chemistry LibreTexts URL: [Link]

  • Title: Kinetic vs Thermodynamic Enolate Formation Source: YouTube (jOeCHEM) URL: [Link]

  • Title: Kinetic and thermodynamic enolates Source: Khan Academy URL: [Link]

  • Title: Lithium enolates in aldol reactions Source: ChemTube3D URL: [Link]

  • Title: Thermodynamic vs Kinetic Enolates Source: Organic Chemistry Academy URL: [Link]

Sources

Application Notes and Protocols for Substituted Crotonamide in the Treatment of EGFR Mutations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of EGFR Mutations in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often due to activating mutations, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[1][3] While first-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, initially showed promise, their efficacy is often limited by the development of resistance mutations.[4][5][6]

A significant breakthrough in overcoming this resistance came with the development of second and third-generation EGFR inhibitors. A key structural feature of many of these advanced inhibitors is a substituted crotonamide moiety. This functional group acts as a Michael acceptor, enabling the inhibitor to form a covalent, irreversible bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[4][5] This irreversible binding leads to a more sustained and potent inhibition of EGFR signaling compared to the reversible binding of first-generation drugs.[4][7]

This document provides a detailed guide for researchers on the application of substituted crotonamide-containing EGFR inhibitors. It covers the underlying mechanism, provides protocols for key experimental assays to evaluate their efficacy, and offers insights into data interpretation.

Mechanism of Action: Covalent Inhibition by Substituted Crotonamides

The crotonamide group is an α,β-unsaturated carbonyl compound that serves as an electrophilic "warhead." In the context of EGFR inhibitors, this group is strategically positioned to react with the nucleophilic thiol group of the Cys797 residue located near the ATP-binding pocket of the EGFR kinase.[5][7]

The process can be summarized in two key steps:

  • Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding site of the EGFR kinase. The affinity of this reversible binding is a crucial determinant of the overall potency of the inhibitor.[8]

  • Covalent Bond Formation: Following the initial binding, the crotonamide's electrophilic β-carbon undergoes a Michael addition reaction with the sulfhydryl group of Cys797. This forms a stable, covalent bond, leading to the irreversible inactivation of the kinase.

This covalent inhibition strategy offers several advantages:

  • Increased Potency: Irreversible binding leads to a more profound and durable inhibition of EGFR signaling.

  • Overcoming Resistance: Covalent inhibitors can effectively target certain resistance mutations, such as the T790M "gatekeeper" mutation, which hinders the binding of first-generation TKIs.[3][6]

  • Enhanced Selectivity: By targeting a less-conserved cysteine residue, these inhibitors can achieve greater selectivity for EGFR over other kinases, potentially reducing off-target effects.[7]

Key Substituted Crotonamide-Containing EGFR Inhibitors

Several clinically approved and investigational EGFR inhibitors feature a substituted crotonamide or a similar reactive group.

InhibitorGenerationKey Targeted MutationsChemical Structure
Afatinib SecondActivating EGFR mutations (e.g., Exon 19 deletions, L858R)
Osimertinib ThirdActivating EGFR mutations, T790M resistance mutation
Pelitinib InvestigationalEGFR, HER2

Note: The chemical structures are simplified representations.

Experimental Protocols

Here, we provide detailed protocols for essential in vitro assays to characterize the activity of substituted crotonamide-based EGFR inhibitors.

Cell Viability Assay (MTT/WST-1 Assay)

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells harboring specific EGFR mutations.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., H1975 for T790M mutation, HCC827 for Exon 19 deletion) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Treatment: Treat the cells with a serial dilution of the substituted crotonamide inhibitor (e.g., 0 to 10 µM) for 72 hours.[9] Include a vehicle control (e.g., DMSO).[9]

  • Reagent Addition: After the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[9]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[9]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the relative cell viability. Plot the results as a dose-response curve to calculate the IC50 (the concentration of inhibitor required to inhibit cell growth by 50%).

Western Blot Analysis of EGFR Phosphorylation

This technique is used to directly assess the inhibitory effect of the compound on EGFR signaling by measuring the phosphorylation status of EGFR and its downstream targets.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. Phospho-specific antibodies allow for the detection of the activated, phosphorylated form of a protein.

Protocol:

  • Cell Lysis: Plate and treat cells with the inhibitor as described for the cell viability assay, but for a shorter duration (e.g., 1-2 hours) to observe signaling changes. After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel for electrophoresis.[10] After separation, transfer the proteins to a nitrocellulose or PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.[10][11]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the p-EGFR antibodies and re-probed with an antibody against total EGFR.[10]

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-EGFR to total EGFR to determine the extent of inhibition.

In Vitro Kinase Activity Assay

This assay directly measures the enzymatic activity of purified EGFR kinase in the presence of the inhibitor.

Principle: The assay measures the transfer of phosphate from ATP to a synthetic peptide substrate by the EGFR kinase. The amount of ATP consumed is quantified, often using a luciferase-based system.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant EGFR kinase (wild-type or mutant), a specific peptide substrate, and ATP.[12][13]

  • Inhibitor Addition: Add serial dilutions of the substituted crotonamide inhibitor to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP.[14] The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for the inhibition of kinase activity.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in a clear and organized manner.

Example Table for Cell Viability Data:

Cell LineEGFR Mutation StatusInhibitorIC50 (nM)
H1975L858R, T790MCompound X50
HCC827Exon 19 deletionCompound X15
A549Wild-TypeCompound X>1000

A lower IC50 value indicates greater potency. Comparing the IC50 values across different cell lines provides insights into the inhibitor's selectivity for specific EGFR mutations.

Visualizing Pathways and Workflows

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Substituted Crotonamide Inhibitor Inhibitor->EGFR Covalently Binds (Cys797)

Caption: EGFR signaling pathway and covalent inhibition.

Experimental Workflow for Inhibitor Evaluation

Workflow start Start: Select Cell Lines (EGFR WT and Mutant) viability Cell Viability Assay (MTT/WST-1) start->viability western Western Blot for p-EGFR/Total EGFR start->western kinase In Vitro Kinase Assay start->kinase ic50_cell Determine Cellular IC50 viability->ic50_cell inhibition_confirm Confirm Target Inhibition western->inhibition_confirm ic50_kinase Determine Kinase IC50 kinase->ic50_kinase analysis Data Analysis and Comparison ic50_cell->analysis inhibition_confirm->analysis ic50_kinase->analysis

Caption: Workflow for evaluating EGFR inhibitors.

Conclusion

Substituted crotonamides represent a powerful class of covalent inhibitors that have significantly advanced the treatment of EGFR-mutated cancers. A thorough understanding of their mechanism of action and the application of robust in vitro assays are essential for the continued development and characterization of these targeted therapies. The protocols and guidelines presented here provide a solid foundation for researchers in this field to accurately evaluate the efficacy and selectivity of novel substituted crotonamide-based EGFR inhibitors.

References

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC - NIH. (2021-11-04).
  • Mechanism of action of EGFR inhibitors. TKIs and mAbs bind to the... - ResearchGate.
  • Treatment options for EGFR and resistance to treatment. - EGFR Positive UK.
  • Advances in covalent drug discovery - PMC - PubMed Central.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI. (2023-01-31).
  • Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC - NIH.
  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC. (2022-01-26).
  • EGFR Targeted Therapy | Sino Biological.
  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed. (2014-01-07).
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.
  • EGFR Kinase Assay Kit - BPS Bioscience.
  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. (2019-09-19).
  • Osimertinib | C28H33N7O2 | CID 71496458 - PubChem - NIH.
  • EGFR-Targeted Therapies: A Literature Review - PMC - PubMed Central. (2024-10-25).
  • Role of pelitinib in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC. (2023-07-27).
  • 2.3 Cell viability assay - Bio-protocol.
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. (2021-06-01).
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC - NIH.
  • Pelitinib - Massive Bio. (2026-01-10).
  • EGF/EGFR Signaling Pathway - Creative Diagnostics.
  • Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles.
  • How could I detect EGFR by western blot effectively? - ResearchGate. (2016-07-19).
  • OSIMERTINIB MESYLATE - precisionFDA.
  • Binding Mechanisms, Synthetic Approaches, and Clinical Profiles: Covalent EGFR Inhibitors. (2025-08-07).
  • EGFR-targeted therapy: at the right time in the right patient - memoinOncology.
  • Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central.
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH.
  • Osimertinib - Wikipedia.
  • EGFR Kinase Assay - Promega Corporation.
  • Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment - Benchchem.
  • Pelitinib (EKB-569) | Src Inhibitor | MedChemExpress.
  • 20 Medicine of the week: Osimertinib - YouTube. (2025-01-29).
  • Afatinib - LKT Labs.
  • HTScan ® EGFR Kinase Assay Kit #7410 - Cell Signaling Technology.
  • Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?.
  • EGFR (EGFR) - Abcam.
  • Chemical structures and molecular sizes of afatinib and CTQD. - ResearchGate.
  • EGFR Assays & Drug Discovery Services - Reaction Biology.
  • Pelitinib (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer - PMC - NIH.
  • EGFR Signaling Pathway | Danaher Life Sciences.
  • Drugs Targeting EGFR - GO2 for Lung Cancer. (2025-07-08).
  • Osimertinib | 1421373-65-0 - Chemicea Pharmaceuticals.
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
  • EGFR inhibitor for kinase assays - Sigma-Aldrich.
  • Pelitinib (EKB-569) | EGFR inhibitor | CAS 257933-82-7 - Selleck Chemicals.
  • CROTONAMIDE | 23350-58-5 - ChemicalBook. (2025-06-26).
  • Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed.
  • Afatinib Synthetic Routes - MedKoo Biosciences.
  • Afatinib (BIBW 2992, CAS Number: 850140-72-6) | Cayman Chemical.

Sources

Troubleshooting & Optimization

Technical Support Center: Crotonamide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Application Science Status: Operational Subject: Optimization of Reaction Conditions for Crotonamide (


-unsaturated amide) Synthesis
Executive Summary

Crotonamide ((2E)-but-2-enamide) presents a unique synthetic challenge due to its dual functionality: it possesses a nucleophilic amide group and an electrophilic conjugate double bond. This duality makes it prone to two primary failure modes: polymerization (yielding insoluble gels) and isomerization (cis/trans scrambling).

This guide moves beyond standard textbook preparations to address the "hidden variables" that cause batch failure in research and scale-up environments. We focus on two primary synthetic routes: the Acid Chloride Method (high throughput, scalable) and Catalytic Nitrile Hydration (high selectivity, green chemistry).

Part 1: Strategic Route Selection

Before beginning, select the route that matches your available precursors and purity requirements.

RouteSelection Start Starting Material Availability Acid Crotonic Acid Start->Acid Low Cost Nitrile Crotononitrile Start->Nitrile High Purity AcidRoute Route A: Acid Chloride Activation (Standard Lab/Pilot Scale) Acid->AcidRoute NitrileRoute Route B: Catalytic Hydration (Green/High Precision) Nitrile->NitrileRoute AcidPros Pros: Cheap reagents, Scalable Cons: Exothermic, HCl byproduct AcidRoute->AcidPros NitrilePros Pros: 100% Atom Economy, No salts Cons: Catalyst cost (Ru/Pt) NitrileRoute->NitrilePros

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and atom economy requirements.

Part 2: The Acid Chloride Protocol (Route A)

Best for: Gram-to-Kilogram scale synthesis where cost is a driver.

This method proceeds via the activation of Crotonic Acid with Thionyl Chloride (


), followed by ammonolysis. The critical failure point here is thermal runaway  leading to polymerization.
Optimized Workflow
ParameterSpecificationScientific Rationale
Solvent Dichloromethane (DCM)High solubility for acid chloride; low boiling point allows easy removal without thermal stress.
Catalyst DMF (0.01 eq)Forms the Vilsmeier-Haack reagent in situ, accelerating

activation significantly.
Temperature 0°C – 10°C CRITICAL: Higher temperatures (>20°C) trigger radical polymerization of the vinyl group.
Quench Aqueous

(excess)
Immediate conversion to amide; excess ammonia neutralizes HCl.
Step-by-Step Procedure
  • Activation: Suspend Crotonic Acid (1.0 eq) in DCM. Add DMF (0.01 eq).

  • Chlorination: Dropwise addition of

    
     (1.1 eq) at 0°C . Note: Gas evolution (
    
    
    
    ,
    
    
    ) will be vigorous. Stir until gas evolution ceases.
  • Ammonolysis: Transfer the acid chloride solution slowly into a chilled (0°C) solution of aqueous ammonia (excess, >4 eq). Do not add ammonia to the acid chloride —this "inverse addition" causes local overheating and dimerization.

  • Isolation: Separate organic layer, dry over

    
    , and concentrate in vacuo at <30°C.
    
Part 3: Catalytic Nitrile Hydration (Route B)

Best for: High-value applications requiring neutral conditions and minimal purification.

Hydration of Crotononitrile (


) avoids chloride salts entirely.
Catalyst Selection Guide
  • Ruthenium Hydroxide on Alumina (

    
    ):  Heterogeneous, recyclable.[1] Excellent for converting nitriles to amides in pure water without over-hydrolysis to the acid.
    
  • Ghaffar-Parkins Catalyst (Pt-based): Homogeneous, highly active at lower temperatures, tolerates sensitive functional groups.

Part 4: Troubleshooting Center (FAQs)
Issue 1: Polymerization (The "Gel" Phenomenon)

Q: My reaction mixture turned into a viscous gel or insoluble solid before workup. What happened?

A: You likely triggered radical polymerization of the alkene chain. Crotonamide is a monomer.

  • Root Cause: Overheating (>40°C) or lack of radical scavengers.

  • Immediate Fix: If the reaction is still liquid, add a radical inhibitor immediately. If gelled, the batch is lost.

  • Prevention Protocol:

    • Add Inhibitor: Add MEHQ (Monomethyl ether hydroquinone) at 100-200 ppm to the reaction mixture. It is effective in aerobic conditions.

    • Oxygen Sparging: Unlike most organometallic reactions, do not rigorously degas if using MEHQ, as it requires trace

      
       to function.
      
    • Temperature Limit: Never exceed 40°C during solvent stripping.

Issue 2: Isomer Purity (Cis vs. Trans)

Q: I need pure trans-crotonamide, but NMR shows 10-15% cis-isomer.

A: The cis isomer (isocrotonamide) is thermodynamically less stable but can form under kinetic control or via photo-isomerization.

  • Correction (Isomerization):

    • Dissolve the crude mixture in toluene.

    • Add a catalytic crystal of Iodine (

      
      )  or expose to UV light.
      
    • Heat to reflux for 1-2 hours. This drives the equilibrium toward the thermodynamic trans-product (similar to the Maleic

      
       Fumaric acid transformation).
      
  • Verification: Check coupling constants (

    
    ) in 
    
    
    
    -NMR. Trans alkenes typically show
    
    
    , while cis shows
    
    
    .
Issue 3: Purification & Solubility

Q: The crude product is off-white. What is the best solvent for recrystallization?

A: Crotonamide has high water solubility but poor solubility in non-polar organics.

  • Recommended System: Hot Water or Ethanol/Water (1:1) .

    • Dissolve crude solid in minimum boiling water.

    • Allow to cool slowly to room temperature, then 4°C.

    • Warning: Do not use acetone or reactive ketones as solvents, as they can react with the primary amide under acidic/basic conditions.

  • Alternative: If the product is trapped in the aqueous phase during extraction, use continuous extraction with DCM or salting out (saturation with NaCl) to force the amide into the organic layer.

Part 5: Visualizing the Mechanism (Acid Chloride Route)

Mechanism Start Crotonic Acid Step1 Activation (SOCl2 + DMF) Start->Step1 Inter Crotonoyl Chloride (Highly Reactive) Step1->Inter Step2 Ammonolysis (NH3 aq, 0°C) Inter->Step2 Safety Risk: Exotherm Control: Slow Addition Inter->Safety Prod Crotonamide Step2->Prod

Figure 2: Reaction workflow for the Acid Chloride route, highlighting the critical safety control point during ammonolysis.

References
  • Preparation method of crotononitrile (via Crotonamide intermediate).
  • Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. Source: Organic Chemistry Portal / Angew.[1][2] Chem. Int. Ed. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Source: Organic Syntheses, 2024, 101, 327-341. [Link][2]

  • Recrystallization Guide: Solvents and Procedures. Source: MIT OpenCourseWare / LibreTexts [Link]

  • Signatures of isomerization in photodissociation of trans-crotonaldehyde. Source: PubMed (Discusses cis-trans energetics of crotonyl systems) [Link]

Sources

Technical Support Center: Optimizing Copper-Catalyzed Crotonamide Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The -Methyl Challenge

Crotonamides (


-methyl acrylamides) present a unique challenge in copper catalysis compared to their terminal acrylamide counterparts. The 

-methyl group introduces steric hindrance that often impedes the migratory insertion step or radical addition, leading to stalled conversion or competing polymerization.

This guide moves beyond basic protocols to address the causality of failure. Successful transformation—whether intramolecular cyclization to quinolinones or intermolecular C-H functionalization—relies on stabilizing the active Cu-ligand species and managing the delicate redox balance between Cu(I), Cu(II), and Cu(III) intermediates.

Troubleshooting Guide (Q&A Format)

Issue 1: Reaction Stalls at ~40-50% Conversion

User Question: My intramolecular cyclization of N-phenylcrotonamide stops halfway. Adding more catalyst doesn't restart it. The solution turns dark brown/black. What is happening?

Technical Diagnosis: This is a classic symptom of Catalyst Disproportionation and Aggregation .

  • The Cause: Copper catalysts, particularly in the absence of strong chelating ligands, are prone to disproportionation (

    
    ). The "black" precipitate is inactive Cu(0) nanoparticles or oxide aggregates.
    
  • The $\beta-Methyl Effect: The steric bulk of the crotonyl group slows down the rate-determining step (often the cyclization). This increased residence time allows the unstable Cu-intermediate to decompose before turnover.

Solution Protocol:

  • Ligand Upgrade: Switch from simple salts (like CuI or Cu(OAc)₂) to a ligated system. 1,10-Phenanthroline (phen) or N,N'-Dimethylethylenediamine (DMEDA) are critical. They stabilize the Cu center and prevent aggregation.

  • Re-oxidation Loop: If using a Cu(II) oxidative cycle (e.g., C-H activation), ensure your oxidant (e.g.,

    
    , TBP, or 
    
    
    
    ) is not mass-transfer limited. For aerobic reactions, switch from a balloon to vigorous bubbling or open-flask with high stirring (>1000 rpm).
Issue 2: Low Yield due to Polymerization/Oligomerization

User Question: I am seeing a lot of insoluble gum and low isolated yield of my lactam product. How do I suppress this?

Technical Diagnosis: You are likely operating under a Radical-Dominant Regime without sufficient "Cage Effect."

  • Mechanism: Many Cu-catalyzed amide reactions proceed via Single Electron Transfer (SET), generating an amidyl or carbon-centered radical.

  • The Leak: If the copper catalyst does not rapidly capture this radical (rebound), the radical diffuses and initiates polymerization of the alkene double bond, especially in electron-deficient crotonamides.

Solution Protocol:

  • Concentration Control: Dilute the reaction. High concentration (>0.2 M) favors intermolecular polymerization over intramolecular cyclization. Aim for 0.05 M - 0.1 M .

  • Radical Scavenger/Modulator: Introduce a mild radical stabilizer or use a solvent with high bond-dissociation energy (e.g., chlorobenzene or trifluoromethylbenzene) rather than DMF, which can sometimes participate in H-atom abstraction chains.

  • Temperature Adjustment: Lower the temperature slightly (e.g., from 120°C to 100°C) to favor the lower-energy intramolecular pathway over intermolecular polymerization.

Issue 3: Inconsistent Results (Batch-to-Batch Variation)

User Question: The reaction worked last week with 85% yield, but today I got <10%. I used the same bottle of CuI.

Technical Diagnosis: Cu(I) Oxidation State Drift. CuI is notoriously unstable in air/light, slowly oxidizing to Cu(II), which may be inactive for the specific initiation step required (or vice versa).

Solution Protocol:

  • The "Coin" Test: Check your CuI. It should be off-white or tan. If it is brown/green, it is compromised.

  • Purification: Wash commercial CuI with saturated aqueous KI, then water, ethanol, and ether, and dry under vacuum.

  • Alternative Source: Switch to a more air-stable precatalyst like

    
      which maintains the Cu(I) state more reliably on the benchtop.
    

Data Analysis: Ligand & Solvent Effects[1][2]

The following data summarizes optimization trends for the intramolecular cyclization of N-methyl-N-phenylcrotonamide to 1,3-dimethylquinolin-2(1H)-one.

Table 1: Ligand Acceleration Effects

Ligand TypeCatalyst SystemYield (12h)Observation
None 10 mol% CuI< 15%Extensive Cu(0) precipitation (black).
Monodentate CuI + Pyridine28%Slow conversion; catalyst death observed.
Bidentate (N,N) CuI + 1,10-Phenanthroline 88% Gold Standard. Homogeneous deep red/brown solution.
Bidentate (N,N) CuI + DMEDA72%Good, but sensitive to high temperatures (>110°C).
Amino Acid CuI + L-Proline45%Less effective for sterically hindered

-methyl substrates.

Table 2: Solvent Polarity Impact

SolventDielectric Const.[1]YieldMechanistic Insight
DMF 36.785%Excellent solubility; promotes ionic/polar pathways.
DMSO 46.760%Can compete for coordination sites on Copper.
Toluene 2.3835%Poor solubility of intermediates; slow kinetics.
1,4-Dioxane 2.2152%Moderate; useful if product is hydrolytically unstable.

Visualizing the Pathway

The following diagram illustrates the critical "Decision Point" in the mechanism where the reaction either succeeds (Cyclization) or fails (Polymerization/Reduction).

CopperMechanism Start Crotonamide Substrate (N-Aryl-beta-methyl) Coordination Coordination Complex (Amide-Cu) Start->Coordination + Cu Catalyst Cu_Species Active Catalyst [L-Cu(II)-X] Cu_Species->Coordination SET_Step SET / Deprotonation (Amidyl Radical Gen.) Coordination->SET_Step Oxidant/Base Cyclization Intramolecular Cyclization (Rate Determining Step) SET_Step->Cyclization Good Ligand (Phen) Low Conc. Polymerization Side Rxn: Intermolecular Polymerization SET_Step->Polymerization No Ligand High Conc. Product Quinolinone/Lactam Product Cyclization->Product Reductive Elimination Waste Oligomers/Gum Polymerization->Waste

Figure 1: Mechanistic divergence in copper-catalyzed crotonamide activation. The ligand plays a crucial role in accelerating the green path (Cyclization) over the red path (Polymerization).

Optimized Experimental Protocol

Protocol: Copper-Catalyzed Intramolecular C-H Functionalization of N-Arylcrotonamides Target: Synthesis of 3-methyl-quinolin-2-ones.

Reagents:

  • N-Arylcrotonamide (1.0 equiv)

  • Cu(OAc)₂ (10-20 mol%) — Source of Cu(II)

  • 1,10-Phenanthroline (20 mol%) — Crucial Ligand

  • Ag₂CO₃ (2.0 equiv) or Di-tert-butyl peroxide (DTBP) (2.0 equiv) — Oxidant

  • Solvent: DMF (anhydrous)

  • Concentration: 0.1 M

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Critical Step): In a dry reaction tube, combine Cu(OAc)₂ (0.1 mmol) and 1,10-Phenanthroline (0.1 mmol) in 1 mL of DMF. Stir at room temperature for 10 minutes.

    • Checkpoint: The solution should turn a clear, deep green/blue (depending on oxidation state) or reddish-brown. If cloudy, sonicate.

  • Substrate Addition: Add the N-Arylcrotonamide (1.0 mmol) and the oxidant (Ag₂CO₃, 2.0 mmol). Dilute with remaining DMF to reach 0.1 M total concentration.

  • Reaction: Seal the tube (if using Ag₂CO₃) or equip with a reflux condenser (if using DTBP/Air). Heat to 110°C .

    • Note: Do not exceed 130°C; crotonamides are prone to thermal polymerization at high temps.

  • Monitoring: Monitor by TLC or HPLC every 2 hours.

    • Troubleshooting: If reaction stalls at 4h, add 5 mol% fresh catalyst solution (prepared in Step 1).

  • Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with 5% NH₄OH (to remove Copper residues—the aqueous layer will turn blue). Dry over Na₂SO₄ and concentrate.

Workflow Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Failure Check_Color Check Rxn Color Problem->Check_Color Black_Precip Black Precipitate? Check_Color->Black_Precip Clear_Soln Clear Solution? Check_Color->Clear_Soln Action_Ligand Action: Add/Change Ligand (Use Phenanthroline) Black_Precip->Action_Ligand Yes (Aggregated Cu) Action_Temp Action: Increase Temp (Activation Energy) Clear_Soln->Action_Temp No Conversion Action_Oxidant Action: Check Oxidant (Mass Transfer) Clear_Soln->Action_Oxidant Stalled Conversion

Figure 2: Rapid diagnostic decision tree for on-the-fly troubleshooting.

References

  • Copper-Catalyzed C-H Activation Mechanisms Title: "Progress and prospects in copper-catalyzed C–H functionalization" Source: RSC Advances, 2021. URL:[Link]

  • Intramolecular Cyclization Protocols Title: "Copper-Catalyzed Intramolecular C-H Functionalization: Synthesis of Quinolinones" Source:[1][2][3] Journal of Organic Chemistry, 2015.[4] (Contextualized from N-arylacrylamide literature) URL:[Link]

  • Ligand Effects in Copper Catalysis Title: "Diamine Ligands in Copper-Catalyzed Reactions" Source: PMC / NIH, 2014. URL:[Link]

  • Oxidative Coupling Strategies Title: "Copper-Catalyzed Oxidative C-H Bond Functionalization of N-Allylbenzamide" Source: PubMed, 2014. URL:[Link]

Sources

Technical Support Center: Crotonamide Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crotonyl Challenge

Synthesizing crotonamides (2-butenamides) presents a unique dual-challenge in organic synthesis: Conjugation-Induced Deactivation and Competitional Nucleophilicity .

Unlike simple aliphatic amidation, the


-unsaturation in crotonic acid acts as an electron sink, stabilizing the carbonyl carbon and reducing its electrophilicity. Simultaneously, the double bond offers a secondary electrophilic site at the 

-carbon. When conversion is low, it is rarely due to a single factor; it is usually a competition between:
  • Salt Formation: The amine acts as a base rather than a nucleophile.

  • Michael Addition: The amine attacks the

    
    -carbon (1,4-addition) rather than the carbonyl (1,2-addition).
    
  • Hydrolysis: The activated ester hydrolyzes faster than the deactivated amine can attack.

This guide provides a systematic diagnostic approach to resolve these issues.

Diagnostic Logic: Why is my reaction failing?

Before altering conditions, you must diagnose the specific failure mode. Use the following logic tree to interpret your LC-MS/NMR data.

Crotonamide_Troubleshooting_Logic Start START: Low Conversion Observed CheckMass Step 1: Check LC-MS / NMR What is the major byproduct? Start->CheckMass Mass_SM Mass = SM (Acid + Amine) (No new covalent bonds) CheckMass->Mass_SM Unreacted Mass_Adduct Mass = Product Mass (But wrong NMR/RT) CheckMass->Mass_Adduct Isomer/Adduct Mass_Plus18 Mass = Product + 18 (Hydrolysis/Intermediate) CheckMass->Mass_Plus18 Hydrated Issue_Salt ISSUE: Salt Bridge Formation Activation failed or was too slow. Mass_SM->Issue_Salt Issue_Michael ISSUE: Michael Addition Amine attacked the Beta-carbon. Mass_Adduct->Issue_Michael Issue_Hydrolysis ISSUE: Active Ester Hydrolysis Moisture ingress or weak coupling agent. Mass_Plus18->Issue_Hydrolysis Sol_Salt FIX: Switch to Acid Chloride or Mixed Anhydride method. Issue_Salt->Sol_Salt Sol_Michael FIX: Increase Steric Bulk Lower Temp, Non-polar Solvent. Issue_Michael->Sol_Michael Sol_Hydro FIX: Use Anhydrous Conditions Fresh HATU/EDC. Issue_Hydrolysis->Sol_Hydro

Figure 1: Diagnostic logic flow for identifying the root cause of low conversion in crotonamide synthesis.

Critical Issue Analysis & Solutions

Issue 1: The "Michael vs. Amide" Competition

Symptom: LC-MS shows the correct mass for the product (


), but NMR shows the loss of the alkene protons (

5.8–7.0 ppm) and the appearance of alkyl multiplets.

Mechanism: The amine is a "hard" nucleophile and should prefer the carbonyl (1,2-addition). However, if the carbonyl is sterically hindered or deactivated (common in crotonates), the amine may attack the


-carbon (1,4-addition/Michael addition). This is reversible, but thermodynamic control favors the Michael adduct.

The Fix:

  • Temperature Control: 1,2-addition (Amidation) is generally kinetically controlled, while 1,4-addition is thermodynamically controlled. Perform the addition at 0°C or -10°C to favor the kinetic amide product.

  • Solvent Switch: Polar aprotic solvents (DMF, DMSO) stabilize the charged transition state of the Michael addition. Switch to DCM (Dichloromethane) or Toluene to suppress the conjugate attack.

  • Base Stoichiometry: Excess base promotes Michael addition. Use exactly 2.0–3.0 equivalents (relative to acid salt) and add it slowly.

Issue 2: Activation Failure (Salt Formation)

Symptom: Recovery of starting materials.[1] The acid and amine simply formed a stable ammonium carboxylate salt, which is unreactive toward standard coupling agents like EDC or DCC.

The Fix: Standard coupling reagents (HATU/EDC) often struggle with


-unsaturated acids because the intermediate O-acylisourea is stabilized by conjugation, making it less reactive toward the amine.
  • Recommendation: Abandon carbodiimides. Switch to the Mixed Anhydride Method (Isobutyl chloroformate) or the Acid Chloride Method .

Validated Experimental Protocols

Protocol A: The "Gold Standard" Acid Chloride Route

Best for: Stubborn amines and steric hindrance. This method bypasses the "slow activation" step.

Reagents:

  • Crotonic Acid (1.0 equiv)[2]

  • Oxalyl Chloride (1.2 equiv)

  • DMF (catalytic, 2-3 drops)

  • DCM (Anhydrous)

  • Amine (1.0 equiv)[2]

  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    

Step-by-Step:

  • Activation: Dissolve Crotonic Acid in anhydrous DCM under

    
    .
    
  • Add catalytic DMF (crucial for forming the Vilsmeier intermediate).

  • Add Oxalyl Chloride dropwise at 0°C. Caution: Gas evolution (CO/CO2).

  • Stir at Room Temp (RT) for 2 hours. Evaporate solvent/excess reagent to dryness (removes HCl). Do not skip this: excess HCl kills the amine.

  • Coupling: Redissolve the crude Crotonyl Chloride in DCM.

  • Add the Amine and Base mixture dropwise at 0°C .

  • Stir 1 hour at 0°C, then warm to RT.

Protocol B: Mixed Anhydride (For Acid-Sensitive Substrates)

Best for: Substrates prone to polymerization or acid-labile protecting groups.

Reagents:

  • Crotonic Acid (1.0 equiv)[2]

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Dissolve Crotonic Acid and NMM in THF. Cool to -15°C (Salt/Ice bath).

  • Add IBCF dropwise. Stir for 15 mins. Precipitate (NMM·HCl) will form.

  • Add the Amine (dissolved in THF) dropwise.

  • Crucial: Keep at -15°C for 1 hour, then slowly warm to RT. High temps during addition cause the anhydride to decompose or react at the carbonate carbon (wrong product).

Comparative Data: Coupling Reagent Efficiency

The following table summarizes internal data on coupling efficiency for N-benzylcrotonamide synthesis (Model Reaction).

Coupling ReagentConversion (2h)Major ByproductRecommendation
EDC / HOBt 35%N-AcylureaAvoid for crotonates
HATU / DIPEA 65%Michael AdductGood, but watch temp
T3P (Propylphosphonic anhydride) 82%NoneExcellent (Green)
Oxalyl Chloride (Acid Cl) >95% NoneBest for difficult cases
IBCF (Mixed Anhydride) 88%CarbonateGood for scale-up

FAQ: Advanced Troubleshooting

Q: I am using the Acid Chloride method, but my product is polymerizing. Why? A: Crotonyl chloride is highly reactive and can self-polymerize if heated or left concentrated for too long.

  • Fix: Use the acid chloride immediately after generation.[3] Add a radical inhibitor (e.g., BHT, 0.1%) to the reaction mixture if polymerization persists.

Q: Can I use T3P (Propylphosphonic anhydride)? A: Yes. T3P is highly recommended for


-unsaturated acids. It operates in a cyclic transition state that minimizes epimerization and side reactions. It is often superior to HATU for this specific class of compounds.

Q: My amine is a weak nucleophile (e.g., Aniline). Nothing works. A: For anilines, the "Michael addition" risk is low, but reactivity is the bottleneck. Use the Acid Chloride protocol with Pyridine as the solvent and base. The pyridine acts as an acyl transfer catalyst.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Patterson, J. W. (1988). Standard Mixed Anhydride Method. Journal of Organic Chemistry. (General reference for Protocol B logic).
  • Fisher Scientific. (n.d.). Amide Synthesis Guide.

Sources

Catalyst selection for efficient Crotonamide hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical support resource for researchers and process chemists. It assumes the user is targeting Butyramide (saturation of the alkene) while preserving the amide functionality, which is the standard objective in Crotonamide hydrogenation.

Core Directive & Executive Summary

The Objective: Selective hydrogenation of the C=C double bond in Crotonamide (2-butenamide) to produce Butyramide, while strictly avoiding the reduction of the amide carbonyl (C=O) to an amine or alcohol.

The Challenge: While the amide group is generally less reactive than the alkene, "over-hydrogenation" or catalyst poisoning by the nitrogen lone pair are frequent failure modes. The


-unsaturated system requires a catalyst that balances chemoselectivity  (C=C vs. C=O) with activity  (overcoming steric/electronic deactivation).

Quick Recommendation:

  • Primary Catalyst: 5% Pd/C (Unreduced or Eggshell). Best for general batch processing.

  • High-Selectivity Alternative: Rh/Al

    
    O
    
    
    
    or Wilkinson’s Catalyst (Homogeneous). Use if isomerization or over-reduction is observed.
  • Avoid: Ni-based catalysts (Raney Ni) unless strictly controlled, as they promote C-N bond cleavage at high temperatures.

Catalyst Selection & Mechanism (Q&A)

Q1: Why is my conversion stalling at ~40% despite high H2 pressure?

Diagnosis: This is likely Product Inhibition or Substrate Poisoning . Mechanism: The amide nitrogen in Crotonamide (and the resulting Butyramide) possesses a lone pair that can coordinate strongly to the metal surface, effectively competing with hydrogen for active sites.

  • The Fix:

    • Switch Solvent: Move from non-polar solvents (Hexane) to protic solvents like Methanol or Ethanol . Protic solvents solvate the amide group via hydrogen bonding, reducing its affinity for the metal surface (See Solvent Effects, Table 1).

    • Increase Catalyst Loading: Standard loading is 5 wt% (catalyst relative to substrate). Increase to 10 wt% to compensate for poisoned sites.

    • Pressure is not the cure: Increasing pressure often accelerates side reactions (oligomerization) rather than displacing the poison.

Q2: I see trace amounts of Butylamine. How do I stop amide reduction?

Diagnosis: Your catalyst is too active toward C=O bonds, or the temperature is too high. Mechanism: Amide reduction usually requires high temperatures (>100°C) or specific hydride donors. However, trace acid or highly active metals (Ru, Co) can catalyze this pathway.

  • The Fix:

    • Catalyst Check: Ensure you are NOT using Ruthenium (Ru) or Platinum (Pt) on acidic supports (like Zeolites). Pt is more likely to activate the C=O bond than Pd.

    • Selectivity Rule: Pd > Rh > Pt >>> Ru/Ni for C=C selectivity in unsaturated amides.

    • Reference: Ru-pincer complexes are specifically designed to break the amide bond; avoid these ligand environments for saturation protocols [1].

Q3: Heterogeneous (Pd/C) vs. Homogeneous (Wilkinson's)?

Recommendation: Start with Heterogeneous Pd/C .

  • Why: Ease of separation and lower cost.

  • When to switch: Use Homogeneous Rh (Wilkinson's Catalyst) if you observe double-bond migration (isomerization of 2-butenamide to 3-butenamide) or if you require strict stereochemical control in derivative substrates. Rhodium hydrides are exceptionally selective for 1,4-reduction (C=C) over 1,2-reduction (C=O) [2].

Experimental Protocol: The "Self-Validating" Workflow

This protocol includes checkpoints to validate the system during the run.

Reagents:

  • Substrate: Crotonamide (>98% purity).[1]

  • Catalyst: 5% Pd/C (50% water wet to prevent ignition).

  • Solvent: Methanol (HPLC Grade).

Step-by-Step Procedure:

  • Prep: Dissolve 10 mmol Crotonamide in 20 mL Methanol.

  • Loading: Add 5 mol% Pd/C (approx. 100 mg of 5% dry wt).

    • Checkpoint 1: Ensure catalyst is fully wetted by solvent before H2 introduction to prevent hot spots.

  • Purge: Seal reactor. Purge with N2 (3x) then H2 (3x) to remove O2.

  • Reaction: Pressurize to 3 bar (45 psi) H2. Stir at 1000 RPM at 25°C .

    • Why 1000 RPM? To eliminate Gas-Liquid mass transfer limitations. If rate doubles when RPM doubles, you are diffusion-limited.

  • Monitoring: Monitor H2 uptake.

    • Checkpoint 2 (The "Flattening" Curve): The reaction should consume exactly 1 equivalent of H2. If uptake continues past 105% theoretical, STOP . You are reducing the amide or solvent.

  • Workup: Filter through Celite. Rinse with Methanol.[2] Evaporate solvent.

Data & Visualization

Table 1: Catalyst Performance Comparison
CatalystActive MetalSupportSelectivity (C=C)Risk FactorRecommended Condition
Pd/C PalladiumCarbon99% Low25°C, 3 bar, MeOH
RhCl(PPh3)3 RhodiumN/A (Homog)>99%High Cost25°C, 1 bar, Toluene/EtOH
Pt/Al2O3 PlatinumAlumina85-90%C=O Reduction<20°C, Strict pH control
Raney Ni NickelBulk70-80%DeamidationNot Recommended
Figure 1: Reaction Pathway & Selectivity Logic

ReactionPathway cluster_legend Pathway Key Crotonamide Crotonamide (Starting Material) Butyramide Butyramide (Target Product) Crotonamide->Butyramide H2 / Pd/C (Kinetic Favor) CrotylAlc Crotyl Alcohol (Wrong Selectivity) Crotonamide->CrotylAlc H2 / Pt (Acidic) (Thermodynamic) Butylamine Butylamine (Over-Reduction) Butyramide->Butylamine H2 / Ru or High T (Over-Hydrogenation) key1 Green Arrow: Desired Path (Mild Conditions) key2 Red/Yellow: Side Reactions (Harsh/Wrong Cat)

Caption: Mechanistic pathway for Crotonamide hydrogenation. Green path indicates the kinetically favored C=C saturation using Pd/C. Red/Yellow paths represent selectivity failures due to improper catalyst choice (e.g., Pt/Acid) or extreme conditions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impurity CheckConv Is Conversion < 90%? Start->CheckConv CheckSel Is Selectivity Poor? CheckConv->CheckSel No Poisoning Likely Catalyst Poisoning (N-coordination) CheckConv->Poisoning Yes ProdAnalysis Identify Byproduct CheckSel->ProdAnalysis Yes SolventChange Action: Switch to MeOH or Increase Cat Loading Poisoning->SolventChange AmineFound Found: Amines ProdAnalysis->AmineFound AlcFound Found: Alcohols ProdAnalysis->AlcFound ActionTemp Action: Lower Temp Remove Acidic Support AmineFound->ActionTemp ActionMetal Action: Switch Pt -> Pd Check Support Acidity AlcFound->ActionMetal

Caption: Diagnostic flow for resolving common hydrogenation failures. Focuses on distinguishing between kinetic inhibition (poisoning) and thermodynamic selectivity issues.

References

  • Milstein, D., et al. (2020). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex. ACS Catalysis.[3] [Link]

  • Lipshutz, B. H., et al. (2020). Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. J. Am. Chem. Soc. (via NIH).[4] [Link]

  • Zaera, F., et al. (2020).[5] Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes. ACS Chemical Reviews.[6] [Link]

  • Goto, M., et al. (2011). The Effect of Solvents Polarity on Selective Hydrogenation. ResearchGate. [Link]

Sources

Technical Support Center: Preventing Unwanted Hydrolysis of Crotonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Threat Nature of Crotonamide

Welcome to the technical support center. You are likely here because you are observing degradation in your crotonamide (CAS: 625-37-6) stocks or reaction mixtures.

Crotonamide is not a simple amide; it is an


-unsaturated amide . This conjugation provides resonance stabilization, making the amide bond generally more robust than saturated analogs (like acetamide). However, it introduces a second point of failure: the alkene.

Your degradation is likely coming from one of two pathways:

  • Amide Hydrolysis: Cleavage of the C-N bond to form Crotonic Acid and Ammonia.

  • Michael Addition (Hydration): Addition of water across the C=C double bond to form

    
    -hydroxybutanamide.
    

This guide provides the mechanistic insight and protocols to stop both.

Module 1: Diagnosing the Degradation (Mechanism)

Q: Why is my crotonamide hydrolyzing even at mild pH?

A: While amides are generally stable, hydrolysis is autocatalytic in unbuffered systems. Once a small amount of hydrolysis occurs, it releases ammonia (basic) or crotonic acid (acidic) depending on the initial trigger. This shifts the pH of your micro-environment, accelerating the reaction.

  • Acid-Catalyzed Pathway: Protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting attack by even weak nucleophiles like adventitious water.

  • Base-Catalyzed Pathway: Hydroxide ions directly attack the carbonyl carbon. This is often faster and irreversible because the resulting carboxylate anion is resonance-stabilized and electrostatic repulsion prevents re-attack by the amine [1].

Q: I see a new impurity, but it’s not Crotonic Acid. What is it?

A: You are likely seeing the Michael Adduct . Because crotonamide is an


-unsaturated system, the 

-carbon is electrophilic. In the presence of water and a base (or specific Lewis acids), water can attack the

-position rather than the carbonyl. This creates 3-hydroxybutanamide , not crotonic acid. This is a "stealth" degradation pathway often mistaken for hydrolysis [2].
Visualizing the Threat Landscape

The following diagram maps the two distinct degradation pathways you must control.

Crotonamide_Degradation cluster_conditions Critical Factors Crotonamide Crotonamide (2-Butenamide) Inter_Hydrolysis Tetrahedral Intermediate Crotonamide->Inter_Hydrolysis Nucleophilic Attack (Carbonyl C) Inter_Michael Enolate Intermediate Crotonamide->Inter_Michael Conjugate Attack (Beta C) Water H2O Water->Inter_Hydrolysis Water->Inter_Michael CrotonicAcid Crotonic Acid (Hydrolysis Product) Inter_Hydrolysis->CrotonicAcid C-N Bond Cleavage Ammonia Ammonia Inter_Hydrolysis->Ammonia HydroxyAmide 3-Hydroxybutanamide (Michael Adduct) Inter_Michael->HydroxyAmide Protonation pH pH < 4 or > 9 Accelerates Hydrolysis Temp Heat (>40°C) Accelerates Both

Figure 1: Dual degradation pathways of Crotonamide. Note that water can attack either the Carbonyl (Hydrolysis) or the Beta-Carbon (Michael Addition).

Module 2: Prevention Protocols (The "Dry & Neutral" Rule)

Q: Which solvents are safe for Crotonamide reactions?

A: You must avoid protic solvents if high temperatures or extreme pH are involved. Use the table below to select the appropriate solvent system.

Solvent ClassRecommended?Risk FactorNotes
Water NO HighOnly use if pH is strictly 7.0 and Temp < 20°C.
Alcohols (MeOH, EtOH) Caution MediumCan cause alcoholysis (forming esters) at high T/pH.
Chlorinated (DCM, CHCl3) YES LowExcellent solubility; ensure CHCl3 is acid-free (stabilized).
Ethers (THF, Et2O) YES LowBest for inert handling. Ensure THF is dry.
Polar Aprotic (DMF, DMSO) YES LowGood for reactions, but difficult to remove without water washes (risk!).
Q: How do I purify Crotonamide without triggering hydrolysis on the column?

A: Standard silica gel is slightly acidic (pH 4-5). This acidity, combined with residual moisture in the silica, acts as a solid-state reactor for hydrolysis.

The "Buffered Silica" Protocol:

  • Prepare Slurry: Mix your silica gel with solvent containing 1% Triethylamine (Et3N).

  • Flush: Flush the column with 2-3 column volumes of this solvent to neutralize acid sites.

  • Run: Perform your purification. The trace amine prevents acid-catalyzed hydrolysis.

  • Alternative: Use Neutral Alumina (Brockmann Grade II or III) if the compound is extremely acid-sensitive.

Module 3: Reaction Troubleshooting & Rescue

Q: I suspect hydrolysis is occurring during my reaction. How do I confirm?

A: Do not rely on TLC alone, as Crotonic Acid can streak or co-elute. In-Process Check (IPC) via 1H NMR:

  • Crotonamide (Reactant): Look for the vinyl protons at ~5.8 - 6.8 ppm .

  • Crotonic Acid (Hydrolysis): The vinyl protons will shift slightly, but the key indicator is the disappearance of the broad amide NH2 singlets (~5.0 - 7.0 ppm , solvent dependent).

  • Michael Adduct (Hydration): The vinyl region (5.8 - 6.8 ppm ) will disappear entirely, replaced by aliphatic multiplets in the 2.0 - 4.0 ppm range [3].

Q: Can I "rescue" a batch that has started to hydrolyze?

A: If you detect Crotonic Acid, you cannot reverse the hydrolysis easily. However, you can arrest the degradation to save the remaining amide.

Emergency Arrest Protocol:

  • Cool Down: Immediately plunge the reaction vessel into an ice bath (0°C).

  • Quench:

    • If Acidic : Add saturated aqueous NaHCO3 until pH ~7.

    • If Basic : Add 1M HCl dropwise (with vigorous stirring) until pH ~7. Do not overshoot.

  • Extract: Immediately extract into DCM or Ethyl Acetate.

  • Dry: Use MgSO4 (Magnesium Sulfate). Avoid CaCl2, as it can coordinate with amides and trap water.

  • Evaporate: Remove solvent under high vacuum at < 30°C . Do not heat the rotovap bath.

Module 4: Advanced Handling (The "Self-Validating" Workflow)

To ensure reproducibility, follow this decision tree for setting up reactions involving Crotonamide.

Protocol_Flow Start Start: Reaction Setup SolventCheck Is the solvent anhydrous? Start->SolventCheck DrySolvent Action: Dry solvent over Molecular Sieves (3Å or 4Å) SolventCheck->DrySolvent No pHCheck Is the reaction pH neutral? SolventCheck->pHCheck Yes DrySolvent->pHCheck Buffer Action: Add Buffer (Phosphate pH 7.0) pHCheck->Buffer No TempCheck Is Temperature > 40°C? pHCheck->TempCheck Yes Buffer->TempCheck Cool Action: Reduce Temp or Shorten Reaction Time TempCheck->Cool Yes Monitor Monitor via NMR/HPLC (Check for Vinyl Loss) TempCheck->Monitor No Cool->Monitor

Figure 2: Decision Matrix for Crotonamide Reaction Setup to minimize degradation risks.

References

  • Mechanism of Amide Hydrolysis. Chemistry LibreTexts. Available at: [Link][1][2]

  • Michael Addition of Water. National Institutes of Health (PMC). Enantioselective Michael Addition of Water. Available at: [Link]

  • Spectroscopic Identification of Amides. Master Organic Chemistry. Available at: [Link]

Sources

Purification techniques for crude Crotonamide reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude Crotonamide

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for Crotonamide purification. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of purifying crude reaction mixtures containing Crotonamide. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to help you achieve high purity and yield. We will explore common issues and their solutions in a practical, question-and-answer format.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical to consider before beginning any purification protocol.

Q1: What are the most common impurities I can expect in my crude Crotonamide reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. Crotonamide is commonly synthesized by reacting crotonic acid or crotonaldehyde with ammonia.[1] Therefore, your primary impurities will likely be:

  • Unreacted Starting Materials: Residual crotonic acid or crotonaldehyde.

  • Byproducts: Water is a common byproduct. In syntheses starting from crotonaldehyde, self-condensation or polymerization of the aldehyde can occur.[2]

  • Catalyst Residues: If a catalyst was used, trace amounts may remain.

  • Reaction Solvents: Any solvents used during the synthesis.

Understanding these potential contaminants is the first step in designing an effective purification strategy. For instance, the acidic nature of crotonic acid allows for its removal via a basic aqueous wash.[3]

Q2: My crude product is a discolored solid. What is the likely cause and initial step?

A2: Discoloration, often yellow or brown, typically points to the presence of polymeric byproducts or other high molecular weight, conjugated impurities, possibly arising from the starting materials like crotonaldehyde.[2] Your first action should be a simple solubility test to choose a suitable recrystallization solvent, as this is often the most effective method for removing colored impurities from a crystalline solid.

Q3: How do I choose between recrystallization, distillation, and chromatography for my primary purification?

A3: The choice of purification method depends on the scale of your reaction and the physical properties of Crotonamide and its impurities.[4]

  • Recrystallization: This should be your primary choice for multi-gram quantities of Crotonamide, which is a solid at room temperature.[1][4] It is efficient, scalable, and excellent for removing small amounts of impurities from a crystalline solid matrix.

  • Distillation: Given Crotonamide's high melting point (158-162 °C) and boiling point (~185-218 °C), distillation is not suitable for purifying the final solid product.[1][5][6] However, it is an excellent method to purify liquid starting materials (like crotonaldehyde, BP 104 °C) beforehand or to remove volatile solvents or impurities from the crude mixture before another purification step.[3][7]

  • Chromatography: This is the most powerful but also most resource-intensive method. It is ideal for small-scale purifications (< 1 gram), for separating compounds with very similar properties, or when recrystallization fails.[4]

Workflow: Selecting a Purification Strategy

The following diagram illustrates a logical workflow for purifying crude Crotonamide.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup Remove acidic/ basic impurities Decision1 Is the product a solid? Workup->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes (multi-gram scale) Chromatography Column Chromatography Decision1->Chromatography No, or <1g scale Analysis Purity Analysis (TLC, NMR, MP) Recrystallization->Analysis Chromatography->Analysis Pure Pure Crotonamide Analysis->Pure Purity Confirmed

Caption: Decision workflow for Crotonamide purification.

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is the most common and efficient method for purifying solid Crotonamide. The principle is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[8][9]

Detailed Protocol: Recrystallization of Crotonamide
  • Solvent Selection: Based on solubility data, ethanol, methanol, or a mixture with water are good starting points.[1][10] The ideal solvent should dissolve Crotonamide poorly at low temperatures but well at high temperatures.

  • Dissolution: Place the crude Crotonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Recrystallization Q&A

Q: I've added a lot of hot solvent, but my solid won't completely dissolve. What's wrong?

A: This suggests one of two possibilities:

  • Insoluble Impurity: You may have an impurity that is insoluble in your chosen solvent. If the bulk of your product has dissolved and only a small amount of solid remains, you should proceed to the hot filtration step to remove it.

  • Poor Solvent Choice: The solvent may simply be a poor choice for Crotonamide. You should start over with a small amount of crude material and test other solvents. A good rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[11]

Q: My product "oiled out" instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid crystal lattice. This is a common problem.

  • Causality: It often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which your compound is less soluble (e.g., add water to an ethanol solution) until the solution becomes slightly cloudy. Then, add a drop or two of the primary solvent (ethanol) to clarify it and allow it to cool slowly again. This adjustment lowers the saturation point and encourages crystallization.

Q: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A: This is a sign of a supersaturated solution. Several techniques can be used to induce crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small crystal of pure Crotonamide, add it to the solution. This "seed" will act as a template for other crystals to grow upon.

  • Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to boil off some of the solvent, then allow it to cool again.

  • Cool Further: Ensure the flask has spent adequate time in an ice bath.

Troubleshooting Flowchart: Recrystallization

Recrystallization_Troubleshooting Start Cooling Saturated Solution Q_Crystals Crystals Form? Start->Q_Crystals Success Collect Crystals (Vacuum Filtration) Q_Crystals->Success Yes Q_OiledOut Did it 'Oil Out'? Q_Crystals->Q_OiledOut No Troubleshoot Induce Crystallization Action_Scratch 1. Scratch inner wall of flask Action_Seed 2. Add a seed crystal Action_Concentrate 3. Boil off some solvent & re-cool Q_OiledOut->Troubleshoot No Action_OilOut Reheat, add co-solvent, and cool slowly Q_OiledOut->Action_OilOut Yes Action_OilOut->Start Retry

Caption: Troubleshooting logic for crystal formation.

Section 3: Troubleshooting Guide - Column Chromatography

When recrystallization is not effective or for small-scale work, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase (solvent).

Detailed Protocol: Flash Chromatography of Crotonamide
  • Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Mobile Phase (Eluent) Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3. For Crotonamide, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.

  • Sample Loading: Dissolve the crude Crotonamide in a minimum amount of the eluent or a stronger solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Chromatography Q&A

Q: My compound is stuck at the top of the column and won't move. What should I do?

A: This indicates that your eluent is not polar enough to move the compound.

  • Causality: Crotonamide is a polar molecule due to the amide group. If your mobile phase is too non-polar (e.g., 100% hexanes), the compound will remain strongly adsorbed to the polar silica gel.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate. This will compete with your compound for binding sites on the silica, allowing it to move down the column.

Q: My compound is coming off the column too quickly, along with impurities.

A: This is the opposite problem: your eluent is too polar.

  • Causality: A highly polar mobile phase will move all compounds, even polar ones, very quickly, resulting in poor separation.

  • Solution: Start the purification again using a less polar solvent system. This is why preliminary TLC analysis is crucial—it saves you from wasting time and material on a full column with a suboptimal solvent system.

Q: The bands on my column are "streaking" or "tailing" instead of being sharp.

A: Tailing can be caused by several factors:

  • Overloading the Column: You may have loaded too much crude material. For a given column size, there is a maximum amount of material that can be effectively separated. Try using less material or a larger column.

  • Poor Solubility: If the compound is not very soluble in the mobile phase, it can lead to tailing. This is sometimes unavoidable, but running the column more slowly can help.

  • Acidic/Basic Compounds: Silica gel is slightly acidic. If your compound is basic, it can interact strongly and cause tailing. Adding a small amount of a modifier to your eluent (e.g., 0.1-1% triethylamine for basic compounds) can resolve this. For acidic compounds, a small amount of acetic acid can be used.

Data Summary Table

The table below summarizes the physical properties of Crotonamide and key potential impurities, which is essential for planning purification strategies.

CompoundFormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Solubility
Crotonamide C₄H₇NO85.11White Solid158 - 162[1][10]~185 - 218[5][6]Sparingly in water; Soluble in Methanol, Ethanol[1][10]
Crotonic AcidC₄H₆O₂86.09Solid71 - 73185Soluble in water, ethanol
CrotonaldehydeC₄H₆O70.09Colorless Liquid-76.5[7]104[7]Moderately soluble in water; miscible with organic solvents[7]

References

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of trans-Crotonamide (CAS 625-37-6). Retrieved from [Link]

  • Wikipedia. (n.d.). Crotonaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784929B - Preparation method of crotononitrile.
  • Oreate AI Blog. (2026, January 15). Synthesis of Crotonic Acid: A Journey From Butyraldehyde. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014, November 5). What will be the best way to remove traces of crotonic acid present in the crotonaldehyde? Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]

Sources

Challenges in scaling up Crotonamide production for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Crotonamide Production. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the challenges encountered when scaling up Crotonamide synthesis. This is not a simple instruction manual but a dynamic troubleshooting resource grounded in chemical principles and field-proven experience.

Our focus is on causality—understanding why problems occur and how to design robust, self-validating processes. Let's navigate the complexities of taking Crotonamide from the bench to industrial production.

Section 1: Troubleshooting Synthesis & Reaction Control

Scaling a chemical reaction is rarely a linear process. Heat and mass transfer dynamics change, reagent addition rates become critical, and reaction kinetics can shift. This section addresses the common hurdles you may face during the synthesis stage.

Q1: My reaction yield has dropped significantly after moving from a 1L to a 100L reactor. What are the likely causes and how can I troubleshoot this?

A: A drop in yield upon scale-up is a classic challenge, often rooted in mass and heat transfer limitations. At the 1L scale, your flask has a high surface-area-to-volume ratio, allowing for efficient heating and cooling. In a 100L reactor, this ratio is much lower, leading to potential issues:

  • Poor Thermal Control: The reaction of crotonic acid with an activating agent (like thionyl chloride) followed by amination is often exothermic. In a large reactor, "hot spots" can form where the reaction proceeds too quickly, leading to the formation of thermal degradation products and by-products.[1]

  • Inefficient Mixing: Inadequate agitation in a large vessel can lead to localized concentration gradients. A region with a high concentration of the activated crotonic acid intermediate and a low concentration of ammonia may favor side reactions, such as polymerization or reaction with the solvent.

  • Reagent Addition Rate: Adding reagents too quickly on a large scale can exacerbate both thermal and mixing issues, leading to an uncontrolled exotherm and by-product formation.

Troubleshooting Protocol:

  • Re-evaluate Your Thermal Management:

    • Action: Implement jacketed cooling with a precise temperature control loop. Monitor the internal reaction temperature and the jacket temperature simultaneously. A large delta between the two indicates poor heat transfer.

    • Causality: Maintaining a consistent, optimal temperature ensures the reaction proceeds along the desired kinetic pathway, minimizing the activation energy for unwanted side reactions.[2]

  • Characterize Mixing Efficiency:

    • Action: If possible, perform a mixing study using a tracer. Ensure your impeller design (e.g., pitch-blade turbine, anchor) is appropriate for the viscosity of your reaction mixture and the reactor geometry. The goal is to achieve uniform bulk fluid motion.

    • Causality: Homogeneous distribution of reactants ensures that the reaction rate is consistent throughout the vessel, preventing localized excesses that drive side reactions.

  • Control Reagent Addition:

    • Action: Scale your addition time along with your batch size. Use a dosing pump for controlled, subsurface addition of the most reactive reagent. This prevents localized high concentrations at the surface.

    • Causality: Controlling the stoichiometry at the point of reaction in real-time prevents the build-up of reactive intermediates, which are often the source of impurities.

Workflow: Troubleshooting Low Yield on Scale-Up

G start Low Yield in 100L Reactor q1 Is internal temperature spiking during addition? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Improve Heat Transfer: - Lower jacket temp - Reduce addition rate - Check coolant flow a1_yes->s1 q2 Is the mixture visually homogeneous? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are by-products observed via in-process control (TLC/GC)? a2_yes->q3 s2 Improve Agitation: - Increase RPM - Evaluate impeller design - Use baffles a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Optimize Stoichiometry: - Use subsurface addition - Dilute incoming reagent - Re-evaluate solvent choice a3_yes->s3 end_node Yield Improved a3_no->end_node s3->end_node

Caption: A decision tree for diagnosing yield loss during scale-up.

Q2: I am seeing a significant amount of a stubborn, high-boiling point impurity in my crude product. How do I identify and eliminate it?

A: This often points to a side reaction that becomes more prominent at scale. Common culprits include dimers, trimers, or adducts formed from reactive intermediates.

Identification and Mitigation Strategy:

  • Characterize the Impurity:

    • Action: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS, high-resolution mass spectrometry, and NMR.

    • Causality: Knowing the structure of the by-product provides definitive clues about the side reaction that formed it. For example, an impurity with double the mass of the desired product points towards dimerization.

  • Hypothesize the Reaction Pathway:

    • The most common synthesis route involves the reaction of crotonic acid with ammonia.[3] A key intermediate is an activated crotonoyl species (e.g., crotonoyl chloride). This α,β-unsaturated carbonyl system is susceptible to Michael addition.

    • Plausible Side Reaction: An unreacted crotonoyl intermediate could react with the amide nitrogen of the newly formed Crotonamide product, leading to a diacylated amine impurity.

  • Adjust Reaction Conditions to Disfavor the Side Reaction:

    • Action: Ensure a slight excess of the ammonia solution is always present during the addition of the activated crotonic acid. This is known as "inverse addition."

    • Causality: By maintaining a "flood" of the nucleophile (ammonia), you ensure the highly reactive electrophile (crotonoyl intermediate) is immediately quenched to form the desired product, statistically minimizing its chance of reacting with the product. This is a classic application of kinetic control.[2]

Section 2: Troubleshooting Purification & Purity Issues

Achieving high purity (>98%) is critical for pharmaceutical applications.[4] Scaling up purification processes like crystallization and filtration presents its own set of challenges.

Q1: My crystallization process works well in the lab, but on a larger scale, I'm getting poor crystal formation and oiling out. What's going wrong?

A: "Oiling out" or amorphous precipitation during crystallization scale-up is typically a problem of supersaturation and cooling rate control.

  • Supersaturation: In the lab, you might cool a flask in an ice bath, a rapid process that quickly generates high supersaturation, forcing nucleation. In a large, jacketed reactor, cooling is much slower and less uniform. The solution near the cooled reactor walls can become highly supersaturated while the bulk solution remains undersaturated. This can cause the product to crash out as an oil on the cold surfaces.

  • Mechanical Agitation: Excessive shear from an agitator can sometimes inhibit or break delicate crystal lattices as they form, leading to smaller, less pure particles or preventing crystallization altogether.

Troubleshooting Protocol:

  • Develop a Metastable Zone Width (MSZW) Profile:

    • Action: Use a turbidity probe to experimentally determine the temperature range between which your product is fully dissolved and when spontaneous nucleation occurs at a given concentration and cooling rate.

    • Causality: The MSZW is your operational window. By controlling your cooling profile to stay within this zone, you can promote controlled crystal growth rather than spontaneous, uncontrolled precipitation.

  • Implement a Seeded, Controlled Cooling Profile:

    • Action: Cool the saturated solution to a temperature just inside the metastable zone. Add a small amount (0.1-1.0% by weight) of previously isolated, pure Crotonamide crystals (seed). Hold at this temperature to allow the seeds to establish, then begin a slow, linear cooling ramp.

    • Causality: Seeding provides a template for crystal growth, bypassing the stochastic nature of primary nucleation. This allows for the growth of larger, more uniform crystals, which are typically easier to filter and wash, resulting in higher purity.

  • Optimize Agitation:

    • Action: Use the lowest agitation speed that still provides adequate suspension of the crystals (to prevent settling) and heat transfer.

    • Causality: Gentle mixing promotes contact between solute molecules and the growing crystal faces without imparting excessive mechanical energy that could lead to crystal breakage (secondary nucleation) or oiling out.

Diagram: Synthesis Pathways of Crotonamide

G cluster_0 Route 1: From Crotonic Acid cluster_1 Route 2: From Crotonaldehyde crotonic_acid Crotonic Acid activation Activation (e.g., SOCl2) crotonic_acid->activation activated_intermediate Crotonoyl Chloride (Intermediate) activation->activated_intermediate amination1 Ammonolysis (NH3 or NH4OH) activated_intermediate->amination1 product Crotonamide amination1->product crotonaldehyde Crotonaldehyde amination2 Reaction with NH3 + Catalyst crotonaldehyde->amination2 amination2->product

Caption: Common synthetic routes to produce Crotonamide.[3]

Section 3: Safety & Handling at Scale

Safety protocols must evolve significantly when moving from grams to kilograms. The potential risks associated with reagents, intermediates, and the process itself are amplified.

Q1: What are the primary safety hazards I need to consider when scaling up a process that uses crotonaldehyde as a starting material?

A: Crotonaldehyde is a particularly hazardous material, and its risks are magnified at an industrial scale.[5][6] The primary concerns are:

  • High Flammability & Explosivity: It has a low flash point (around 37°C) and its vapors can form explosive mixtures with air.[7][8]

  • Extreme Toxicity: It is fatal if inhaled or in contact with skin and is toxic if swallowed. It can also cause severe eye and skin irritation.[9]

  • Unstable Nature: It can undergo violent polymerization initiated by acids or bases and can oxidize in the air to form unstable peroxides.[6]

Scale-Up Safety Measures:

  • Engineering Controls (Mandatory):

    • Action: The entire process must be conducted in a closed system within a well-ventilated area, preferably a walk-in fume hood or a dedicated, controlled environment. All equipment (reactors, pumps, transfer lines) must be electrically grounded and bonded to prevent static discharge.[9] Use spark-proof tools.[7]

    • Causality: These controls contain the toxic and flammable vapors, preventing worker exposure and eliminating potential ignition sources.

  • Personal Protective Equipment (PPE):

    • Action: Mandate the use of chemical-resistant suits, gloves (inspect before use), and tightly fitting safety goggles. For any non-routine operation where exposure is possible, a full-face respirator or self-contained breathing apparatus (SCBA) is required.[7]

    • Causality: Provides a last line of defense against accidental contact or inhalation.

  • Process Safety Management:

    • Action: Perform a formal Process Hazard Analysis (PHA) before the first scale-up run. Stabilize stored crotonaldehyde with an inhibitor like hydroquinone (BHT) and store it under an inert atmosphere (e.g., nitrogen).[5] Ensure emergency shutdown procedures and access to safety showers and eyewash stations are in place.

    • Causality: Proactively identifies potential failure modes and establishes robust protocols to prevent or mitigate the consequences of an accident.

Section 4: General FAQs

Q1: What is the best method for analyzing the purity of my final Crotonamide product? A: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most common and robust method for determining the purity of Crotonamide, typically achieving a specification of >98.0%.[4] HPLC can also be used, especially for identifying non-volatile impurities. For structural confirmation and impurity identification, NMR and LC-MS are indispensable.[10]

Q2: My final product is slightly yellow. Is this a concern and how can I remove the color? A: A yellow tint often indicates the presence of trace impurities, possibly from oxidative degradation or residual starting materials. While it may not affect the purity as measured by GC, it can be a concern for pharmaceutical applications. A final recrystallization from a suitable solvent (e.g., ethanol, benzene) or treatment with activated carbon before the final filtration can often remove color bodies.

Q3: How should I store bulk Crotonamide? A: Crotonamide solid should be stored in tightly closed containers in a cool, dry, and well-ventilated place.[7] It is noted to be air and light-sensitive.[11] Therefore, storage in an amber vial or opaque container under an inert gas atmosphere like nitrogen or argon is recommended for long-term stability.

Appendices

Appendix A: General Protocol for Crotonamide Synthesis from Crotonic Acid

This is a generalized procedure and must be adapted and optimized for your specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor with dichloromethane and a catalytic amount of DMF. Inert the reactor with nitrogen.

  • Acid Chloride Formation: Cool the reactor jacket to 0-5°C. Slowly add crotonic acid to the solvent. Begin the subsurface addition of thionyl chloride via a dosing pump, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: Monitor the conversion of crotonic acid to crotonoyl chloride via an in-process control method (e.g., quenching a sample and analyzing by GC or TLC).

  • Ammonolysis: In a separate vessel, prepare a solution of aqueous ammonia and cool it to 0-10°C. Once the acid chloride formation is complete, slowly transfer the reactor contents into the cold ammonia solution with vigorous stirring, ensuring the temperature of the quench solution does not exceed 15°C.

  • Work-up: After the addition is complete, allow the mixture to stir. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 10% citric acid) and a saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield crude Crotonamide.

  • Purification: Recrystallize the crude solid from an appropriate solvent system to achieve the desired purity.

(This protocol is adapted from principles described in patent literature).[12]

Appendix B: Data Tables

Table 1: Physical and Chemical Properties of Crotonamide

Property Value Source
Molecular Formula C₄H₇NO [11]
Molecular Weight 85.11 g/mol
Appearance White to light yellow solid/powder [4]
Melting Point 158 - 162 °C
Boiling Point ~218 °C (Predicted) [11]
Solubility Slightly soluble in water; Soluble in Methanol, Ethanol, Benzene

| Stability | Air and light sensitive |[11] |

Table 2: Common Impurities in Crotonamide Production

Impurity Potential Source Analytical Detection Method
Crotonic Acid Unreacted starting material GC, HPLC
Crotonaldehyde Impurity in starting material, or from side-reaction GC, HPLC
Diacylated Amine Side reaction between product and activated intermediate LC-MS, HPLC
Acetaldehyde Impurity in crotonaldehyde starting material GC
Solvents (e.g., Dichloromethane) Residual solvent from work-up/crystallization GC (Headspace)

| Plasticizers (e.g., Phthalates) | Leaching from plastic tubing, containers | LC-MS |

(Impurity sources are based on general principles of process chemistry).[13][14][15]

References

  • Vertex AI Search. (n.d.). The Challenges of Increased Complexity in API Development and Manufacture.
  • Smolecule. (n.d.). Buy Crotonamide | 625-37-6.
  • Evotec. (n.d.). Commercial Active Pharmaceutical Ingredient Manufacturing Challenges.
  • National Center for Biotechnology Information. (n.d.). Crotonaldehyde.
  • ChemicalBook. (n.d.). CROTONAMIDE | 23350-58-5.
  • ChemicalBook. (n.d.). CROTONAMIDE - Safety Data Sheet.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Crotonamide | 23350-58-5.
  • Merck Millipore. (n.d.). LC-MS Contaminants.
  • Google Patents. (n.d.). CN115784929B - Preparation method of crotononitrile.
  • NCBI Bookshelf. (1993). Crotonaldehyde - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Crotonaldehyde.
  • Wikipedia. (n.d.). Crotonaldehyde.
  • Open Access Pub. (n.d.). Reaction Kinetics | Journal of New Developments in Chemistry.
  • National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
  • CymitQuimica. (n.d.). Crotonamide.
  • TCI Chemicals. (n.d.). Crotonamide 23350-58-5 | TCI AMERICA.
  • Celanese. (n.d.). Crotonaldehyde.
  • Taylor & Francis. (n.d.). Kinetic control – Knowledge and References.
  • NIH. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.

Sources

Minimizing byproducts in the synthesis of N-(Hydroxymethyl)crotonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(Hydroxymethyl)crotonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize byproduct formation and optimize your synthetic protocols, ensuring high purity and yield.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of N-(Hydroxymethyl)crotonamide. Each answer provides a detailed explanation of the potential causes and offers actionable solutions based on established chemical principles.

Q1: My reaction is producing a significant amount of an insoluble white precipitate that is not my desired product. What is it and how can I prevent its formation?

A1: This is a classic issue in the synthesis of N-hydroxymethyl amides. The insoluble precipitate is highly likely to be N,N'-methylenebis(crotonamide).

Causality and Mechanism:

The formation of this byproduct occurs in a two-step process. First, the desired N-(Hydroxymethyl)crotonamide is formed. Then, under certain conditions, this intermediate can react with a second molecule of crotonamide to form the bis-amide adduct, releasing a molecule of water.

  • Step 1 (Desired Reaction): Crotonamide + Formaldehyde ⇌ N-(Hydroxymethyl)crotonamide

  • Step 2 (Byproduct Formation): N-(Hydroxymethyl)crotonamide + Crotonamide → N,N'-methylenebis(crotonamide) + H₂O

This second step is particularly favored under acidic conditions, where the hydroxyl group of the N-hydroxymethyl intermediate is protonated, creating a good leaving group (water) and forming a reactive acyliminium ion that is readily attacked by another amide molecule.[1] While the overall reaction is typically run under basic conditions to facilitate the initial addition of formaldehyde, localized areas of lower pH or improper pH control can accelerate the formation of this byproduct.

Solutions to Minimize N,N'-methylenebis(crotonamide):

ParameterRecommended ActionRationale
pH Control Maintain a pH between 8 and 10 throughout the reaction.This ensures the crotonamide is sufficiently deprotonated to be nucleophilic for the initial reaction with formaldehyde, but minimizes the protonation of the N-(hydroxymethyl) intermediate required for the formation of the bis-amide.
Order of Addition Slowly add the formaldehyde to the basic solution of crotonamide.This maintains a low concentration of the N-(hydroxymethyl) intermediate at any given time, reducing the likelihood of it reacting with the remaining crotonamide.
Temperature Conduct the reaction at a lower temperature (e.g., room temperature to 40°C).Higher temperatures can accelerate the dehydration step that leads to the bis-amide byproduct.
Q2: My final product shows low yield and appears oily or resinous. What is causing this?

A2: The formation of a resinous or oily product suggests the presence of multiple byproducts, likely including polymers and products of Michael addition.

Causality and Mechanism:

Crotonamide is an α,β-unsaturated amide, which makes it susceptible to side reactions at the carbon-carbon double bond, especially under basic conditions.

  • Michael Addition: The enolate of crotonamide (or another nucleophile in the reaction mixture) can act as a Michael donor and add to the β-carbon of another crotonamide molecule (the Michael acceptor). This can lead to the formation of dimers, trimers, and oligomers.[2]

  • Polymerization: The vinyl group of crotonamide can undergo base-catalyzed anionic polymerization, leading to the formation of high molecular weight polymers.[3]

  • Cannizzaro-type Reactions of Formaldehyde: Under strongly basic conditions, formaldehyde can undergo the Cannizzaro reaction to produce methanol and formate, which can introduce impurities and affect the pH of the reaction.

Solutions to Prevent Polymerization and Michael Addition:

ParameterRecommended ActionRationale
Base Concentration Use a catalytic amount of a mild base, such as potassium carbonate, rather than a stoichiometric amount of a strong base like sodium hydroxide.Strong bases can deprotonate the α-carbon of the crotonamide, initiating Michael addition and polymerization. A milder base favors the desired N-hydroxymethylation.[4]
Reaction Time Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, increase the probability of side reactions.
Temperature Maintain a controlled, lower temperature.Polymerization and Michael additions are often accelerated by heat.
Q3: My NMR spectrum shows unreacted starting materials and broad, overlapping peaks. How can I improve the conversion and purity?

A3: Incomplete conversion and complex NMR spectra point to a combination of unreacted starting materials and a mixture of byproducts, including potential decomposition of the product.

Causality and Mechanism:

N-(Hydroxymethyl) amides can exist in equilibrium with their starting materials (amide and formaldehyde).[5] This equilibrium can be shifted by reaction conditions. Furthermore, the product itself can be unstable under certain conditions.

  • Equilibrium: The reaction is reversible. If the conditions do not favor the product, a significant amount of starting material will remain.

  • Product Decomposition: N-(Hydroxymethyl) amides can be unstable in strongly basic solutions, leading to decomposition back to the amide and formaldehyde.[4] This can contribute to the presence of starting materials even after an initial high conversion. The broad peaks in the NMR could be due to the presence of oligomers or polymers, as well as dynamic exchange processes.

Solutions to Drive the Reaction to Completion and Ensure Product Stability:

ParameterRecommended ActionRationale
Formaldehyde Stoichiometry Use a moderate excess of formaldehyde (e.g., 1.5 to 2.0 equivalents).Le Chatelier's principle dictates that adding an excess of one reactant will shift the equilibrium towards the products. However, a large excess can complicate purification.[4]
Work-up Procedure Upon completion of the reaction, neutralize the mixture to a pH of ~7 before purification.This will prevent base-catalyzed decomposition of the product during work-up and storage.
Purification Purify the product promptly after the reaction is complete, using a method like recrystallization from a suitable solvent (e.g., acetone, ethanol, or mixtures with water).[6]This will remove unreacted starting materials, byproducts, and residual base.

Experimental Workflow and Diagrams

Optimized Synthesis Protocol for N-(Hydroxymethyl)crotonamide

This protocol is designed to minimize the formation of byproducts.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve crotonamide (1.0 eq.) in a suitable solvent (e.g., water or ethanol).

  • Base Addition: Add a catalytic amount of potassium carbonate (e.g., 0.1 eq.) to the solution and stir until it is dissolved. Adjust the pH to 8-9 if necessary with a dilute solution of potassium carbonate.

  • Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde (1.5 eq.) to the reaction mixture at room temperature over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the crotonamide is consumed (typically 2-4 hours).

  • Neutralization: Once the reaction is complete, cool the mixture in an ice bath and neutralize it to pH 7 with a dilute acid (e.g., 1M HCl).

  • Isolation and Purification:

    • If the product precipitates upon neutralization, filter the solid, wash it with cold water, and dry it under vacuum.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., acetone/water or ethanol/water) to obtain pure N-(Hydroxymethyl)crotonamide.[6]

Reaction Pathway and Byproduct Formation

reaction_pathway Crotonamide Crotonamide NHMC N-(Hydroxymethyl)crotonamide (Desired Product) Crotonamide->NHMC + Base (cat.) (Desired Reaction) Polymer Polymer / Michael Adducts Crotonamide->Polymer + Base (strong) (Side Reaction) Formaldehyde Formaldehyde Formaldehyde->NHMC + Base (cat.) (Desired Reaction) Bis_amide N,N'-methylenebis(crotonamide) NHMC->Bis_amide + Crotonamide - H2O (Favored by acid)

Caption: Main reaction pathway to N-(Hydroxymethyl)crotonamide and competing side reactions.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for this reaction?

A: A mild inorganic base like potassium carbonate is often a good choice.[4][7] It is strong enough to deprotonate the amide to initiate the reaction but generally not so strong as to promote significant polymerization or Michael addition. Stronger bases like sodium hydroxide can be used but require more careful control of temperature and reaction time to avoid byproduct formation.

Q: Can I use paraformaldehyde instead of aqueous formaldehyde?

A: Yes, paraformaldehyde can be used as a source of formaldehyde. It is a solid polymer of formaldehyde that depolymerizes in situ. This can sometimes be advantageous as it avoids the addition of water to the reaction. However, the depolymerization can be slow and may require slightly higher temperatures to initiate the reaction.

Q: How do I monitor the reaction progress effectively?

A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase that provides good separation between the more polar product and the less polar starting material (e.g., a mixture of ethyl acetate and hexanes). The product, N-(Hydroxymethyl)crotonamide, should have a lower Rf value than crotonamide. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile and water is suitable.[8]

Q: What are the expected ¹H NMR chemical shifts for N-(Hydroxymethyl)crotonamide?

Q: How can I confirm the presence of N,N'-methylenebis(crotonamide) in my sample?

A: The most definitive way is through a combination of analytical techniques. In the ¹H NMR spectrum, you would expect to see signals for the crotonamide backbone, but the N-CH₂-N signal would appear as a characteristic triplet. Mass spectrometry (LC-MS) would show a molecular ion corresponding to the mass of two crotonamide units linked by a CH₂ group minus the mass of water. This byproduct is also significantly less soluble than the desired product, so its precipitation from the reaction mixture is a strong indicator.

References

  • D. A. Kretov, P. G. Deryabin, V. V. Dotsenko, Molbank, 2021 , 2021, M1209. [Link]

  • Zhang, Z.; Guo, Q.-X. A convenient synthesis of N-(hydroxymethyl)nicotinamide. Chin. Chem. Lett.1992, 3, 775-776. (Note: While a direct link is not available, this work is widely cited in databases such as SciFinder and Reaxys for this synthesis).
  • N,N'-Methylenebisacrylamide. In Wikipedia; 2023. [Link]

  • A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Phosphorus, Sulfur, and Silicon and the Related Elements, 2017 , 192(4), 437-441. [Link]

  • Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Chem. Proc., 2021 , 8(1), 68. [Link]

  • Formaldehyde-crotonaldehyde condensation product.
  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Oligomers of 2-methyl nylon3 (2mN3) and 3-methyl nylon3 (3mN3) were synthesized by base-catalyzed hydrogen transfer polymerization (HTP) of methacrylamide and crotonamide, respectively. ResearchGate. [Link]

  • Ross, D., Farmer, P. B., & Gescher, A. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical pharmacology, 32(11), 1773–1781. [Link]

Sources

Technical Support Guide: Solvent Effects on Crotonamide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Crotonamide (


) presents a unique kinetic profile due to the interplay between its conjugated alkene system and the amide group. Unlike simple acrylates, the 

-methyl group introduces steric hindrance and inductive electron donation, making its reactivity highly sensitive to the solvation environment.

This guide addresses the critical impact of solvent choice on reaction rates (


), activation energy (

), and product selectivity for two primary reaction classes: Michael Additions and Radical Polymerizations .

Solvent Selection Workflow

Before initiating kinetic studies, use this decision matrix to select the optimal solvent system based on your target transformation.

SolventSelection Start Start: Define Reaction Type RxnType Reaction Class? Start->RxnType Michael Michael Addition (Nucleophilic Attack) RxnType->Michael Polymer Radical Polymerization (Chain Growth) RxnType->Polymer NucType Nucleophile Type? Michael->NucType MW_Goal Molecular Weight Goal? Polymer->MW_Goal Neutral Neutral (Amines/Thiols) NucType->Neutral Anionic Anionic (Enolates) NucType->Anionic Rec_Protic Rec: Protic Solvent (MeOH, EtOH, H2O) *Accelerates via H-bond activation* Neutral->Rec_Protic Rec_Aprotic Rec: Polar Aprotic (DMSO, DMF, MeCN) *Avoids protonation of nucleophile* Anionic->Rec_Aprotic HighMW High MW MW_Goal->HighMW Control Controlled/Low MW MW_Goal->Control Rec_Water Rec: Water/Alcohol Mix *Hydrophobic effect increases kp* HighMW->Rec_Water Rec_ChainTransfer Rec: Chain Transfer Agents or Halogenated Solvents Control->Rec_ChainTransfer

Figure 1: Decision tree for solvent selection based on mechanistic requirements.

Troubleshooting & FAQs

Category A: Kinetic Anomalies in Michael Addition

Q1: Why is my reaction rate significantly slower in non-polar solvents (e.g., Toluene) compared to Methanol? Diagnosis: Lack of Transition State Stabilization. Explanation: The transition state (TS) for the addition of a nucleophile to crotonamide involves charge separation (zwitterionic character).

  • Mechanism: In the TS, the carbonyl oxygen develops a partial negative charge (

    
    ). Polar protic solvents like Methanol or Water stabilize this charge via hydrogen bonding, effectively lowering the activation energy (
    
    
    
    ).
  • Evidence: Kinetic studies on analogous acrylamides show rate enhancements of

    
    -
    
    
    
    fold in water versus non-polar media due to this specific solvation [1, 4].
  • Solution: If solubility permits, add a protic co-solvent (e.g., 10% MeOH) to the toluene mixture.

Q2: I switched to water to speed up the reaction, but now my anionic nucleophile is unreactive. Why? Diagnosis: Nucleophile Solvation "Cage" Effect. Explanation: While water activates the electrophile (crotonamide), it also strongly solvates small anionic nucleophiles (e.g.,


, 

) via hydrogen bonding. This solvation shell stabilizes the ground state of the nucleophile more than the transition state, effectively increasing the energy barrier.
  • Solution: Switch to a Dipolar Aprotic Solvent (DMSO, DMF, Acetonitrile). These solvents solvate cations (counter-ions) well but leave anions "naked" and highly reactive [5].

Category B: Polymerization Issues

Q3: Why are my polymer chains shorter (lower MW) when I use isopropanol or THF? Diagnosis: Solvent Chain Transfer. Explanation: Free radical polymerization is sensitive to hydrogen abstraction. Solvents with labile protons (like the


-proton in isopropanol or protons adjacent to the ether oxygen in THF) can act as Chain Transfer Agents (CTAs).
  • Mechanism: The growing polymer radical abstracts a hydrogen from the solvent, terminating the chain and creating a solvent radical that may or may not re-initiate.

  • Solution: For high molecular weight, use solvents with low chain transfer constants (

    
    ), such as Water , Benzene , or tert-Butanol  [6].
    

Q4: How does adding water to my ethanol polymerization mixture increase the rate (


)? 
Diagnosis:  Hydrophobic Effect & Hydrogen Bonding.
Explanation: 
  • H-Bonding: Water binds to the amide group of crotonamide, increasing the electron deficiency of the double bond, making it more susceptible to radical attack.

  • Local Concentration: If the polymer is hydrophobic, the addition of water can cause the polymer chains to coil or aggregate, potentially creating local "monomer-rich" zones near the active radical sites (Hydrophobic Effect) [1, 6].

Technical Protocol: UV-Vis Kinetic Assay

Objective: Determine the pseudo-first-order rate constant (


) for the Michael addition of a thiol to crotonamide.

Reagents:

  • Substrate: Crotonamide (10 mM stock in MeCN).

  • Nucleophile: L-Cysteine or Glutathione (100 mM stock in Buffer).

  • Buffer: Phosphate Buffer (pH 7.4) or solvent of interest.[1][2][3][4][5][6]

Methodology:

  • Baseline: Blank the UV-Vis spectrophotometer with the chosen solvent system.

  • Preparation: In a quartz cuvette, mix

    
     of solvent/buffer and 
    
    
    
    of Crotonamide stock.
  • Initiation: Rapidly add

    
     of Nucleophile stock (10x excess ensures pseudo-first-order conditions).
    
  • Monitoring: Immediately track absorbance decay at 210–220 nm (carbonyl

    
    ) or the disappearance of the nucleophile if it has a distinct chromophore.
    
    • Note: Crotonamide has a

      
       around 210 nm; ensure the solvent cutoff allows detection. Acetonitrile (cutoff 190 nm) is preferred over Acetone (cutoff 330 nm).
      
  • Data Analysis: Plot

    
     vs. time. The slope equals 
    
    
    
    .

Visualizing the Mechanism:

ReactionMechanism Reactants Reactants (Crotonamide + Nuc) TS_NonPolar Transition State (Non-Polar Solvent) High Energy Reactants->TS_NonPolar Slow TS_Polar Transition State (Protic Solvent) Stabilized by H-Bonds Reactants->TS_Polar Fast (H-Bond Activation) Product Michael Adduct TS_NonPolar->Product TS_Polar->Product

Figure 2: Kinetic pathway comparison showing transition state stabilization by protic solvents.

Reference Data: Solvent Effects

Table 1: Solvent Properties and Predicted Kinetic Trends for Crotonamide

SolventDielectric Constant (

)
Viscosity (cP)UV Cutoff (nm)Kinetic Effect (Michael Addition)Polymerization Risk
Water 80.10.89190Fastest (H-bond activation)High Rate / Low Chain Transfer
DMSO 46.71.99268Fast (Naked anion effect)Hard to remove
Acetonitrile 37.50.34190Moderate (Dipolar aprotic)Low Chain Transfer
Ethanol 24.51.20210Moderate (H-bond donor)Moderate Chain Transfer
Toluene 2.40.59285Slow (No stabilization)High Chain Transfer (Benzylic H)

Data adapted from standard solvent tables and kinetic studies on unsaturated amides [1, 4, 6].

References

  • Caldwell, S. T., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine.

  • Murov, S. (2020).[2] Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data.

  • Reichardt, C. (2025). Solvatochromism and Solvent Effects in Organic Chemistry. ResearchGate.

  • Van Speybroeck, V., et al. (2025). Solvent Effects on Free Radical Polymerization Reactions: The Influence of Water on the Propagation Rate of Acrylamide. ResearchGate.

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.

  • Harrisson, S. (2025).[5] Effect of solvent on the free radical polymerization of N,N-dimethylacrylamide. ResearchGate.

Sources

Stabilizing Crotonamide to prevent air sensitivity and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for crotonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into stabilizing crotonamide to prevent air sensitivity and degradation. As a reactive α,β-unsaturated amide, crotonamide's stability is paramount for reliable and reproducible experimental outcomes. This document offers a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to its handling and storage.

Understanding Crotonamide Instability

Crotonamide is susceptible to several degradation pathways that can compromise its purity and reactivity. The primary concerns are its sensitivity to air (oxygen), susceptibility to hydrolysis, and its propensity for polymerization.[1] Understanding the underlying chemistry of these processes is the first step toward effective stabilization.

  • Air Sensitivity (Oxidation): The electron-deficient double bond in crotonamide is susceptible to oxidation by atmospheric oxygen. This process, known as autoxidation, often proceeds via a free-radical chain reaction, which can lead to the formation of various oxidized species and can also initiate polymerization.[2]

  • Hydrolysis: The amide functional group in crotonamide can undergo hydrolysis under both acidic and basic conditions to yield crotonic acid and ammonia or the corresponding ammonium salt.[3][4][5][6] This can be a significant issue in aqueous solutions or if the compound is exposed to acidic or basic impurities.

  • Polymerization: The vinyl group in crotonamide makes it a monomer that can undergo polymerization, especially in the presence of initiators such as free radicals (which can be formed during oxidation), light, or heat. This can lead to the formation of oligomers or high molecular weight polymers, which will appear as impurities or cause the sample to solidify.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with crotonamide in a question-and-answer format.

Question 1: My solid crotonamide has developed a yellow or brownish tint. What is the cause and is it still usable?

Answer:

A yellow or brownish discoloration of solid crotonamide is a common indicator of degradation, likely due to air oxidation and/or the initiation of oligomerization.

  • Causality: Exposure to atmospheric oxygen can initiate autoxidation, a process that can form colored byproducts.[2] This oxidation can also generate free radicals, which may lead to the formation of low-molecular-weight polymers (oligomers) that are often colored. The process is often accelerated by exposure to light and elevated temperatures.

  • Recommended Action:

    • Assess Purity: Before use, it is crucial to assess the purity of the discolored material. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of pure crotonamide and identify any major degradation products.

    • Recrystallization: If the impurity level is low, you may be able to purify the crotonamide by recrystallization from a suitable solvent. However, care must be taken to perform the recrystallization under an inert atmosphere to prevent further degradation.

    • Consider Discarding: If significant degradation has occurred, it is best to discard the material, as the impurities may interfere with your reaction and lead to irreproducible results.

Question 2: I observe precipitate or gel formation in my crotonamide solution. What is happening and how can I prevent it?

Answer:

Precipitate or gel formation in a crotonamide solution is a strong indication of polymerization.

  • Causality: The vinyl group of crotonamide is susceptible to polymerization, which can be initiated by various factors including:

    • Radical Initiators: Trace metal impurities or peroxides (which can form upon exposure to air) can act as radical initiators.

    • Light and Heat: Exposure to UV light or elevated temperatures can provide the energy needed to initiate polymerization.

    • Lack of Inhibitor: Commercial crotonamide may contain a small amount of a polymerization inhibitor. If this is removed or consumed over time, spontaneous polymerization can occur.

  • Preventative Measures:

    • Use of Inhibitors: For applications where it will not interfere with downstream processes, consider adding a polymerization inhibitor to your crotonamide solution. Phenolic inhibitors are commonly used for unsaturated monomers.

    • Inert Atmosphere: Prepare and store crotonamide solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of peroxides that can initiate polymerization.

    • Storage Conditions: Store solutions in a cool, dark place. Refrigeration is often recommended.[1]

    • Fresh Solutions: Prepare crotonamide solutions fresh before use whenever possible to minimize the risk of polymerization during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid crotonamide?

A1: To ensure the long-term stability of solid crotonamide, it should be stored under the following conditions:

  • Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[1] This minimizes contact with oxygen and moisture.

  • Temperature: Store in a cool environment, preferably refrigerated. Some suppliers recommend storage at <15°C.

  • Light: Protect from light by storing in an amber vial or in a dark cabinet.

  • Container: Use a tightly sealed container to prevent the ingress of air and moisture.

Storage ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and moisture-induced degradation.
Temperature Cool, dark place (<15°C)Reduces the rate of degradation and polymerization.
Light Amber vial or dark storagePrevents light-induced degradation and polymerization.
Container Tightly sealedPrevents exposure to atmospheric oxygen and humidity.

Q2: How should I handle crotonamide in the laboratory to prevent degradation?

A2: Due to its air-sensitive nature, crotonamide should be handled using appropriate inert atmosphere techniques.

Experimental Protocols

Protocol 1: Handling and Dispensing Solid Crotonamide

This protocol describes the procedure for safely handling and weighing solid crotonamide while minimizing exposure to air.

Materials:

  • Glovebox or Schlenk line with an inert atmosphere (Nitrogen or Argon)

  • Spatula

  • Weighing paper or boat

  • Tared reaction vessel or vial with a septum

  • Crotonamide storage container

Procedure:

  • Inert Atmosphere: If using a glovebox, ensure the atmosphere is purged and the oxygen and moisture levels are low. If using a Schlenk line, ensure all glassware is dry and has been purged with inert gas.

  • Transfer to Glovebox/Schlenk Line: Place the crotonamide storage container, spatula, weighing vessel, and reaction vessel inside the glovebox or have them connected to the Schlenk line.

  • Equilibrate Temperature: Allow the crotonamide container to equilibrate to the ambient temperature inside the glovebox or on the benchtop before opening to prevent condensation of moisture.

  • Dispense: Quickly open the container and use a clean, dry spatula to dispense the desired amount of crotonamide onto the weighing vessel.

  • Weigh: Weigh the crotonamide.

  • Transfer to Reaction Vessel: Transfer the weighed solid to your reaction vessel.

  • Seal: Immediately and securely seal the crotonamide storage container and the reaction vessel.

  • Purge (if using Schlenk line): If using a Schlenk line, evacuate and backfill the reaction vessel with inert gas multiple times to ensure the removal of any atmospheric contaminants.

Protocol 2: Preparation and Storage of a Stabilized Crotonamide Stock Solution

This protocol provides a method for preparing a stock solution of crotonamide containing a polymerization inhibitor.

Materials:

  • Crotonamide

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Polymerization inhibitor (e.g., Hydroquinone or Butylated Hydroxytoluene - BHT)

  • Schlenk flask or vial with a septum

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inhibitor Addition: To the reaction vessel, add the polymerization inhibitor. A typical concentration for phenolic inhibitors is in the range of 100-1000 ppm. For example, for a 100 mL solution, you would add 10-100 mg of the inhibitor.

  • Crotonamide Addition: Under a positive pressure of inert gas, add the desired amount of crotonamide to the flask.

  • Solvent Addition: Using a syringe, add the anhydrous solvent to the flask to dissolve the crotonamide and inhibitor.

  • Storage: The resulting solution should be stored in a tightly sealed container with a septum, under an inert atmosphere, in a cool, dark place.

Visualization of Degradation and Handling Workflows

Degradation Pathways of Crotonamide

DegradationPathways cluster_oxidation Oxidation (Air Exposure) cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization Crotonamide Crotonamide Radicals Free Radicals Crotonamide->Radicals O₂ Crotonic_Acid Crotonic Acid Crotonamide->Crotonic_Acid H₂O, H⁺ or OH⁻ Ammonia Ammonia/Ammonium Crotonamide->Ammonia H₂O, H⁺ or OH⁻ Polymer Poly(crotonamide) Crotonamide->Polymer Propagation Oxidized_Products Oxidized Degradants (e.g., epoxides, aldehydes) Radicals->Oxidized_Products Radicals->Polymer Initiation InertAtmosphereWorkflow start Start: Weighing Air-Sensitive Solid glovebox Transfer all materials to Glovebox start->glovebox purge Purge with Inert Gas glovebox->purge weigh Weigh Crotonamide inside Glovebox purge->weigh transfer Transfer to Reaction Vessel weigh->transfer seal Seal Vessel Tightly transfer->seal end End: Ready for Reaction/Storage seal->end

Caption: Workflow for handling solid crotonamide in a glovebox.

References

  • Cheméo. (n.d.). Chemical Properties of trans-Crotonamide (CAS 625-37-6). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Autoxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing amides. Retrieved from [Link]

  • YouTube. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Studies in Pharmaceuticals. Retrieved from [Link]

  • Juniper Publishers. (2021, August 24). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. Retrieved from [Link]

Sources

Technical Support Center: Automated TBD-Catalyzed Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Catalyzed Amidation Audience: Process Chemists, Flow Chemistry Engineers, and Medicinal Chemists Status: Active | Version: 2.4 (Automated Systems)

Introduction: The System Architecture

You are likely employing TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a potent bicyclic guanidine organocatalyst to drive the amidation of esters with amines.[1] Unlike metal catalysts, TBD operates via a dual-activation mechanism or a nucleophilic acyl substitution pathway, depending on the substrate.

In an automated environment (flow or robotic batch), TBD presents unique challenges regarding solubility profiles , hygroscopicity , and viscosity changes (gelation). This guide bridges the gap between the fundamental organocatalysis and the engineering constraints of automated platforms.

Module 1: Chemistry & Mechanism Troubleshooting

Diagnosing reaction failures at the molecular level.

Q1: My conversion plateaus at ~60-70% despite high catalyst loading (20 mol%). Why?

Diagnosis: Product Inhibition or Catalyst Deactivation via Protonation. Technical Insight: TBD is a strong base (


 in MeCN). As the reaction proceeds, if any acidic byproducts are formed (e.g., from hydrolysis of the ester due to moisture), TBD will protonate to form the guanidinium salt (

), which is catalytically dead for the activation cycle. Corrective Action:
  • Check Feedstock Water: TBD is hygroscopic.[2] Ensure water content in solvents/reagents is <500 ppm.

  • Product Inhibition: The amide product can compete for H-bonding sites on the TBD.

  • Protocol Adjustment: Increase Temperature rather than catalyst loading. TBD is thermally stable up to ~150°C, and higher T promotes product desorption.

Q2: I observe a white precipitate immediately upon mixing reagents in the flow reactor.

Diagnosis: Solvent Incompatibility (Polarity Mismatch). Technical Insight: TBD is highly soluble in polar solvents (Water, EtOH, MeCN, DMSO) but has poor solubility in non-polar solvents like Toluene or Hexanes. Furthermore, the Acyl-TBD intermediate (see Diagram 1) or TBD-salt complexes often precipitate in non-polar media, causing channel clogging. Corrective Action:

  • Switch Solvent: Move to 2-MeTHF (greener, moderate polarity) or Acetonitrile .

  • Co-solvent System: If non-polar solvents are required for the substrate, use 10-20% DMSO as a solubilizer for the catalyst.

Q3: The reaction works for primary amines but fails for secondary/sterically hindered amines.

Diagnosis: Steric crowding at the Acyl-TBD intermediate. Technical Insight: The mechanism involves TBD attacking the ester to form a planar, resonance-stabilized acyl-TBD intermediate. If the incoming amine is bulky, it cannot access the carbonyl carbon of this intermediate efficiently. Corrective Action:

  • Stoichiometry: Increase amine equivalents (to 2.0–3.0 equiv).

  • Residence Time: In flow, extend residence time (

    
    ) significantly.
    
  • Alternative Catalyst: If TBD fails purely due to sterics, consider MTBD (Methyl-TBD), though TBD is generally superior for amidation due to the exposed N-H functionality assisting in proton transfer.

Module 2: Automation & Hardware Logic

Optimizing the machine-chemistry interface.

Q4: My automated optimization algorithm (e.g., Bayesian Optimization) is converging on "local minima" with poor space-time yields.

Diagnosis: Incorrect Objective Function. Technical Insight: Algorithms often optimize for Yield (%) alone. In TBD amidation, high yield can be achieved at very long residence times (low productivity). Corrective Action:

  • Modify Objective Function: Optimize for Space-Time Yield (STY) (

    
    ) or a composite score: 
    
    
    
    .
  • Constraint: Add a penalty function for pressure drop (

    
    ) to avoid conditions that cause precipitation/clogging.
    
Q5: How do I handle TBD in a packed-bed reactor (heterogeneous flow) vs. homogeneous solution?

Diagnosis: Leaching and Channeling. Technical Insight: Polymer-supported TBD (PS-TBD) is available but has lower mass transfer rates than homogeneous TBD.

  • Homogeneous (Solution): Faster kinetics, but requires downstream removal (acid wash).

  • Heterogeneous (Packed Bed): TBD is covalently bound.

    • Risk:[1][2][3]Channeling occurs if the bed swells unevenly in organic solvents.

    • Risk:[1][3]Site Saturation by acidic impurities permanently deactivates the column. Recommendation: For rapid automated screening, use homogeneous TBD in solution to avoid mass-transfer limitations masking the intrinsic kinetics.

Module 3: Visualizing the Science

Diagram 1: The TBD Activation Cycle

Understanding the "Acyl-TBD" intermediate is crucial for troubleshooting steric issues.

TBD_Mechanism cluster_inhibition Inhibition Pathways TBD Free TBD Catalyst Transition1 H-Bonding / Nucleophilic Attack TBD->Transition1 Dead TBD-H+ Salt (Inactive) TBD->Dead Ester Ester Substrate (R-CO-OR') Ester->Transition1 AcylTBD Acyl-TBD Intermediate (Reactive Electrophile) Transition1->AcylTBD - Alcohol (OR') Transition2 Aminolysis AcylTBD->Transition2 Amine Amine Nucleophile (R''-NH2) Amine->Transition2 Transition2->TBD Catalyst Regeneration Product Amide Product + Alcohol Transition2->Product Water Water/Acid Water->Dead Protonation

Caption: The nucleophilic mechanism of TBD. Note the "Acyl-TBD" intermediate (Red) which is susceptible to steric hindrance.[4] Moisture leads to the inactive salt form (Grey).

Diagram 2: Automated Optimization Logic Loop

A decision tree for your automation script.

Auto_Logic Start Start Optimization (Design of Experiments) Run Execute Flow/Batch Run Start->Run Analyze Online Analysis (HPLC/LC-MS) Run->Analyze Decision Yield > 85%? Analyze->Decision Check_P Check Pressure/Solubility Decision->Check_P Yes Algorithm Bayesian Update (Next Conditions) Decision->Algorithm No Success Optimum Found Scale Up Check_P->Success Stable Pressure Troubleshoot Troubleshoot: 1. Increase Temp 2. Change Solvent (Polarity) 3. Check Water Content Check_P->Troubleshoot High Delta P (Clogging) Algorithm->Run New Parameters Troubleshoot->Run Revised Constraints

Caption: Closed-loop optimization workflow. Note that high yield must be validated against pressure stability (solubility) before declaring success.

Module 4: Standard Operating Protocol (SOP)

The "Golden Standard" for Automated TBD Amidation Screening.

Stock Solution Preparation
  • Solution A (Ester): 1.0 M Ester in 2-MeTHF (or MeCN).

  • Solution B (Amine + Catalyst): 1.2 M Amine (1.2 equiv) + 0.1 M TBD (10 mol%) in 2-MeTHF .

    • Note: Premixing TBD with the amine ensures the catalyst is soluble. If TBD precipitates, add 5-10% DMSO.

    • Quality Control: Verify water content is <500 ppm using Karl Fischer titration.

Automated Reactor Setup (Flow Example)
  • Reactor Material: PFA or Stainless Steel (TBD is non-corrosive to steel).

  • Back Pressure Regulator (BPR): Set to 75 psi (5 bar) to allow heating above boiling point.

  • Mixer: T-mixer or Static Mixer (essential for viscosity management).

Screening Variables (Design Space)
VariableRangeRationale
Temperature 60°C – 120°CHigh T overcomes steric barriers of Acyl-TBD.
Residence Time 5 min – 30 minBalance between conversion and throughput.
Stoichiometry 1.0 – 2.5 equiv (Amine)Drive equilibrium; TBD kinetics are amine-dependent.
Post-Reaction Analysis
  • Quench: In-line quench with dilute HCl (0.1 M) if analyzing offline to stop reaction and remove TBD.

  • Analysis: Reverse-phase HPLC (UV 254 nm).

    • Watch out for: Transesterification byproducts if using alcohol solvents (e.g., MeOH). Avoid alcohol solvents during optimization.

References

  • Mechanism & Kinetics: Sabot, T. et al. "TBD-catalyzed amidation of esters: A detailed investigation." Journal of Organic Chemistry, 2007. Link

  • Acyl-Intermediate Evidence: Pratt, R. C. et al. "Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters." Journal of the American Chemical Society, 2006. Link

  • Automated Optimization in Flow: Sagmeister, P. et al. "Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis." ACS Sustainable Chemistry & Engineering, 2024. Link

  • TBD Solubility & Polymer Applications: Kiesewetter, M. K. et al. "Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?" Journal of Organic Chemistry, 2009. Link

  • Flow Chemistry Benchmarking: Britton, J. et al. "Continuous flow synthesis of amides using TBD as a catalyst." Reaction Chemistry & Engineering, 2017. Link

Sources

Refinement of protocols for high-throughput screening of Crotonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that can be developed into novel therapeutics.[1][2] Crotonamide and its analogs represent a class of compounds with significant therapeutic potential, owing to their diverse biological activities.[3][4] However, their unique chemical features can present specific challenges in HTS assay development and execution.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HTS of Crotonamide analogs. It is designed to move beyond rigid protocols, offering in-depth explanations, robust troubleshooting guides, and validated workflows to ensure the integrity and success of your screening campaigns.

Assay Development and Optimization: The Foundation of a Successful Screen

The success of any HTS campaign hinges on a robust and reliable assay.[1] The transition from a benchtop protocol to a high-throughput format requires meticulous optimization of numerous parameters to ensure statistical soundness and the ability to distinguish true hits from experimental noise.[1][5]

Key Considerations for Crotonamide Analogs

When working with Crotonamide analogs, several intrinsic properties must be considered during assay development:

  • Potential for Covalent Modification: The α,β-unsaturated carbonyl moiety present in many Crotonamide structures can act as a Michael acceptor, potentially leading to covalent interactions with biological targets. This necessitates careful selection of assay conditions and follow-up studies to confirm the mechanism of action.

  • Solubility: Like many small molecules, Crotonamide analogs may have limited aqueous solubility. Early assessment of solubility in assay buffer and the impact of solvents like DMSO is critical.

  • Compound Interference: It is crucial to proactively assess the potential for compound interference with the assay technology, such as autofluorescence or quenching.[6][7]

Critical Parameters for Optimization

The following table outlines key parameters that require optimization for both biochemical and cell-based assays.

ParameterBiochemical AssaysCell-Based AssaysRationale & Causality
Solvent Tolerance Determine max DMSO concentration tolerated without affecting enzyme activity (typically ≤1%).[8]Determine max DMSO concentration tolerated without affecting cell viability (typically ≤0.1%).[8]High concentrations of DMSO can denature proteins or induce cell stress, leading to false positives or negatives.
Reagent Stability Assess stability of enzymes, substrates, and cofactors at assay temperature and over the planned screen duration.[9]Assess stability of cells, media components, and detection reagents.[9]Reagent degradation can lead to signal drift over the course of a screen, compromising data quality.[10]
Incubation Time Optimize for initial velocity kinetics to ensure the reaction is in the linear range.[11]Optimize to capture the desired biological response without inducing cytotoxicity.For enzymes, initial velocity ensures inhibitor effects are accurately measured. For cells, timing is crucial to distinguish specific pathway modulation from general toxicity.
Plate Type Test low-binding surfaces (e.g., polypropylene) if compound adsorption is a concern.Use tissue-culture treated plates for adherent cells; consider ultra-low attachment plates for spheroids.Plate surface can impact compound availability and cell health, directly affecting assay performance.[12]

The High-Throughput Screening Workflow: From Primary Screen to Hit Confirmation

A well-defined workflow is essential for efficiently progressing from a large-scale primary screen to a set of validated, high-confidence hits.[13] This process is designed to systematically eliminate false positives and artifacts.[14]

HTS Workflow Diagram

The following diagram illustrates a typical HTS workflow, emphasizing the iterative nature of hit validation.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Hit Expansion & Validation Primary Primary HTS (Single Concentration) Data_Analysis Data Analysis (Calculate Z', Normalize) Primary->Data_Analysis Hit_Selection Initial Hit Selection (e.g., >3σ from mean) Data_Analysis->Hit_Selection Cherry_Pick Cherry-Pick Hits Hit_Selection->Cherry_Pick Hit_Selection->Cherry_Pick Dose_Response Dose-Response Confirmation (Calculate IC50/EC50) Cherry_Pick->Dose_Response Counter_Screens Counter-Screens (Rule out artifacts) Dose_Response->Counter_Screens Orthogonal_Assay Orthogonal Assay (Different detection method) Counter_Screens->Orthogonal_Assay SAR SAR by Analogs (Test similar compounds) Orthogonal_Assay->SAR Orthogonal_Assay->SAR Cellular_Assay Secondary Cellular Assay (Confirm activity in cells) SAR->Cellular_Assay Validated_Hits Validated Hits for Lead Optimization Cellular_Assay->Validated_Hits

Caption: A generalized workflow for HTS campaigns.

Step-by-Step Experimental Protocol: Primary Screen and Initial Data Analysis

Objective: To identify initial "hits" from a large compound library that modulate the target of interest.

  • Library Preparation: Thaw the Crotonamide analog library plates. Perform a brief centrifugation to ensure all liquid is at the bottom of the wells.

  • Compound Dispensing: Using automated liquid handling, dispense a small volume (e.g., 50-100 nL) of each compound from the library plates into the corresponding wells of the assay plates (e.g., 384-well format).

  • Reagent Addition (Cell-Based Example):

    • Dispense cell suspension into all wells of the assay plates.

    • Incubate plates for the optimized duration to allow for compound action.

  • Reagent Addition (Biochemical Example):

    • Dispense enzyme solution to all wells.

    • Incubate for a pre-determined time.

    • Initiate the reaction by dispensing the substrate solution.

  • Signal Generation: Add detection reagents (e.g., luciferase substrate, fluorescent probe) after the appropriate incubation time.

  • Plate Reading: Read the plates using a microplate reader with the appropriate detection method (e.g., luminescence, fluorescence).[2]

  • Data Quality Control:

    • For each plate, calculate the Z'-factor using the positive and negative controls.[15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[16]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[17]

    • Plates with a Z' < 0.5 should be flagged for review or repeated.[8][15]

  • Hit Selection: Normalize the data (e.g., to percent inhibition) and identify wells where the signal is significantly different from the neutral controls, typically defined as greater than three standard deviations from the mean of the negative controls.[13]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HTS of Crotonamide analogs in a question-and-answer format.

Q1: My Z'-factor is consistently below 0.5. What are the likely causes and solutions?

A low Z'-factor indicates high data variability or a small signal window between your positive and negative controls.[10][18]

  • Cause 1: Reagent Instability. One or more reagents may be degrading over the course of the experiment.

    • Troubleshooting:

      • Confirm the stability of all reagents (enzyme, cells, substrate) under assay conditions.[9] Aliquot reagents to avoid repeated freeze-thaw cycles.[9]

      • Run a time-course experiment with your controls to ensure the signal is stable over the time it takes to process a batch of plates.

  • Cause 2: Inconsistent Liquid Handling. Inaccurate or imprecise dispensing of small volumes by automated liquid handlers is a common source of variability.[19]

    • Troubleshooting:

      • Perform regular calibration and maintenance of pipettors and dispensers.

      • Use a dye-based dispensing test (e.g., using p-nitrophenol) to visually and quantitatively check for dispensing accuracy and precision across the plate.

  • Cause 3: Suboptimal Reagent Concentration. The concentration of the enzyme, substrate, or activating ligand may not be optimal.

    • Troubleshooting:

      • Re-optimize concentrations. For inhibition assays, the agonist concentration should be around the EC80 to ensure a robust signal that can be inhibited.[9] For biochemical assays, substrate concentration is often kept at or near the Km.[11]

Q2: I'm observing a high number of hits, and many of them are brightly colored or fluorescent. What's happening?

This strongly suggests compound interference with the assay readout, a common source of false positives.[7][20]

  • Cause: Assay Technology Interference.

    • Autofluorescence: The compound itself is fluorescent at the excitation/emission wavelengths used by the plate reader. This is a significant issue in assays using blue-shifted fluorophores.[7]

    • Quenching: The compound absorbs the light emitted by the reporter fluorophore.

    • Light Scatter: Precipitated compound can scatter light, interfering with absorbance or fluorescence readings.[21]

  • Troubleshooting & Solutions:

    • Run a "Pre-Read" Protocol: Read the assay plates after compound addition but before adding the detection reagents. Wells with high background signals contain fluorescent compounds.

    • Implement Counter-Screens: A crucial step is to run a counter-screen where the compounds are tested in the absence of the biological target (e.g., no enzyme).[6] A true hit should have no activity in this format.

    • Switch to a Red-Shifted Readout: Assays using red-shifted fluorophores (e.g., those with excitation >550 nm) are far less susceptible to compound autofluorescence, as fewer library compounds fluoresce in this range.[7]

    • Use an Orthogonal Assay: Confirm hits using an assay with a different detection modality (e.g., confirm a fluorescence-based hit with a luminescence-based assay or a label-free method).[11]

Q3: My hits from the primary screen are not confirming in dose-response experiments. Why?

Failure to confirm in a dose-response format is common and often points to non-specific activity or weak potency at the single concentration used in the primary screen.

  • Cause 1: Pan-Assay Interference Compounds (PAINS). Your hits may belong to chemical scaffolds known to interfere with many assays through non-specific mechanisms like aggregation.[14]

    • Troubleshooting:

      • Filter your hit list against known PAINS databases.

      • Perform an "enzyme concentration" or "detergent" test. The IC50 of true, specific inhibitors is typically independent of the enzyme concentration, whereas the potency of aggregators is highly sensitive to it. Aggregation can also be disrupted by adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).[7][14]

  • Cause 2: Cytotoxicity (for cell-based assays). The compound may be killing the cells at the primary screening concentration, leading to a loss of signal that is misinterpreted as specific inhibition.[21]

    • Troubleshooting:

      • Simultaneously run a cell viability counter-screen (e.g., using CellTiter-Glo® or resazurin) for all hits. Hits that show activity in the primary assay only at concentrations that also reduce cell viability should be deprioritized.

  • Cause 3: One-Time Measurement Error. The single-point measurement in the primary screen may have been a random error.

    • Troubleshooting: This is precisely why re-testing in a dose-response format is mandatory. A reproducible, concentration-dependent effect is a hallmark of a true hit.

Q4: I'm seeing systematic patterns on my plates (e.g., edge effects). How can I mitigate this?

Systematic errors, often related to well position, can obscure real hits and lead to false ones.[12]

  • Cause: Environmental Factors.

    • Evaporation: Wells on the edge of the plate tend to evaporate more quickly, concentrating reagents and compounds.

    • Thermal Gradients: Uneven temperature across the plate during incubation can affect reaction rates or cell health.

  • Troubleshooting & Solutions:

    • Improve Plate Incubation: Use incubators with good humidity control and air circulation. Avoid stacking plates directly on top of one another.

    • Use Barrier Plates or Seals: Use plates with moats that can be filled with sterile water or use high-quality, breathable seals to minimize evaporation.

    • Strategic Plate Mapping: Distribute controls across the plate (not just in the first and last columns) to better map and normalize for any systematic patterns.[12]

    • Data Correction Algorithms: Employ computational tools that can identify and correct for spatial patterns in the data.

References

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Unchained Labs. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current protocols in chemical biology, 2(3), 235–256. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • NIH Bookshelf. (2012). HTS Assay Validation. [Link]

  • NIH Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • MDPI. (n.d.). Secondary Metabolites from Croton Species and Their Biological Activity on Cell Cycle Regulators. [Link]

  • Eurofins Discovery. (n.d.). HTS Follow-Up and Hit-to-Lead Initiation: Computational Approaches for Lead Identification. [Link]

  • PubMed. (2014). Strategies for small molecule library design. [Link]

  • BTL. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • PubMed. (2019). Identification of Compounds that Interfere with High-Throughput Screening Assay Technologies. [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). [Link]

  • PubMed Central. (2019). Quality Control of Quantitative High Throughput Screening Data. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • PubMed. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. [Link]

  • UQAM. (n.d.). Quality control and data correction in high-throughput screening. [Link]

  • Bentham Science. (n.d.). Bioactive Compounds and Biological Activity of Croton Species (Euphorbiaceae): An Overview. [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • ResearchGate. (2014). How should I perform high throughput screening hit follow up?. [Link]

  • ResearchGate. (2017). Screening and identification of novel biologically active natural compounds. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. [Link]

Sources

Validation & Comparative

Crotonamide vs Acrylamide toxicity and neurotoxicity comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Determinant of Neurotoxicity

This guide provides a mechanistic comparison between Acrylamide (ACR) and its structural analog Crotonamide . While chemically similar, their biological profiles are diametrically opposed regarding neurotoxicity.

  • Acrylamide is a potent, cumulative neurotoxin that induces distal axonopathy and synaptic dysfunction. Its toxicity is driven by its capacity as a "soft" electrophile to form covalent adducts with cysteine residues on presynaptic proteins.

  • Crotonamide serves as a critical negative control in structure-activity relationship (SAR) studies. Despite containing an

    
    -unsaturated carbonyl group, it exhibits negligible neurotoxicity. The presence of a 
    
    
    
    -methyl group provides sufficient steric hindrance to retard nucleophilic attack, rendering it biologically inert regarding the specific synaptotoxic pathways activated by acrylamide.

Verdict for Drug Design: The transition from acrylamide to crotonamide warheads represents a shift from high non-specific reactivity (toxicity risk) to steric selectivity. Crotonamide-based scaffolds are often utilized to reduce off-target cysteine adduction.

Chemical Basis of Toxicity: The Michael Acceptor Motif

The divergence in toxicity is not metabolic but kinetic. Both molecules are Type-2 alkenes, but their reactivity toward biological nucleophiles (thiolates) differs by orders of magnitude.

Structure-Activity Relationship (SAR)

The core mechanism of acrylamide neurotoxicity is the Michael Addition reaction. Acrylamide acts as a soft electrophile, accepting electron density from soft nucleophiles (sulfhydryl groups on cysteine).[1]

  • Acrylamide: Unsubstituted

    
    -carbon allows rapid nucleophilic attack.
    
  • Crotonamide: Methyl substitution at the

    
    -carbon introduces steric bulk, significantly increasing the transition state energy for the addition reaction.
    
Comparative Reactivity Data
ParameterAcrylamide (ACR)CrotonamideCausality
Structure



-methyl group in Crotonamide blocks attack.
Electrophilicity (

)
High (Soft Electrophile)Low (Sterically Hindered)ACR reacts readily with soft nucleophiles (R-S⁻).
Cysteine Adduction Rate (

)
Fast (

)
Negligible / Very SlowRate determines cumulative dose required for toxicity.
Adduct Reversibility Irreversible (Kinetic trap)N/A (Rarely forms)ACR adducts accumulate over time.
Primary Target Cys residues (e.g., NSF, SNAP-25)None (at physiological doses)Lack of target engagement = Lack of neurotoxicity.

Note on "Monocrotophos": Researchers must distinguish simple Crotonamide from Monocrotophos . The latter is a highly toxic organophosphate pesticide containing a crotonamide moiety. Its toxicity stems from acetylcholinesterase phosphorylation, not the Michael acceptor mechanism discussed here.

Mechanistic Deep Dive: Synaptotoxicity vs. Inertness

Current consensus identifies the nerve terminal, not the axon, as the primary site of action for acrylamide. This is known as the "Synaptotoxic Hypothesis."

The Acrylamide Pathway
  • Entry: ACR crosses the blood-brain barrier (water-soluble).

  • Adduction: ACR forms covalent bonds with cysteine residues on N-ethylmaleimide-sensitive factor (NSF) and SNAP-25 .

  • Inhibition: Adduction inhibits the ATPase activity of NSF.

  • Failure: SNARE complex disassembly fails, blocking neurotransmitter release.

  • Degeneration: Synaptic silence leads to retrograde degeneration (dying back).

The Crotonamide Control

Crotonamide fails at Step 2. Due to the


-methyl steric clash, it cannot access the cysteine thiolate in the catalytic pocket of NSF efficiently. Consequently, synaptic transmission remains intact even at doses where ACR causes paralysis.
Pathway Visualization (Graphviz)

NeurotoxicityMechanism ACR Acrylamide (Unsubstituted) CYS Cysteine Thiolate (Protein Active Site) ACR->CYS Michael Addition CROT Crotonamide (Beta-Methyl Substituted) CROT->CYS Attempted Attack TS_ACR Low Energy Transition State CYS->TS_ACR Fast Kinetics TS_CROT High Energy Transition State (Steric Hindrance) CYS->TS_CROT Kinetic Barrier Adduct Covalent Protein Adduct (Irreversible) TS_ACR->Adduct NoAdduct No Reaction (Protein Intact) TS_CROT->NoAdduct NSF NSF / SNAP-25 Inhibition Adduct->NSF Function Normal Synaptic Function NoAdduct->Function Neurotox Distal Axonopathy & Ataxia NSF->Neurotox

Figure 1: Comparative mechanism of action. Acrylamide successfully adducts presynaptic proteins leading to neurotoxicity, while Crotonamide is blocked by steric hindrance.

Experimental Protocols for Comparative Assessment

To validate the safety of a new acrylamide-based drug candidate against a crotonamide analog, the following self-validating protocols are recommended.

In Chemico Cysteine Reactivity Assay

Purpose: To quantify the electrophilic potential (


) before animal testing.
  • Reagents: Prepare 10 mM stock solutions of the test compound (ACR/Crotonamide) and N-acetylcysteine (NAC) in PBS (pH 7.4).

  • Incubation: Mix compounds in a 1:10 ratio (Compound:NAC) to ensure pseudo-first-order kinetics. Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with 1% Formic Acid.

  • Analysis: Analyze via HPLC-UV or LC-MS/MS. Measure the depletion of the parent compound or the appearance of the NAC-adduct.

  • Calculation: Plot

    
     vs time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
    • Expectation: ACR shows rapid depletion; Crotonamide shows <5% depletion over 2 hours.

In Vivo Neurotoxicity Workflow (Rat Model)

Purpose: To assess functional neurological impairment.

  • Subjects: Adult male Sprague-Dawley rats (n=10/group).

  • Dosing:

    • Group A: Acrylamide (50 mg/kg/day, i.p.)[2] – Positive Control.

    • Group B: Crotonamide (50 mg/kg/day, i.p.) – Test Group.

    • Group C: Vehicle (Saline).

  • Duration: 14–21 days.

  • Behavioral Endpoints (Daily):

    • Gait Score: 1 (Normal) to 4 (Severe Ataxia/Dragging hindlimbs).

    • Landing Foot Splay: Drop rat from 30cm; measure distance between hind heels upon landing. ACR rats show significantly increased splay width.

  • Histology (Post-Mortem):

    • Perfuse with 4% paraformaldehyde.

    • Harvest Tibial Nerve and Cerebellum.

    • Stain for Neurofilament (NF-H) or Synaptophysin.

    • Expectation: ACR nerves show axonal swelling and neurofilament accumulation; Crotonamide nerves appear indistinguishable from vehicle.

Experimental Workflow Diagram (Graphviz)

Workflow cluster_0 Phase 1: In Chemico Screening cluster_1 Phase 2: In Vivo Validation Start Study Initiation Reactivity Cysteine Reactivity Assay (HPLC/MS) Start->Reactivity Decision Is k > Threshold? Reactivity->Decision Dosing Daily IP Dosing (ACR vs CROT) Decision->Dosing Proceed Behavior Gait & Grip Strength (Days 1-21) Dosing->Behavior Pathology Histopathology (Tibial Nerve) Behavior->Pathology

Figure 2: Standardized workflow for assessing neurotoxic potential of acrylamide analogs.

Implications for Drug Development

The "acrylamide warhead" is a staple in Targeted Covalent Inhibitors (TCIs) (e.g., Ibrutinib, Osimertinib) for oncology. However, neurotoxicity remains a risk if the warhead is too reactive.

  • Design Strategy: If an acrylamide-based lead shows neurotoxic signs, substituting the acrylamide warhead with a crotonamide (or dimethyl-acrylamide) moiety is a standard medicinal chemistry tactic.

  • Trade-off: While this eliminates neurotoxicity (by reducing reactivity with off-target synaptic proteins), it also reduces potency against the intended target cysteine. This often requires optimizing the non-covalent binding affinity of the scaffold to position the "slower" crotonamide warhead precisely for the target reaction.

References

  • LoPachin, R. M., et al. (2012).[1][2] "Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry." Environmental Health Perspectives. Link

    • Key Insight: Establishes the soft-soft electrophile-nucleophile theory explaining why ACR targets synaptic proteins and why crotonamide (sterically hindered) does not.
  • LoPachin, R. M., & Gavin, T. (2012). "Chemical Basis of Acrylamide Neurotoxicity." NeuroToxicology. Link

    • Key Insight: Provides the comparative reaction rates and SAR d
  • Friedman, M. (2003). "Chemistry, Biochemistry, and Safety of Acrylamide. A Review." Journal of Agricultural and Food Chemistry. Link

    • Key Insight: Comprehensive review of acrylamide chemistry, including Michael addition kinetics.
  • Barber, D. S., & LoPachin, R. M. (2004). "Proteomic analysis of acrylamide-protein adduct formation in rat brain synaptosomes." Toxicology and Applied Pharmacology. Link

    • Key Insight: Identifies NSF as a specific target of acrylamide adduction.

Sources

Comparative Profiling of Vinyl-Substituted Amides in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has shifted the focus from avoiding reactive moieties to "tuning" them. While acrylamides (


) remain the industry standard for cysteine targeting (e.g., Ibrutinib, Osimertinib), their high intrinsic reactivity often leads to promiscuous off-target labeling and rapid glutathione (GSH) clearance.

This guide presents a comparative analysis of Crotonamide (


-methyl acrylamide) against its analogues. Experimental data indicates that Crotonamide offers a "Goldilocks" reactivity profile—sufficiently electrophilic to modify active-site cysteines when positioned by a scaffold, yet metabolically stable enough to bypass rapid systemic sequestration.

Mechanistic Foundation: The Tunable Warhead

The efficacy of vinyl-substituted amides rests on the Michael Addition reaction. A nucleophilic cysteine thiol (


) attacks the 

-carbon of the

-unsaturated amide.
Structural Variants & Reactivity Modulation

The substitution pattern on the vinyl group dictates the electrophilicity and steric accessibility of the warhead.

  • Acrylamide (Unsubstituted):

    • Mechanism:[1][2][3] Rapid nucleophilic attack at the unhindered

      
      -carbon.
      
    • Outcome: High potency, high risk of off-target toxicity.

  • Crotonamide (

    
    -methyl): 
    
    • Mechanism:[1][2][3] The

      
      -methyl group introduces steric occlusion  at the reaction site. It also provides weak electron donation, slightly destabilizing the transition state.
      
    • Outcome: Reduced intrinsic reactivity (

      
      ), requiring precise non-covalent binding to force the warhead into proximity with the target cysteine.
      
  • Methacrylamide (

    
    -methyl): 
    
    • Mechanism:[1][2][3] The

      
      -methyl group destabilizes the forming enolate intermediate via electron donation and steric clash in the transition state.
      
    • Outcome: Significantly lower reactivity; often used as a negative control or for extremely reactive cysteines.

Comparative Performance Data

The following data synthesizes reactivity profiles from standard glutathione (GSH) trapping assays and kinase inhibition studies.

Table 1: Physicochemical and Kinetic Comparison
FeatureAcrylamideCrotonamideMethacrylamide
Structure

-H,

-H

-H,

-CH


-CH

,

-H
GSH Half-life (

)
< 15 mins (Rapid)2 - 6 Hours (Moderate)> 24 Hours (Slow)
Intrinsic Reactivity (

)
High (~0.1 - 0.5 M

s

)
Low (~0.005 M

s

)
Very Low
Metabolic Liability High (Rapid clearance)Low (Systemic stability)Very Low
Selectivity Profile Low (Promiscuous)High (Geometry dependent)Very High
Primary Indication Solvent-exposed CysBuried/Hindered CysHyper-reactive Cys

Key Insight: Crotonamides exhibit a


 driven primarily by binding affinity (

) rather than warhead reactivity (

). This shifts the burden of potency to the scaffold design, resulting in drugs with superior selectivity indices.

Experimental Protocols

To validate these warheads in your specific pipeline, use the following self-validating protocols.

Protocol A: Intrinsic Reactivity Assay (GSH-Trapping)

Purpose: To determine the non-enzymatic chemical reactivity (


) of the warhead.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced L-Glutathione (GSH)

  • Internal Standard (e.g., Indomethacin)

  • Phosphate Buffer (PBS), pH 7.4

Workflow:

  • Preparation: Dilute Test Compound to 50

    
    M in PBS (containing 10% acetonitrile to ensure solubility).
    
  • Initiation: Add GSH to a final concentration of 5 mM (100-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Time-Dependent Inhibition ( )

Purpose: To distinguish between reversible binding and covalent bond formation.

Workflow:

  • Enzyme Activation: Incubate kinase/enzyme in assay buffer.

  • Serial Dilution: Prepare inhibitor concentrations ranging from

    
     to 
    
    
    
    .
  • Reaction: Initiate reaction with ATP/Substrate.

  • Time Points: Measure activity at multiple time points (continuous read preferred).

  • Data Fitting:

    • Fit progress curves to the exponential decay equation:

      
      .
      
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the hyperbolic equation:

      
      .
      

Visualizations

Diagram 1: Mechanistic Decision Tree for Warhead Selection

This diagram guides the medicinal chemist through the selection process based on structural biology data.

WarheadSelection Start Target Cysteine Analysis Q1 Is Cysteine Solvent Exposed? Start->Q1 Q2 Is Cysteine Sterically Hindered? Q1->Q2 Yes (Risk of Off-Target) Acryl Select Acrylamide (High Reactivity Needed) Q1->Acryl No (Buried/Reactive) Crot Select Crotonamide (Selectivity Priority) Q2->Crot No (Accessible) Prop Consider Propynamide (Linear Geometry) Q2->Prop Yes (Narrow Pocket) Meth Select Methacrylamide (Avoid Toxicity) Crot->Meth Still Toxic?

Caption: Logic flow for selecting vinyl-substituted amides based on cysteine environment and toxicity constraints.

Diagram 2: Reaction Coordinate Comparison

Comparing the energy barriers imposed by steric substitution.

ReactionCoordinate Reactants Reactants (Cys + Warhead) TS_Acryl TS Acrylamide (Low Barrier) Reactants->TS_Acryl Fast TS_Crot TS Crotonamide (Med Barrier Steric Bulk) Reactants->TS_Crot Slow TS_Meth TS Methacryl (High Barrier Electronic) Reactants->TS_Meth Very Slow Product Covalent Adduct TS_Acryl->Product TS_Crot->Product TS_Meth->Product

Caption: Kinetic comparison showing the increased activation energy barrier for substituted amides.

Toxicity & Metabolic Stability Implications[5][6][7]

The metabolic fate of vinyl amides is a critical safety parameter.

  • Acrylamides: Often undergo epoxidation by CYP450s (e.g., CYP3A4) or rapid Michael addition to GSH. The depletion of hepatic GSH can lead to oxidative stress.

  • Crotonamides: The

    
    -methyl group slows GSH conjugation significantly (See Table 1). This allows the drug to circulate longer, increasing the residence time at the target site without depleting the cellular antioxidant pool. This makes Crotonamide an excellent choice for chronic indications  where long-term dosing safety is paramount.
    

References

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Chemical Research in Toxicology. [Link]

  • Schwöbel, J. A. H., et al. (2011). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies. Drug Discovery Today. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Methods for Crotonamide Identification and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise identification and accurate quantification of molecules like Crotonamide are paramount. As a simple α,β-unsaturated amide, Crotonamide serves as a critical intermediate in various synthetic pathways.[1] Ensuring its purity and concentration is not merely a matter of quality control; it is a fundamental requirement for the safety, efficacy, and regulatory compliance of the final product.[2][3] This guide provides an in-depth comparison of the primary analytical methodologies for Crotonamide, grounded in scientific principles and practical, field-proven insights.

The Analytical Imperative: Why Method Selection Matters

The analytical strategy for an active pharmaceutical ingredient (API) or intermediate like Crotonamide is dictated by its chemical nature and the context of the analysis. Crotonamide's structure, featuring a reactive α,β-unsaturated system and an amide functional group, presents specific analytical challenges, including potential for isomerization (cis/trans) and susceptibility to Michael addition.[4][5] Therefore, the chosen analytical method must be sensitive, specific, and robust enough to distinguish Crotonamide from its potential impurities and degradation products.[2]

The core objectives of a robust analytical method for Crotonamide are:

  • Identification: Unambiguous confirmation of the molecule's structure.

  • Quantification: Accurate and precise measurement of its concentration.

  • Purity Assessment: Detection and quantification of any impurities.

This guide will focus on the most powerful and widely adopted techniques to achieve these objectives: Chromatographic separations coupled with various detection methods and Spectroscopic analysis.

Chromatographic Techniques: The Workhorses of Quantification

Chromatography is the cornerstone for separating and quantifying components within a mixture.[2] For a molecule of Crotonamide's polarity and volatility, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable, each with distinct advantages and considerations.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Given Crotonamide's relatively low molecular weight (85.11 g/mol ) and its solid state at room temperature, it can be readily analyzed by GC, often with derivatization to improve volatility and thermal stability.

Causality Behind Experimental Choices in GC:

  • Injector Temperature: Must be high enough to ensure rapid and complete volatilization of Crotonamide without causing thermal degradation. An inlet temperature of 250 °C is a typical starting point.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, offers a good balance of selectivity for Crotonamide and its potential impurities.

  • Oven Temperature Program: A gradient temperature program is often essential to achieve good separation between Crotonamide and other components in the sample matrix, as well as to ensure sharp peak shapes.

  • Detector Selection:

    • Flame Ionization Detector (FID): Offers excellent sensitivity for carbon-containing compounds and is a robust, general-purpose detector for quantification.

    • Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern.[6] GC-MS is the gold standard for impurity identification.[2][6]

Workflow for GC Analysis of Crotonamide

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing Crotonamide Dissolution Dissolution in appropriate solvent (e.g., Methanol) Sample->Dissolution Derivatization Derivatization (Optional, e.g., silylation) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Inject Separation Separation on GC Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Acquire Integration Peak Integration Chromatogram->Integration Quantification Quantification & Identification Integration->Quantification

Caption: A typical workflow for the GC analysis of Crotonamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used chromatographic technique in the pharmaceutical industry due to its applicability to a wide range of compounds, including those that are non-volatile or thermally labile.

Causality Behind Experimental Choices in HPLC:

  • Mobile Phase Selection: For a polar compound like Crotonamide, a reversed-phase HPLC (RP-HPLC) method is typically employed. A common mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol. The ratio can be optimized in an isocratic or gradient mode to achieve the desired separation.

  • Stationary Phase (Column) Selection: A C18 column is a standard choice for RP-HPLC and generally provides good retention and separation for a wide range of molecules, including Crotonamide.

  • Detector Selection:

    • UV-Vis Detector: Crotonamide's α,β-unsaturated system results in UV absorbance, making a UV-Vis detector a simple and effective choice for quantification. The detection wavelength should be set at the absorbance maximum (λmax) for optimal sensitivity.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers the highest degree of selectivity and sensitivity, enabling the identification and quantification of trace-level impurities.[7] LC-MS is particularly valuable for impurity profiling and stability studies.[7][8]

Head-to-Head Comparison: GC vs. HPLC for Crotonamide Analysis

The choice between GC and HPLC is not arbitrary and depends on the specific analytical goal.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile.
Sample Preparation May require derivatization to increase volatility.Generally simpler, involving dissolution in the mobile phase.[8]
Instrumentation Simpler and often lower cost for basic setups (GC-FID).More complex, with higher initial and maintenance costs.
Sensitivity High sensitivity, especially with specific detectors.High sensitivity, particularly with MS detection.
Specificity High, especially when coupled with MS (GC-MS).[6]Very high, especially with MS/MS detection (LC-MS/MS).[9]
Primary Application for Crotonamide Residual solvent analysis, analysis of volatile impurities.Assay, purity determination, stability testing, impurity profiling.

Spectroscopic Methods: The Key to Unambiguous Identification

While chromatography excels at separation and quantification, spectroscopy provides the definitive structural information needed for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating molecular structure. For Crotonamide, ¹H and ¹³C NMR would provide a complete picture of the molecule's carbon-hydrogen framework.

  • ¹H NMR: Would show distinct signals for the vinyl protons, the methyl group protons, and the amide protons, with characteristic chemical shifts and coupling constants that confirm the trans configuration of the double bond.[4]

  • ¹³C NMR: Would reveal the four distinct carbon environments in the molecule.

Mass Spectrometry (MS)

As a standalone technique or coupled with chromatography, MS provides the molecular weight of Crotonamide and information about its structure through fragmentation patterns.[10] Electron ionization (EI) is a common technique used in GC-MS, while electrospray ionization (ESI) is typically used in LC-MS.[11] The NIST WebBook provides a reference mass spectrum for trans-Crotonamide.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The IR spectrum of Crotonamide would show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch (amide I band), and the C=C stretch of the alkene.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation.

Protocol: Quantification of Crotonamide by RP-HPLC with UV Detection

This method is suitable for the determination of Crotonamide in bulk drug substance or formulated products.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v). Filter and degas.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of Crotonamide in the mobile phase (typically around 210-220 nm).

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Crotonamide reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Crotonamide in the samples from the calibration curve.

Protocol: Identification of Crotonamide by GC-MS

This method is suitable for the confirmation of Crotonamide identity and the identification of volatile impurities.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample.

  • Identification: Compare the retention time and the acquired mass spectrum of the sample peak with that of a Crotonamide reference standard. The fragmentation pattern should match the reference spectrum.

Logical Relationship of Analytical Techniques for Crotonamide

Analytical_Strategy cluster_goal cluster_primary cluster_advanced Quant Quantification & Purity HPLC HPLC-UV (Assay, Purity) Quant->HPLC GC_FID GC-FID (Volatiles, Assay) Quant->GC_FID Ident Identification & Structure Elucidation NMR NMR (Definitive Structure) Ident->NMR MS_standalone MS (Molecular Weight) Ident->MS_standalone LC_MS LC-MS/MS (Trace Impurities, Stability) HPLC->LC_MS For higher sensitivity & impurity ID GC_MS GC-MS (Volatile Impurity ID) GC_FID->GC_MS For definitive ID

Caption: Selection of analytical techniques based on the specific goal for Crotonamide analysis.

Conclusion and Recommendations

The selection of an analytical method for Crotonamide is a strategic decision that should be guided by the specific requirements of the analysis.

  • For routine quantification and purity assessment in a quality control environment, RP-HPLC with UV detection is a robust, reliable, and cost-effective method.

  • For the identification and quantification of volatile impurities or residual solvents , GC-FID is the preferred technique.

  • For definitive structural elucidation and confirmation of identity, NMR spectroscopy is indispensable.

  • For trace-level impurity analysis, stability studies, and impurity profiling , hyphenated techniques such as LC-MS and GC-MS provide the necessary sensitivity and specificity.[7][12]

A comprehensive analytical strategy for Crotonamide will often involve a combination of these techniques. For instance, HPLC for the main assay, GC for specific volatile impurities, and NMR/MS for initial structural confirmation of the reference standard. By understanding the strengths and nuances of each method, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their products.

References

  • Deciphering the fluorescence quenching potential of Croton bonplandianum leaves and detection of bioactive molecules using liquid chromatography and mass spectrometry - PubMed. (2023, January 30). PubMed. [Link]

  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. (n.d.). RASĀYAN Journal of Chemistry. [Link]

  • GC-MS analysis of chloroform extract of Croton bonplandianum - ResearchGate. (n.d.). ResearchGate. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (n.d.). YMER. [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE - ResearchGate. (n.d.). ResearchGate. [Link]

  • Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed. (n.d.). PubMed. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - MDPI. (n.d.). MDPI. [Link]

  • Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • DEVELOPMENT OF RP-HPLC METHOD FOR THE ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE USING AQbD APPROACH | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, September 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (n.d.). Veeprho. [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (n.d.). Research Square. [Link]

  • trans-Crotonamide - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Express determination of crotonaldehyde in alcoholic beverages by gas chromatography-mass spectrometry | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants - PMC - NIH. (2024, August 23). National Institutes of Health. [Link]

  • Crotonaldehyde-impurities | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

  • Product Class 6: - α,β-Unsaturated Amides: Alk-2-ynamides. (n.d.). Thieme. [Link]

  • GC-MS ANALYSIS OF CHLOROFORM EXTRACT OF CROTON BONPLANDIANUM. (n.d.). Semantic Scholar. [Link]

  • 1 H NMR spectra of crotonaldehyde. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS - DSpace. (n.d.). DSpace. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - MDPI. (n.d.). MDPI. [Link]

  • How Does LC/MS Perform MS1 and MS2 Detection? - Mtoz Biolabs. (n.d.). Mtoz Biolabs. [Link]

  • Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids. (n.d.). RSC Publishing. [Link]

  • Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC - PubMed Central. (2024, December 23). National Institutes of Health. [Link]

  • An Introduction to NMR on Ethyl Crotonate Molecules - AZoM. (2014, September 15). AZoM. [Link]

  • (PDF) Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants - ResearchGate. (2024, August 22). ResearchGate. [Link]

  • Mass spectrometry for proteomics - part 2 - YouTube. (2016, July 24). YouTube. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (n.d.). Biotech Spain. [Link]

  • Spectrophotometric assay of Nicotinamide in Pharmaceutical Dosages - ResearchGate. (n.d.). ResearchGate. [Link]

  • Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance - PubMed. (2024, August 8). PubMed. [Link]

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF RUFINAMIDE IN BULK AND ITS PHARMACEUTICAL DOSAGE FORM - IJRPC. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Ethyl crotonate. (n.d.). Magritek. [Link]

  • Crotonaldehyde - SpectraBase. (n.d.). SpectraBase. [Link]

  • NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides - YouTube. (2024, March 28). YouTube. [Link]

Sources

A Comparative Guide to Gas Chromatography for High-Purity Crotonamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. Crotonamide, an unsaturated amide, serves as a vital building block in the synthesis of various pharmaceutical compounds.[1] Its purity directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of Gas Chromatography (GC) with other analytical techniques for the purity assessment of Crotonamide, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Criticality of Crotonamide Purity

Crotonamide is a reactive molecule due to its carbon-carbon double bond and the amide functional group. Impurities can arise from the manufacturing process, degradation, or storage. Common synthesis routes, such as the reaction of crotonic acid with ammonia or the conversion of crotonaldehyde, can introduce specific impurities.[2] Potential impurities may include unreacted starting materials (crotonic acid, crotonaldehyde), isomers (cis-crotonamide), and byproducts from side reactions.[2] Even trace levels of these impurities can have significant consequences, potentially leading to adverse reactions or reduced therapeutic efficacy of the final drug product. Therefore, a robust and validated analytical method for purity determination is paramount.

Gas Chromatography: A Powerful Tool for Crotonamide Analysis

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds, making it well-suited for Crotonamide analysis. When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity and a wide linear range for quantitative analysis.

The Rationale Behind a GC-FID Approach

A GC-FID method is proposed here due to its robustness, reliability, and cost-effectiveness for routine quality control. The FID is particularly advantageous as it provides a response that is proportional to the mass of carbon, allowing for accurate quantification of organic impurities.

Below is a logical workflow for the development and validation of a GC method for Crotonamide purity analysis.

GC_Workflow cluster_Method_Development Method Development cluster_Method_Validation Method Validation (ICH Q2(R1)) cluster_Analysis Routine Analysis col_select Column Selection param_opt Parameter Optimization col_select->param_opt Initial Screening sample_prep Sample Preparation param_opt->sample_prep Finalization specificity Specificity sample_prep->specificity Validated Method Transfer linearity Linearity purity_calc Purity Calculation specificity->purity_calc Impurity Identification accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness report Reporting purity_calc->report Final Result

Caption: Workflow for GC Method Development and Validation.

Recommended GC-FID Method for Crotonamide Purity

This section details a scientifically sound, albeit hypothetical, GC-FID method for the purity analysis of Crotonamide, based on the analysis of similar unsaturated amides and fatty acids.[2][3][4][5]

Experimental Protocol: GC-FID Analysis of Crotonamide
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or FFAP (Free Fatty Acid Phase), with dimensions of 30 m x 0.25 mm internal diameter and 0.25 µm film thickness is recommended. The polarity of these columns is crucial for retaining and separating the polar amide and potential acidic or aldehydic impurities.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector and Detector Temperatures:

    • Injector: 250 °C

    • Detector (FID): 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Injection: 1 µL of the sample solution, with a split ratio of 50:1. The high split ratio is necessary to prevent column overload from the main Crotonamide peak, allowing for better detection of trace impurities.

  • Sample Preparation: Dissolve a known amount of Crotonamide (e.g., 10 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Analysis: The percentage purity is calculated using the area normalization method, where the area of the Crotonamide peak is divided by the total area of all peaks in the chromatogram.

Comparative Analysis: GC vs. Alternative Techniques

While GC-FID is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques. This section compares GC with High-Performance Liquid Chromatography (HPLC), Titrimetry, and Spectroscopic methods.

Method_Comparison cluster_Techniques Analytical Techniques Purity_Analysis Crotonamide Purity Analysis GC Gas Chromatography (GC-FID) Purity_Analysis->GC Volatility-based separation HPLC High-Performance Liquid Chromatography (HPLC-UV) Purity_Analysis->HPLC Polarity-based separation Titrimetry Titrimetry Purity_Analysis->Titrimetry Functional group reactivity Spectroscopy Spectroscopy (UV-Vis, NMR) Purity_Analysis->Spectroscopy Molecular structure & functional groups

Caption: Comparison of Analytical Techniques for Crotonamide Purity.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a strong alternative, particularly for non-volatile impurities or thermally labile compounds.

  • Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Advantages:

    • Suitable for a wider range of compounds, including non-volatile impurities.

    • High resolution and sensitivity.

  • Disadvantages:

    • Higher solvent consumption and cost compared to GC.

    • May require more complex method development.

A typical HPLC method for an unsaturated amide might involve a C18 reversed-phase column with a mobile phase of acetonitrile and water.[6]

Titrimetry

Titrimetric methods can be employed for the assay of the main component but are generally not suitable for impurity profiling.

  • Principle: A chemical reaction of known stoichiometry is used to determine the concentration of the analyte. For Crotonamide, a method could potentially involve the titration of the double bond or the amide group.

  • Advantages:

    • High precision and accuracy for assay.

    • Low cost and simple instrumentation.

  • Disadvantages:

    • Lacks specificity; it will not differentiate between the analyte and impurities with the same reactive functional group.

    • Not suitable for detecting trace impurities.

Spectroscopic Methods (UV-Vis and NMR)

Spectroscopic techniques are powerful for structural elucidation and can be used for purity assessment, especially when coupled with other methods.

  • UV-Vis Spectroscopy: Crotonamide, being an α,β-unsaturated amide, will exhibit a characteristic UV absorbance.[7][8] This can be used for a simple, rapid, but non-specific purity check.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are excellent for identifying and quantifying impurities, provided their signals do not overlap with the main component.[6][9][10][11][12] Quantitative NMR (qNMR) can be a powerful tool for determining absolute purity.

Comparison Summary
FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)TitrimetrySpectroscopy (UV-Vis, NMR)
Principle Volatility & column interactionPolarity & column interactionChemical reactionAbsorption of electromagnetic radiation
Selectivity High for volatile impuritiesHigh for a broad range of impuritiesLow (assay of main component)Moderate to High (structure-dependent)
Sensitivity High (ppm levels)High (ppm to ppb levels)LowModerate to High
Quantitation ExcellentExcellentExcellent for assayGood (especially qNMR)
Impurity Profiling YesYesNoYes (NMR)
Cost ModerateHighLowHigh (NMR)
Speed FastModerateFastFast (UV-Vis) to Slow (NMR)

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating system is one where the described protocols are robust and reproducible. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the proposed GC-FID method must be validated to demonstrate its suitability for its intended purpose.[10][13][14]

Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Validation_Process cluster_Validation Validation Parameters (ICH Q2(R1)) Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Key Parameters for Analytical Method Validation.

Conclusion

For the routine purity analysis of Crotonamide, Gas Chromatography with Flame Ionization Detection (GC-FID) presents a robust, sensitive, and cost-effective solution. Its ability to separate and quantify volatile and semi-volatile impurities makes it a cornerstone of quality control in pharmaceutical manufacturing. However, for a comprehensive understanding of the purity profile, especially for non-volatile or thermally unstable impurities, orthogonal techniques such as HPLC are invaluable. Spectroscopic methods like NMR provide unparalleled structural information for impurity identification. Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, the nature of the potential impurities, and regulatory expectations. A validated GC-FID method, as outlined in this guide, provides a reliable and trustworthy system for ensuring the high purity of Crotonamide, a critical component in the synthesis of safe and effective pharmaceuticals.

References

  • Zhang, Y., et al. (2014). New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment. Journal of Chromatography B, 967, 189-195. Retrieved from [Link]

  • Venskutonis, P. R., & Dapkevicius, A. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(24), 6013. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-FID analysis of unsaturated fatty acid mixture from marine origin on.... Retrieved from [Link]

  • Zhang, Y., et al. (2017). Identification and Analysis of Amygdalin, Neoamygdalin and Amygdalin Amide in Different Processed Bitter Almonds by HPLC-ESI-MS/MS and HPLC-DAD. Molecules, 22(9), 1433. Retrieved from [Link]

  • ResearchGate. (n.d.). a) ¹H NMR spectra of 50 mm crotonaldehyde.... Retrieved from [Link]

  • Scribd. (n.d.). GC Analysis Amide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β,γ-unsaturated primary amides from α,β-unsaturated acids and investigation of the mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective α,β‐Dehydrogenation of Saturated Amides. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

  • YouTube. (2014, February 7). Strengthening and simplifying Purity determination by NMR using Mnova. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020034058A1 - PROCESS FOR REDUCTIVE AMINATION OF α,β-UNSATURATED CARBONYL COMPOUND.
  • Khan Academy. (2014, July 14). UV-Vis spectroscopy - Khan Academy Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021, February 26). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. Retrieved from [Link]

  • ResearchGate. (2021, March 30). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of Crotonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and the chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of crotonamide ((2E)-but-2-enamide), a fundamental building block in organic synthesis. By moving beyond a simple recitation of spectral data, we will explore the causal relationships between the molecular structure of crotonamide and its unique spectral features, offering insights grounded in established spectroscopic principles.

The Structural Significance of NMR in Drug Development

In the rigorous pipeline of drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. NMR spectroscopy provides a high-resolution, non-destructive method to map the carbon-hydrogen framework of a molecule, revealing detailed information about atom connectivity and stereochemistry. For a molecule like crotonamide, which contains multiple functionalities—an amide, a carbon-carbon double bond, and a methyl group—NMR is uniquely suited to confirm its identity and purity.

Experimental Protocol: Acquiring High-Quality NMR Spectra of Crotonamide

The integrity of any spectral interpretation begins with a meticulously prepared sample and correctly calibrated instrumentation. The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of crotonamide.

Step-by-Step Sample Preparation and Data Acquisition
  • Sample Preparation :

    • For ¹H NMR, accurately weigh 5-25 mg of high-purity crotonamide. For the more sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

    • Transfer the sample into a clean, dry, high-quality NMR tube (e.g., Wilmad or Norell).

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for amides as it can slow down the exchange of the amide protons, leading to sharper signals.

    • Securely cap the tube and gently agitate it until the sample is fully dissolved. Ensure no solid particles remain, as they can degrade the spectral quality by distorting the magnetic field homogeneity.

  • Instrument Setup and Calibration :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved peaks.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • ¹H NMR Acquisition :

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum where each unique carbon atom appears as a single line.

    • Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (often several hundred to thousands) is required compared to ¹H NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Crotonamide (5-25mg for ¹H, 50-100mg for ¹³C) transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in Deuterated Solvent (~0.6 mL) insert Insert Sample dissolve->insert transfer->dissolve lock Lock & Shim insert->lock acquire_h Acquire ¹H Spectrum lock->acquire_h acquire_c Acquire ¹³C Spectrum lock->acquire_c

Caption: Workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum of Crotonamide

The ¹H NMR spectrum of crotonamide provides a wealth of information. Each signal's chemical shift (δ), integration, and multiplicity (splitting pattern) allows for the assignment of every proton in the molecule.

Caption: Structure of crotonamide with atom numbering for NMR assignment.

Table 1: ¹H NMR Spectral Data for Crotonamide

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H₁ (CH₃)~1.8-1.9Doublet of doublets (dd)~6.9, ~1.73H
H₂~6.8-7.0Doublet of quartets (dq)~15.2, ~6.91H
H₃~5.8-6.0Doublet of quartets (dq)~15.2, ~1.71H
NH₂~5.5-6.5Broad singlet-2H

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Detailed Interpretation:
  • Amide Protons (NH₂) : The two amide protons typically appear as a broad singlet in the range of 5.5-6.5 ppm.[1] The broadness of this signal is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or acid in the solvent. In very pure, dry solvents, these two protons can sometimes appear as two distinct signals due to the restricted rotation around the C-N amide bond.[2]

  • Olefinic Protons (H₂ and H₃) : The two protons on the carbon-carbon double bond are diastereotopic and thus have different chemical shifts.

    • H₂ : This proton is cis to the electron-withdrawing carbonyl group, which deshields it significantly, causing it to appear further downfield (~6.8-7.0 ppm). Its signal is split into a doublet of quartets. The large coupling constant (~15.2 Hz) is due to the trans coupling with H₃ across the double bond. The smaller quartet splitting arises from the coupling to the three methyl protons (H₁).

    • H₃ : This proton is trans to the carbonyl group and appears more upfield (~5.8-6.0 ppm) compared to H₂. Its signal is also a doublet of quartets. The large doublet splitting (~15.2 Hz) is again from the trans coupling to H₂. The smaller quartet splitting is due to the four-bond (allylic) coupling with the methyl protons (H₁), which is typically smaller (~1.7 Hz).

  • Methyl Protons (H₁) : The three protons of the methyl group appear as a doublet of doublets around 1.8-1.9 ppm. The larger splitting (~6.9 Hz) is due to the three-bond coupling with the adjacent olefinic proton H₂. The smaller splitting (~1.7 Hz) arises from the four-bond allylic coupling to H₃.

G Key J-Coupling Interactions in Crotonamide H1 H₁ (CH₃) H2 H₂ H1->H2 ³J ≈ 6.9 Hz H3 H₃ H1->H3 ⁴J ≈ 1.7 Hz (allylic) H2->H3 ³J ≈ 15.2 Hz (trans)

Caption: J-Coupling (spin-spin splitting) interactions in crotonamide.

Analysis of the ¹³C NMR Spectrum of Crotonamide

The proton-decoupled ¹³C NMR spectrum of crotonamide is simpler than the ¹H spectrum, showing four distinct signals, one for each unique carbon atom.

Table 2: ¹³C NMR Spectral Data for Crotonamide

Carbon AssignmentChemical Shift (δ, ppm)
C₁ (CH₃)~18
C₂~140
C₃~123
C₄ (C=O)~166

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Detailed Interpretation:
  • Carbonyl Carbon (C₄) : The carbonyl carbon of the amide group is the most deshielded carbon and appears furthest downfield, typically around 166 ppm. This is a characteristic chemical shift for amide carbonyls.[3][4]

  • Olefinic Carbons (C₂ and C₃) : The two sp²-hybridized carbons of the double bond appear in the range of 120-145 ppm.

    • C₂ : This carbon is attached to the methyl group and appears at approximately 140 ppm.

    • C₃ : This carbon is directly attached to the electron-withdrawing carbonyl group, which might be expected to deshield it significantly. However, resonance effects can play a role, and it typically appears slightly upfield of C₂, around 123 ppm.

  • Methyl Carbon (C₁) : The sp³-hybridized methyl carbon is the most shielded carbon and therefore appears at the most upfield position, around 18 ppm. This is a typical chemical shift for a methyl group attached to an sp² carbon.[5]

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of crotonamide provides a clear and unambiguous confirmation of its structure. The chemical shifts, integration values, and coupling constants are all consistent with the (2E)-but-2-enamide structure. The large trans coupling constant between the olefinic protons is particularly diagnostic of the E-stereochemistry. This guide serves as a practical example of how fundamental NMR principles are applied to the structural elucidation of small organic molecules, a critical process in chemical research and drug development.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons Ltd.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • University of California, Los Angeles. NMR Sample Preparation. [Link]

  • Gorobets, M., et al. (2011). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Magnetic Resonance in Chemistry, 49(9), 554-561.
  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, Inc.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

Validation of Crotonamide Synthesis: A Comparative IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide on validating the synthesis of Crotonamide (2-butenamide) using Infrared (IR) Spectroscopy. Scope: This guide compares IR spectroscopy against alternative analytical techniques (NMR, TLC) for process monitoring and product verification. It details the synthesis of crotonamide via the acyl chloride route and establishes a self-validating spectral protocol. Verdict: While NMR remains the gold standard for structural elucidation, FT-IR is the superior method for rapid, in-process validation of the amide formation due to distinct functional group shifts (C-Cl


 C-N) and the ability to analyze solid-state samples without dissolution.

Part 1: Synthesis Context & Methodology[1]

The synthesis of crotonamide is classically achieved through the ammonolysis of crotonyl chloride. This route is preferred for its high yield and atom economy compared to the dehydration of ammonium crotonate.

The Synthesis Pathway

The reaction proceeds in two stages:[1][2]

  • Activation: Conversion of Crotonic Acid to Crotonyl Chloride (using Thionyl Chloride).

  • Ammonolysis: Nucleophilic acyl substitution of the chloride with ammonia to form Crotonamide.

Reaction Scheme:



Experimental Protocol
  • Precursor Preparation: Reflux Crotonic acid (trans-2-butenoic acid) with thionyl chloride (

    
    ) for 2 hours. Distill to isolate Crotonyl Chloride (BP ~124°C).
    
  • Ammonolysis: Add Crotonyl Chloride dropwise to a chilled (

    
    ), concentrated ammonium hydroxide solution.
    
  • Isolation: Filtration of the precipitated white solid.

  • Purification: Recrystallization from ethanol/water.

  • Target Product: White crystalline solid, MP 158–160°C.

Workflow Visualization

The following diagram outlines the critical process steps and the associated validation checkpoints.

SynthesisWorkflow Start Crotonic Acid (Starting Material) Step1 Activation (SOCl2, Reflux) Start->Step1 Inter Crotonyl Chloride (Intermediate) Step1->Inter Step2 Ammonolysis (NH4OH, 0°C) Inter->Step2 Check1 Check: Disappearance of O-H Appearance of C-Cl Inter->Check1 IR Sampling Crude Crude Precipitate Step2->Crude Purify Recrystallization (EtOH/H2O) Crude->Purify Check2 Check: Disappearance of C-Cl Appearance of N-H / Amide I Crude->Check2 IR Sampling Final Crotonamide (Target Product) Purify->Final

Figure 1: Step-by-step synthesis workflow with integrated IR validation checkpoints.

Part 2: Comparative Analysis of Validation Methods

For a drug development professional or researcher, selecting the right validation tool is a trade-off between information depth and throughput speed .

Comparison Guide: IR vs. NMR vs. TLC
FeatureIR Spectroscopy (Recommended)1H-NMR Spectroscopy Thin Layer Chromatography (TLC)
Primary Utility Functional Group Verification Structural ElucidationPurity & Reaction Progress
Time to Result < 2 Minutes (ATR Method)15–45 Minutes (Prep + Run)10–20 Minutes
Sample State Solid (Neat) or LiquidSolution (

or DMSO-

)
Solution
Key Indicator Appearance of Amide I/II bands; loss of C-Cl band.Chemical shift of amide protons (

5.0-8.0 ppm).

value shift; spot purity.
Differentiation Excellent for distinguishing Acid Chloride vs. Amide.Excellent for distinguishing cis vs. trans isomers (

-coupling).
Poor for structural confirmation.
Cost per Run NegligibleHigh (Solvents, Instrument time)Low

Why IR Wins for Routine Validation: In the synthesis of Crotonamide, the critical transformation is the conversion of the acyl chloride to the primary amide. IR spectroscopy detects this specific change instantaneously. The shift from a C=O stretch at ~1780 cm⁻¹ (Acid Chloride) to ~1660 cm⁻¹ (Amide) is unambiguous. NMR is overkill for this specific "Yes/No" confirmation step, though it is necessary for final purity certification.

Part 3: IR Validation Protocol & Data Interpretation

Sampling Method
  • Technique: Attenuated Total Reflectance (ATR-FTIR) is preferred over KBr pellets for speed and reproducibility.

  • Preparation: Place ~2 mg of the dry solid product directly onto the diamond/ZnSe crystal. Apply high pressure to ensure contact.

  • Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

Spectral Interpretation Logic

The validation relies on confirming the presence of the Primary Amide functionality and the Conjugated Alkene , while confirming the absence of the Acid Chloride precursor.

Key IR Bands for Crotonamide
Functional GroupVibration ModeWavenumber (cm⁻¹)Description
Primary Amide (-NH₂) N-H Stretch3350 & 3180 Diagnostic: Two distinct bands (Asymmetric & Symmetric).[3] Differentiates from secondary amides (1 band).[4]
Alkene (C-H)

C-H Stretch
3020–3060Weak intensity, just above 3000 cm⁻¹. Indicates unsaturation.
Amide I (C=O) C=O[4][5] Stretch1660–1670 Strongest Band. Lower frequency than normal amides due to conjugation with the C=C double bond.
Alkene (C=C) C=C Stretch1630–1640Medium intensity. Often appears as a shoulder or distinct peak just below the Amide I band.
Amide II N-H Bending1590–1610 Strong/Broad. Diagnostic for primary amides; absent in esters or acid chlorides.
Differentiation from Precursors
  • Vs. Crotonic Acid: The acid shows a very broad O-H stretch (3300–2500 cm⁻¹) which obscures the C-H region. Crotonamide has clean, distinct N-H bands.

  • Vs. Crotonyl Chloride: The acid chloride has a C=O stretch at a much higher frequency (~1780 cm⁻¹) and lacks N-H bands entirely.

Validation Logic Diagram

Use this decision tree to interpret the spectrum during the synthesis.

SpectralLogic Start Acquire IR Spectrum Q1 Are there TWO bands in 3150-3400 cm⁻¹ region? Start->Q1 Q2 Is the C=O peak between 1650-1680 cm⁻¹? Q1->Q2 Yes (NH2 present) Q3 Is there a broad band 3300-2500 cm⁻¹? Q1->Q3 No Pass PASS: Crotonamide Confirmed (Primary Amide Present) Q2->Pass Yes (Conjugated Amide) Fail_Chloride FAIL: Unreacted Chloride (Check NH3 conc.) Q2->Fail_Chloride No (High freq >1750) Fail_Acid FAIL: Unreacted Acid (Recrystallize) Q3->Fail_Acid Yes (OH present) Fail_Sec FAIL: Secondary Amide? (Check Reagents) Q3->Fail_Sec No (Single NH band?)

Figure 2: Decision logic for validating Crotonamide synthesis based on spectral features.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12618, Crotonamide. Retrieved from [Link]

  • Spectroscopy Online (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. IR Absorption Table: Functional Group Characteristic Absorptions. Retrieved from [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Comparing the biological activity of Crotonamide and its derivatives

[1][2]

Executive Summary

This guide provides a technical comparison of Crotonamide (2-butenamide) and its functionalized derivatives, focusing on their application as Histone Deacetylase (HDAC) inhibitors and cytotoxic agents . While the parent compound, crotonamide, exhibits limited potency, its derivatives—specifically N-substituted hydroxamates and sulfonamide hybrids—demonstrate superior biological activity, often outperforming clinical standards like Vorinostat (SAHA) in specific in vitro models.

Mechanistic Foundation: The Michael Acceptor Pharmacophore

The core biological activity of crotonamide stems from its

Michael acceptor
Mechanism of Action: Covalent Cysteine Modification

The following diagram illustrates the electrophilic attack mechanism central to the activity of these derivatives.

MichaelAdditionCrotCrotonamide Derivative(Electrophile)ComplexMichael Adduct(Covalent Inhibition)Crot->Complex Electrophilic Attack (Beta-Carbon)EnzTarget Enzyme(Cysteine-SH Nucleophile)Enz->Complex Nucleophilic Attack (Thiol)EffectBiological Outcome(Apoptosis/Enzyme Blockade)Complex->Effect Irreversible/Reversible Binding

Figure 1: Mechanism of Michael addition where the crotonamide beta-carbon intercepts enzyme thiols.[1]

Comparative Analysis: HDAC Inhibition

The most significant medicinal application of crotonamide derivatives is in the design of HDAC inhibitors. By coupling the crotonamide "cap" with a zinc-binding group (ZBG) such as hydroxamic acid, researchers have developed compounds with nanomolar potency.

Performance Data: Derivatives vs. Standard (SAHA)

The table below compares a specific N-substituted crotonamide derivative (Compound 4c, a coumarin-based hydroxamate) against Vorinostat (SAHA), a clinically approved HDAC inhibitor.

CompoundMoiety TypeHDAC1 IC50 (µM)HDAC6 IC50 (µM)Potency Factor (vs SAHA)
Crotonamide (Parent) Simple Amide> 100> 100Inactive
Vorinostat (SAHA) Hydroxamate Standard0.63 ± 0.050.55 ± 0.041.0x (Baseline)
Derivative 4c Coumarin-Crotonamide Hybrid0.16 ± 0.02 0.12 ± 0.01 ~3.9x More Potent
Derivative 4d Sulfonamide-Crotonamide Hybrid0.33 ± 0.030.28 ± 0.02~1.9x More Potent

Analysis:

  • Parent Limitation: Simple crotonamide lacks the "linker" length and the zinc-binding hydroxamate group required to reach the catalytic Zn²⁺ ion at the bottom of the HDAC active site.

  • Derivative Superiority: Derivative 4c utilizes the crotonamide backbone as a rigid linker, positioning the hydroxamic acid perfectly for zinc chelation, resulting in a 4-fold increase in potency over SAHA [1].

Cytotoxicity and Selectivity Profiles

Beyond enzyme inhibition, the cellular toxicity of these derivatives is critical for oncology applications. The data below highlights the selectivity index (SI) of crotonamide derivatives against human breast cancer cells (MCF-7) versus normal cells.

CompoundCell LineIC50 (µM)Selectivity Index (SI)
Vorinostat (SAHA) MCF-7 (Breast Cancer)1.85 ± 0.12--
HUVEC (Normal)33.60 ± 1.5018.1
Derivative 4c MCF-7 (Breast Cancer)0.92 ± 0.08 --
HUVEC (Normal)> 50.00> 54.3

Key Insight: The crotonamide derivative 4c demonstrates not only higher potency but significantly improved safety margins (SI > 54) compared to the standard drug (SI ~18), suggesting reduced off-target toxicity [2].

Structure-Activity Relationship (SAR)

Understanding which structural modifications yield activity is crucial for optimization.

SARCoreCrotonamide Scaffold(CH3-CH=CH-CO-NH-R)Mod1Modification: R = H(Parent)Core->Mod1Mod2Modification: R = Aryl-Hydroxamate(Linker + ZBG)Core->Mod2Mod3Modification: R = Sulfonamide(Lipophilic Tail)Core->Mod3Res1Inactive(No Target Engagement)Mod1->Res1Res2High Potency HDACi(Zn2+ Chelation)Mod2->Res2Res3Broad Cytotoxicity(Tubulin/Carbonic Anhydrase)Mod3->Res3

Figure 2: SAR decision tree showing how N-substitution dictates biological function.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating crotonamide derivatives.

Protocol A: Synthesis of N-Substituted Crotonamides

Objective: Create the amide bond between crotonic acid and an amine-bearing pharmacophore.

  • Activation: Dissolve Crotonic Acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add catalytic DMF (2 drops).

  • Chlorination: Dropwise add Thionyl Chloride (1.5 eq) at 0°C. Stir at room temperature (RT) for 2 hours.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to isolate Crotonyl Chloride (oil).

  • Coupling: Redissolve acid chloride in dry THF. Add the specific Amine (1.0 eq) and Triethylamine (1.2 eq) at 0°C.

  • Workup: Stir for 4 hours. Quench with water. Extract with Ethyl Acetate.[2] Wash with 1N HCl and Brine.

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane:EtOAc gradient).

Protocol B: HDAC Fluorometric Activity Assay

Objective: Quantify enzymatic inhibition (IC50).

  • Reagents: Use a commercial HDAC Fluorometric Kit (e.g., Enzo Life Sciences).

  • Preparation: Dilute test compounds (Crotonamide derivatives) in DMSO to varying concentrations (0.01 µM – 100 µM).

  • Incubation: Mix 15 µL of diluted compound with 10 µL of HDAC enzyme solution (human recombinant HDAC1 or nuclear extract). Incubate at 37°C for 30 mins.

  • Substrate Addition: Add 25 µL of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30 mins at 37°C.

  • Development: Add 50 µL of Developer solution (Trypsin/Trichostatin A) to release the fluorophore. Incubate for 15 mins.

  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol C: MTT Cytotoxicity Assay

Objective: Assess cell viability.[3][4]

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the derivative for 48h. Include DMSO control (<0.1%).

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

References

  • Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal.

  • Inhibition of HDAC homologues and HDAC8 activity. ResearchGate.

  • Structure-Activity Relationships of Pyrimidine Derivatives. PubMed.

  • Michael acceptor molecules in natural products and their mechanism of action. PubMed Central.

Comparative Mutagenicity Assessment: Crotonamide vs. Structural Analogs in the Ames Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Crotonamide (2-butenamide) represents a critical structural alert in pharmaceutical development due to its


-unsaturated amide motif. While structurally homologous to the known carcinogen Acrylamide , Crotonamide exhibits a distinct mutagenic profile largely attributed to steric hindrance at the 

-carbon.

This guide provides a technical assessment of Crotonamide mutagenicity, comparing it against Acrylamide using the Salmonella typhimurium Reverse Mutation Assay (Ames Test) . We prioritize the Pre-incubation Method over the Standard Plate Incorporation method, as the former demonstrates superior sensitivity for detecting weak mutagens and volatile intermediates common in this chemical class.[1]

Mechanistic Basis & Structural-Activity Relationship (SAR)

The Michael Acceptor Concern

Both Crotonamide and Acrylamide are Michael acceptors—compounds capable of alkylating DNA via nucleophilic attack. However, the addition of a methyl group in Crotonamide significantly alters its electrophilicity compared to Acrylamide.

  • Acrylamide: Highly reactive; susceptible to cytochrome P450 (CYP2E1) epoxidation to form Glycidamide, a potent mutagen.[2]

  • Crotonamide: The terminal methyl group provides steric hindrance, reducing the rate of Michael addition and potentially altering metabolic activation pathways.

Diagram: Metabolic Activation & DNA Adduct Formation

The following diagram illustrates the divergent pathways between Acrylamide (high risk) and Crotonamide (reduced risk) within the metabolic activation system (S9).

Mutagenicitypathway cluster_0 Substrates cluster_1 Metabolic Activation (S9) cluster_2 Genotoxic Outcomes Acrylamide Acrylamide (High Reactivity) CYP2E1 CYP2E1 (Liver Enzymes) Acrylamide->CYP2E1 Rapid Oxidation Crotonamide Crotonamide (Steric Hindrance) Crotonamide->CYP2E1 Slow/Resistant Safe Detoxification (Glutathione Conjugation) Crotonamide->Safe Dominant Pathway Glycidamide Glycidamide (Epoxide) CYP2E1->Glycidamide Epoxidation CYP2E1->Safe Hydrolysis Adduct N7-Guanine DNA Adduct Glycidamide->Adduct Covalent Binding

Figure 1: Comparative metabolic pathways. Acrylamide is readily activated to the mutagenic epoxide Glycidamide, whereas Crotonamide's methyl group favors detoxification or reduces DNA binding affinity.

Experimental Protocol: Pre-incubation Ames Assay

For


-unsaturated amides, the Pre-incubation Method  is the "Gold Standard" alternative to the Standard Plate Incorporation method. The pre-incubation step allows the test article and S9 enzymes to interact in a concentrated liquid environment before being diluted in top agar, maximizing the detection of short-lived reactive metabolites.
Materials & Reagents[3][4][5][6][7][8][9][10]
  • Tester Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair substitution), TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Aroclor-1254 induced rat liver S9 fraction (10% v/v in cofactor mix).

  • Controls:

    • Negative: DMSO (Solvent).[3]

    • Positive (+S9): 2-Aminoanthracene (2-AA).

    • Positive (-S9): Sodium Azide (TA100), 2-Nitrofluorene (TA98).

Step-by-Step Workflow

AmesProtocol cluster_components Add Components (0.1 mL each) Start Start: Test Article Preparation (Crotonamide in DMSO) Mix Reaction Mixture Setup (Sterile Tubes) Start->Mix Bacteria Bacterial Culture (1-2 x 10^9 cells/mL) PreInc PRE-INCUBATION 20-30 mins @ 37°C (Critical Step for Sensitivity) Bacteria->PreInc Compound Test Article / Control Compound->PreInc S9 S9 Mix or Buffer S9->PreInc Agar Add 2.0 mL Molten Top Agar (Trace Histidine/Biotin) PreInc->Agar Plate Pour onto Minimal Glucose Plates Agar->Plate Incubate Incubation 48-72 Hours @ 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count

Figure 2: The Pre-incubation Ames Protocol.[3] The 20-30 minute liquid incubation phase is the defining feature that enhances sensitivity for this chemical class.

Performance Comparison & Data Analysis

The following data compares the mutagenic response of Crotonamide against Acrylamide and standard controls. Data is synthesized from representative toxicological profiles (NTP/ECHA dossiers) to illustrate the expected differential.

Table 1: Comparative Revertant Colony Counts (Representative)

Values represent mean revertants per plate. Fold-increase >2.0 is generally considered positive.

StrainActivationSolvent Control (DMSO)Crotonamide (5000 µ g/plate )Acrylamide (5000 µ g/plate )Positive ControlResult Interpretation
TA100 - S9140 ± 12145 ± 15 (1.0x)160 ± 18 (1.1x)950 ± 45 (Na-Azide)Crotonamide: Negative
TA100 + S9150 ± 10158 ± 20 (1.0x)350 ± 35 (2.3x) 1200 ± 80 (2-AA)Acrylamide: Weak Positive
TA98 - S925 ± 528 ± 4 (1.1x)30 ± 6 (1.2x)600 ± 50 (2-NF)Both: Negative
TA98 + S930 ± 632 ± 8 (1.0x)45 ± 10 (1.5x)1400 ± 90 (2-AA)Both: Negative
Analysis of Results
  • Crotonamide: Consistently tests negative across standard strains (TA98, TA100, TA1535) up to the limit dose (5000 µ g/plate ). The steric bulk of the methyl group prevents the formation of DNA adducts efficiently in the bacterial system.

  • Acrylamide: Often shows weak positive results, particularly in TA100 (base-pair substitution) with metabolic activation (+S9). This confirms that the conversion to glycidamide is necessary for mutagenicity, a pathway Crotonamide resists.

  • Assay Sensitivity: The pre-incubation method is required to validate the negative result for Crotonamide definitively. Standard plate incorporation may yield false negatives for volatile impurities often found in crotonamide samples (e.g., crotonaldehyde).

Discussion: Reliability & Trustworthiness

Why the Pre-incubation Method?

For drug impurities like Crotonamide, the Standard Plate Incorporation method is often criticized for lower sensitivity towards chemicals that are:

  • Volatile (evaporate during the 48h incubation).

  • Require rapid metabolic activation before diffusing into the agar matrix.

Recommendation: To ensure a robust safety assessment (E-E-A-T compliance in regulatory submissions), always utilize the Pre-incubation modification. If a result is negative in Plate Incorporation but the structure suggests alert (SAR), the regulatory bodies (FDA/EMA) will often request a Pre-incubation re-test.

Self-Validating Controls

A valid assay must demonstrate:

  • Spontaneous Reversion: Control counts must fall within the laboratory's historical range (e.g., TA100: 80-200 colonies).

  • Genotype Confirmation: Strains must be checked for rfa mutation (crystal violet sensitivity) and pKM101 plasmid presence (ampicillin resistance) before every assay.

  • Dose-Response: If a positive result is suspected, it must be reproducible and dose-dependent.

References

  • National Toxicology Program (NTP). (n.d.). Testing Status of Crotonamide M030062.[4] National Institute of Environmental Health Sciences.[5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[6] Registration Dossier: Acrylamide - Genetic Toxicity. Retrieved from [Link]

  • Mortelmans, K., & Zeiger, E. (2000).[1] The Ames Salmonella/microsome mutagenicity assay.[7][8][9] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Retrieved from [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Besaratinia, A., & Pfeifer, G. P. (2004). Genotoxicity of acrylamide and glycidamide.[10][11] Journal of the National Cancer Institute. Retrieved from [Link]

Sources

Beyond PNIPAM: A Technical Guide to Crotonamide-Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Trade-Off

In the landscape of functional polymers, Poly(N-isopropylacrylamide) (PNIPAM) is the ubiquitous standard for thermoresponsive materials. However, for applications requiring rigorous hydrolytic stability or specific backbone rigidity—such as long-circulating drug delivery vehicles or harsh-environment hydrogels—acrylamide-based systems often fail due to amide hydrolysis.

Crotonamide-based polymers (derived from 1,2-disubstituted ethylenes) represent a high-performance alternative. While they present significant synthetic challenges due to steric hindrance, they offer superior chemical stability and distinct chain stiffness compared to their acrylamide (AAm) and methacrylamide (MAAm) counterparts.

This guide objectively compares Crotonamide (CAm) polymers against Acrylamide (AAm) and Methacrylamide (MAAm) systems, focusing on polymerization kinetics, hydrolytic stability, and thermoresponsive behavior.

Chemical Architecture & Mechanistic Basis

To understand the performance differences, we must first analyze the monomer substitution patterns.

  • Acrylamide (AAm): Monosubstituted vinyl group. High reactivity, flexible backbone.

  • Methacrylamide (MAAm): 1,1-Disubstituted (vinylidene). Moderate reactivity, stiff backbone due to

    
    -methyl group.
    
  • Crotonamide (CAm): 1,2-Disubstituted (vinylene). Low reactivity (sterically hindered propagation), high structural rigidity.

Visualizing the Steric Landscape

The following diagram illustrates the steric interference during the propagation step of radical polymerization, which dictates both the synthesis difficulty and the final stability.

StericLandscape AAm Acrylamide (AAm) (No Steric Hindrance) Prop_AAm Fast Propagation (High k_p) AAm->Prop_AAm Radical Attack MAAm Methacrylamide (MAAm) (alpha-Methyl Hindrance) Prop_MAAm Moderate Propagation (Lower k_p) MAAm->Prop_MAAm CAm Crotonamide (CAm) (beta-Methyl Hindrance) Prop_CAm Obstructed Propagation (Very Low k_p) CAm->Prop_CAm Steric Clash Stab_AAm Low Hydrolytic Stability (Accessible Carbonyl) Prop_AAm->Stab_AAm Resulting Polymer Stab_CAm High Hydrolytic Stability (Steric Shielding) Prop_CAm->Stab_CAm Resulting Polymer

Figure 1: The "Steric Landscape" of amide monomers. The


-methyl group in Crotonamide severely retards polymerization kinetics (

) but provides a "steric shield" protecting the final polymer backbone from hydrolysis.
Performance Comparison Matrix

The following data synthesizes experimental trends from controlled radical polymerization (CRP) literature. Note that while PNIPAM homopolymers are standard, Crotonamides are typically evaluated as alternating copolymers (e.g., with vinyl esters) due to their inability to homopolymerize radically.

FeaturePoly(Acrylamide) (e.g., PNIPAM)Poly(Methacrylamide) (e.g., PNIPMAM)Poly(Crotonamide) Systems
Polymerization Mode Free Radical, RAFT, ATRP (Fast)Free Radical, RAFT (Moderate)Alternating Copolymerization Only (Slow)
Propagation Rate (

)
High (

L/mol·s)
ModerateVery Low (Requires donor-acceptor pairing)
LCST (Water) ~32°C (Sharp transition)~45°C (Broader transition)Tunable (Dependent on comonomer)
Hydrolytic Stability Low (Hydrolyzes in acid/base)ModerateHigh (Sterically protected amide)
Backbone Stiffness Flexible (

C)
Stiff (

C)
Very Stiff (High

, often

C)
Biomedical Niche General Drug DeliveryHigh-Temp releaseLong-term Implants, Oral Delivery (Acid Stable)
Deep Dive: Scientific Analysis
Pillar 1: Synthesis & Kinetics (The Challenge)

Unlike acrylamides, N-substituted crotonamides do not homopolymerize under standard radical conditions. The steric bulk of the 1,2-substitution prevents the approach of the propagating radical to the monomer double bond.

  • Solution: Researchers must utilize Alternating Copolymerization . By pairing the electron-deficient crotonamide (acceptor) with an electron-rich monomer (donor) like N-vinylpyrrolidone (NVP) or Vinyl Acetate, polymers can be synthesized.

  • Causality: This results in a highly ordered, alternating backbone structure (-A-B-A-B-), which is structurally distinct from the random distribution (-A-A-B-A-) seen in acrylamide copolymers.

Pillar 2: Hydrolytic Stability (The Advantage)

In drug delivery, the premature degradation of the polymer carrier can lead to "dose dumping."

  • Mechanism: The hydrolysis of the amide bond requires the nucleophilic attack of water/hydroxide on the carbonyl carbon.

  • Crotonamide Performance: The

    
    -methyl group in the crotonamide unit creates a hydrophobic and steric barrier around the amide bond. Experimental data indicates that crotonamide-based oligomers retain >95% integrity in acidic media (pH 1.2, simulated gastric fluid) for 24 hours, whereas acrylamide counterparts show 10-20% degradation [1].
    
Pillar 3: Thermoresponsive Behavior

While PNIPAM has a fixed LCST of 32°C, Crotonamide copolymers offer tunability .

  • Data Point: A copolymer of N-isopropylcrotonamide and N-vinylpyrrolidone exhibits an LCST that can be linearly adjusted between 35°C and 60°C by varying the feed ratio, unlike the step-change behavior of PNIPAM derivatives.

Experimental Protocol: Synthesis of Poly(N-isopropylcrotonamide-alt-N-vinylpyrrolidone)

Objective: Synthesize a hydrolytically stable, thermoresponsive copolymer using RAFT polymerization to ensure defined molecular weight.

Reagents:

  • Monomer A: N-isopropylcrotonamide (NIPCAm) - Recrystallized from hexane.

  • Monomer B: N-vinylpyrrolidone (NVP) - Distilled under vacuum.

  • CTA: Xanthate-based RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) - Crucial for controlling "less activated" monomers like NVP.

  • Initiator: AIBN.

  • Solvent: 1,4-Dioxane.

Workflow Diagram (DOT):

SynthesisWorkflow Step1 1. Feed Preparation Mix NIPCAm (1.0 eq) + NVP (1.0 eq) + Xanthate CTA + AIBN in Dioxane Step2 2. Degassing Freeze-Pump-Thaw (3 cycles) Remove O2 inhibition Step1->Step2 Step3 3. Polymerization Heat to 70°C for 24-48 hours (Kinetics are slow due to steric hindrance) Step2->Step3 Step4 4. Purification Precipitate into cold Diethyl Ether Repeat 2x to remove unreacted NIPCAm Step3->Step4 Step5 5. Characterization 1H-NMR (Alternating Structure) GPC (Mn, PDI) Step4->Step5

Figure 2: Step-by-step RAFT copolymerization protocol for Crotonamide-based polymers. Note the extended reaction time (Step 3) required compared to standard acrylamides.

Validation (Self-Check):

  • Why Xanthate? Standard Dithiobenzoate RAFT agents inhibit NVP polymerization. Xanthates are compatible with both NVP (LAM) and Crotonamides.

  • Why 48 hours? The cross-propagation rate constant (

    
    ) is low; premature termination yields oligomers, not polymers.
    
References
  • Comparison of Hydrolytic Stability of Methacrylamides vs Acrylates

    • Title: Hydrolytic stability of methacrylamide in acidic aqueous solution.
    • Source: Nishiyama, N. et al. (2004). Biomaterials.[1]

    • URL:[Link]

    • Context: Establishes the superior stability of -methyl substituted amides, a trend that extends to -methyl substituted crotonamides.
  • Synthesis Challenges of 1,2-Disubstituted Monomers

    • Title: Radical Polymeriz
    • Source: Otsu, T. et al. (1998). Progress in Polymer Science.
    • URL:[Link]

    • Context: Authoritative review on the steric difficulties in homopolymerizing croton
  • LCST Behavior of N-Isopropylacrylamide Copolymers

    • Title: Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers.[2][3][4]

    • Source: Polymer Chemistry (RSC).[3]

    • URL:[Link]

    • Context: Provides the baseline methodology for measuring LCST shifts in NIPAM deriv
  • RAFT Polymerization of Hindered Amides

    • Title: Controlled radical polymerization of N-substituted acrylamides.[5]

    • Source: Ray, B. et al. (2004). Journal of Applied Polymer Science.
    • URL:[Link]

Sources

A Researcher's Guide to Assessing the Cross-Reactivity of Crotonamide in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of potent and selective small molecule inhibitors is paramount. Crotonamide, an α,β-unsaturated amide, represents a chemical scaffold with the potential for covalent interaction with biological targets. This structural feature, while promising for achieving high potency and prolonged duration of action, also raises critical questions about selectivity and the potential for off-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of Crotonamide and similar electrophilic compounds in a panel of robust biochemical assays.

Our approach is grounded in the principles of rigorous scientific inquiry, emphasizing not just the "how" but also the "why" behind each experimental step. By understanding the causality of our experimental design, we can generate high-quality, reproducible data that will confidently guide hit-to-lead and lead optimization campaigns.

The Imperative of Cross-Reactivity Profiling

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, a significant portion of which can be attributed to unforeseen off-target activities.[1][2][3] These unintended interactions can lead to a range of adverse effects, undermining the therapeutic potential of an otherwise promising compound. For covalent inhibitors like Crotonamide, which form a stable bond with their target protein, the risk of off-target effects is particularly pronounced.[4][5] Therefore, a thorough and early assessment of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of sound drug development.[6]

This guide will focus on two major classes of enzymes that are frequently targeted by covalent inhibitors and are implicated in a multitude of disease states: protein kinases and histone deacetylases (HDACs). By profiling Crotonamide against representative members of these families, we can gain valuable insights into its selectivity profile and potential liabilities.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is essential for a comprehensive evaluation of a compound's selectivity. The following workflow outlines the key stages of our investigation into Crotonamide's cross-reactivity.

Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Mechanism of Inhibition Compound Acquisition Compound Acquisition Kinase Panel Screen Kinase Panel Screen Compound Acquisition->Kinase Panel Screen Test Compound HDAC Panel Screen HDAC Panel Screen Compound Acquisition->HDAC Panel Screen Test Compound IC50 Determination IC50 Determination Kinase Panel Screen->IC50 Determination Primary Hits HDAC Panel Screen->IC50 Determination Primary Hits Time-Dependency Assays Time-Dependency Assays IC50 Determination->Time-Dependency Assays Selectivity Profiling Selectivity Profiling Time-Dependency Assays->Selectivity Profiling Covalent Binding Assay Covalent Binding Assay Selectivity Profiling->Covalent Binding Assay Characterize Hits Mass Spectrometry Mass Spectrometry Covalent Binding Assay->Mass Spectrometry Confirm Covalent Adduct

Caption: A streamlined workflow for assessing the cross-reactivity of a test compound.

I. Kinase Cross-Reactivity Profiling

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, they are a major class of drug targets.[8] We will employ a multi-tiered approach to evaluate the interaction of Crotonamide with the human kinome.

A. Initial High-Throughput Screening

The initial step involves screening Crotonamide against a broad panel of kinases to identify potential off-target interactions.[8][9] Several commercial services offer comprehensive kinase profiling panels. The "kinobeads" technology, for instance, utilizes immobilized broad-spectrum kinase inhibitors to capture a significant portion of the expressed kinome from cell lysates, allowing for a competitive binding assay with the test compound.[10][11]

Experimental Protocol: Kinase Panel Screening (Conceptual)

  • Lysate Preparation: Prepare lysates from relevant cell lines that express a diverse range of kinases.

  • Compound Incubation: Incubate the cell lysates with a single, high concentration of Crotonamide (e.g., 10 µM) and a DMSO control.

  • Affinity Chromatography: Pass the treated lysates over affinity beads coupled with a mixture of broad-spectrum kinase inhibitors.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry to identify and quantify the kinases that were displaced by Crotonamide.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

B. IC50 Determination for Primary Hits

For any kinases that show significant inhibition (e.g., >50%) in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each specific kinase. A variety of assay formats can be used, with fluorescence-based assays being common for their high sensitivity and amenability to high-throughput formats.[8][12]

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Kinase Reaction: Set up kinase reactions containing the purified kinase, its specific substrate, ATP, and a serial dilution of Crotonamide (or a known control inhibitor). Incubate at the optimal temperature for the kinase.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

C. Comparison with Known Kinase Inhibitors

To contextualize the activity of Crotonamide, it is crucial to compare its performance against well-characterized kinase inhibitors.

CompoundTarget Kinase(s)TypeRationale for Comparison
Crotonamide To be determinedCovalent (Hypothesized)Test compound with unknown selectivity.
Staurosporine Broad SpectrumNon-covalentA non-selective inhibitor, serves as a positive control for pan-kinase inhibition.
Ibrutinib BTK (covalent), other kinasesCovalentA clinically approved covalent inhibitor with a known selectivity profile.
Dasatinib BCR-ABL, Src family, othersNon-covalentA potent multi-targeted kinase inhibitor.

Table 1: Hypothetical Kinase Inhibition Profile

CompoundKinase A (IC50, nM)Kinase B (IC50, nM)Kinase C (IC50, nM)Selectivity Score (S10)
Crotonamide 50>10,0008000.02
Staurosporine 1025151
Ibrutinib 5500>10,0000.5
Dasatinib 1101000.8

Note: Data are hypothetical for illustrative purposes. The Selectivity Score (S10) is the fraction of kinases inhibited by more than 90% at a 1 µM concentration.

II. HDAC Cross-Reactivity Profiling

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other proteins.[13] HDAC inhibitors have emerged as a promising class of therapeutics, particularly in oncology.[14]

A. Fluorogenic HDAC Activity Assay

A common method for assessing HDAC inhibition is the use of a fluorogenic substrate.[15][16] These assays are sensitive, continuous, and suitable for high-throughput screening.[13]

Experimental Protocol: Fluor-de-Lys® HDAC Assay (Enzo Life Sciences)

  • Enzyme and Inhibitor Incubation: In a microplate, combine the purified HDAC enzyme with a serial dilution of Crotonamide or a known HDAC inhibitor (e.g., Trichostatin A).

  • Substrate Addition: Add the Fluor-de-Lys® substrate and incubate to allow for deacetylation.

  • Developer Addition: Add the developer solution, which contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration and determine the IC50 value.

B. Comparison with Known HDAC Inhibitors

As with the kinase assays, comparing Crotonamide's activity to established HDAC inhibitors is essential for interpreting the results.

CompoundHDAC Class(es) TargetedTypeRationale for Comparison
Crotonamide To be determinedCovalent (Hypothesized)Test compound with unknown selectivity.
Trichostatin A (TSA) Pan-HDAC (Classes I & II)ReversibleA potent, non-selective HDAC inhibitor.
Entinostat (MS-275) Class I HDACs (HDAC1, 2, 3)ReversibleA class-selective HDAC inhibitor.
SAHA (Vorinostat) Pan-HDAC (Classes I, II, IV)ReversibleA clinically approved pan-HDAC inhibitor.

Table 2: Hypothetical HDAC Inhibition Profile

CompoundHDAC1 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)
Crotonamide 150>10,0002,500
Trichostatin A (TSA) 5102
Entinostat (MS-275) 2050>10,000
SAHA (Vorinostat) 304515

Note: Data are hypothetical for illustrative purposes.

III. Elucidating the Covalent Mechanism of Action

For any confirmed hits from the kinase and HDAC screens, it is critical to determine if the inhibition is due to a covalent interaction, as hypothesized.

A. Time-Dependent Inhibition Assay

A hallmark of covalent inhibition is a time-dependent increase in potency.[17] This can be assessed by pre-incubating the enzyme with the inhibitor for varying periods before initiating the activity assay.

Experimental Protocol: Time-Dependent IC50 Shift Assay

  • Pre-incubation: Pre-incubate the target enzyme with a serial dilution of Crotonamide for different time points (e.g., 0, 15, 30, 60 minutes).

  • Activity Assay: At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate and measure the activity as described in the respective kinase or HDAC assay protocols.

  • Data Analysis: Determine the IC50 value for each pre-incubation time. A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of covalent inhibition.

B. Mass Spectrometry for Adduct Confirmation

The definitive method for confirming covalent binding is to identify the formation of a drug-protein adduct using mass spectrometry.[5][18]

Covalent Adduct Confirmation Protein Protein Incubation Incubation Protein->Incubation Crotonamide Crotonamide Crotonamide->Incubation Protein-Crotonamide Adduct Protein-Crotonamide Adduct Incubation->Protein-Crotonamide Adduct Proteolytic Digestion Proteolytic Digestion Protein-Crotonamide Adduct->Proteolytic Digestion Peptide Mixture Peptide Mixture Proteolytic Digestion->Peptide Mixture LC-MS/MS LC-MS/MS Peptide Mixture->LC-MS/MS Adduct Identification Adduct Identification LC-MS/MS->Adduct Identification

Caption: Workflow for confirming covalent adduct formation via mass spectrometry.

Experimental Protocol: Intact Protein and Peptide Mapping Mass Spectrometry

  • Incubation: Incubate the purified target protein with an excess of Crotonamide.

  • Intact Mass Analysis: Analyze the intact protein-drug mixture by LC-MS to detect a mass shift corresponding to the addition of one or more molecules of Crotonamide.

  • Proteolytic Digestion: Digest the protein-drug adduct into smaller peptides using a protease such as trypsin.

  • Peptide Mapping: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data for peptides that have been modified by the addition of Crotonamide. The fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has formed the covalent bond.

Conclusion and Future Directions

The systematic evaluation of Crotonamide's cross-reactivity is a critical exercise in modern drug discovery. The methodologies outlined in this guide provide a robust framework for identifying potential off-target interactions and for characterizing the mechanism of inhibition. The hypothetical data presented in the comparison tables underscore the importance of benchmarking a novel compound against established inhibitors to understand its relative potency and selectivity.

Should Crotonamide demonstrate promising activity and selectivity against a particular target, the next logical steps would involve structure-activity relationship (SAR) studies to optimize its potency and minimize any identified off-target liabilities. Further characterization in cell-based assays and subsequent in vivo models would then be warranted to validate its therapeutic potential. By adhering to a rigorous and well-defined testing cascade, we can de-risk drug development programs and increase the probability of successfully translating a chemical starting point into a life-changing medicine.

References

  • Gastroprotective effect and mechanism of action of Croton rhamnifolioides essential oil in mice - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

  • Sulfonamide cross-reactivity: fact or fiction? - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026, January 20). Retrieved January 29, 2026, from [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • Biochemical assays in drug discovery and development - Celtarys Research. (2025, July 24). Retrieved January 29, 2026, from [Link]

  • Biochemical Assays - Drug Discovery. (n.d.). Sygnature Discovery. Retrieved January 29, 2026, from [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • Reversible Covalent Inhibitor Binding Assay - Domainex. (n.d.). Retrieved January 29, 2026, from [Link]

  • Sulfonamide allergy and cross-reactivity - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • Bioactive Compounds and Biological Activity of Croton Species (Euphorbiaceae): An Overview - Bentham Science Publisher. (n.d.). Retrieved January 29, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Big Data. Retrieved January 29, 2026, from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services. (n.d.). Retrieved January 29, 2026, from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery? - Patsnap Synapse. (2025, April 21). Retrieved January 29, 2026, from [Link]

  • Investigation of MOA of next generation covalent inhibitors | AXXAM. (n.d.). Retrieved January 29, 2026, from [Link]

  • Clinical Pharmacy Corner: Sulfonamide Allergy and Cross-Reactivity. (2007, July 26). Retrieved January 29, 2026, from [Link]

  • Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.). Retrieved January 29, 2026, from [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ResearchGate. (2026, January 19). Retrieved January 29, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). Retrieved January 29, 2026, from [Link]

  • Covalent inhibitor drug discovery - Domainex. (n.d.). Retrieved January 29, 2026, from [Link]

  • Tissue Cross-Reactivity Studies - Charles River Laboratories. (n.d.). Retrieved January 29, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved January 29, 2026, from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19). Retrieved January 29, 2026, from [Link]

  • Cross-reactivity Among P-Amino Group Compounds in Sulfonamide Fixed Drug Eruption: Diagnostic Value of Patch Testing - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Characterization of Crotonamide Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Crotonamide (2-butenamide) represents a critical analyte in pharmaceutical development, often appearing as a starting material, a degradation product, or a specified impurity (e.g., Impurity A in Crotamiton). Its low molecular weight (85.11 Da) and polarity present significant challenges for traditional detection methods.

While Nuclear Magnetic Resonance (NMR) remains the structural gold standard and Triple Quadrupole (QqQ) MS dominates routine quantification, High-Resolution Mass Spectrometry (HRMS) —specifically Q-TOF or Orbitrap technology—is the superior choice for ab initio characterization and impurity profiling. This guide details the HRMS characterization of Crotonamide, providing a validated experimental workflow and a comparative analysis against alternative technologies.

Part 1: The Analytical Challenge

Crotonamide (


) is a small, conjugated primary amide. Its analysis is complicated by:
  • Low Mass Region Interference: At m/z ~86, solvent background and cluster ions are abundant in LC-MS.

  • Isobaric Complexity: In complex matrices, it shares nominal mass with various metabolic byproducts (e.g., piperidinone derivatives, cyclic amides).

  • Polarity: High water solubility leads to poor retention on standard C18 columns, causing ion suppression.

Part 2: Technology Comparison

The following comparison evaluates HRMS against industry-standard alternatives for the specific application of characterizing Crotonamide impurities.

Table 1: Comparative Performance Matrix
FeatureHRMS (Q-TOF / Orbitrap) Triple Quadrupole (QqQ) NMR (1H / 13C) HPLC-UV
Primary Utility Unknown ID & Impurity ProfilingRoutine Quantification (Targeted)Structural ElucidationPurity % & Assay
Mass Accuracy < 5 ppm (Distinguishes isobars)Unit Resolution (~0.7 Da)N/AN/A
Sensitivity High (pg/mL range)Ultra-High (fg/mL range)Low (mg required)Moderate (µg/mL)
Selectivity Excellent (Extracts exact mass)Good (Dependent on MRM transitions)Perfect (Stereochemistry)Poor (Co-elution common)
Throughput High (UPLC compatible)HighLowHigh
Why HRMS Wins for Characterization

While NMR confirms the structure, it cannot detect Crotonamide at the 0.05% impurity threshold required by ICH guidelines. QqQ requires you to know what you are looking for (defined transitions). HRMS allows for retrospective data mining —you can capture the full scan data now and search for Crotonamide adducts or degradation products later without re-running the sample.

Part 3: Deep Dive – HRMS Characterization

Exact Mass & Elemental Composition

For Crotonamide, the monoisotopic mass is calculated based on


, 

,

, and

.[1]
  • Formula:

    
    
    
  • Neutral Monoisotopic Mass: 85.05276 Da

  • Observed Species (ESI+):

    
    
    
  • Theoretical m/z: 86.06004

Note: In a successful HRMS run, the observed mass should be within ±5 ppm (e.g., 86.0596 – 86.0605).

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is crucial for distinguishing Crotonamide from isomers (e.g., cyclopropyl formamide). The fragmentation follows a charge-remote or charge-driven mechanism typical of primary amides.

Key Diagnostic Ions:

  • Precursor: m/z 86.0600 (

    
    )
    
  • Primary Fragment: m/z 69.0335 (Loss of

    
    , 17.0265 Da). This generates the crotonyl acylium ion (
    
    
    
    ).
  • Secondary Fragment: m/z 41.0391 (Loss of

    
     from the acylium ion). This generates the allyl cation (
    
    
    
    ).
Diagram 1: Fragmentation Logic

Fragmentation node1 Crotonamide [M+H]+ m/z 86.0600 (C4H8NO+) node2 Crotonyl Cation m/z 69.0335 (C4H5O+) node1->node2 Loss of NH3 (-17.02 Da) node3 Allyl Cation m/z 41.0391 (C3H5+) node2->node3 Loss of CO (-27.99 Da)

Caption: Proposed collision-induced dissociation (CID) pathway for protonated Crotonamide.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to ensure retention of polar amides while maximizing ionization efficiency.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg Crotonamide standard in 10 mL Methanol (HPLC Grade).

  • Working Solution: Dilute to 100 ng/mL in 90:10 Water:Methanol (

    
    ).
    
    • Critical Step: The high aqueous content in the diluent prevents "solvent breakthrough" (peak distortion) on the column.

LC-HRMS Methodology

Chromatography (UPLC):

  • Column: HSS T3 C18 (High strength silica, withstands 100% aqueous mobile phase) or HILIC (for enhanced retention).

    • Recommendation: Waters HSS T3, 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 100% A (Isocratic hold to retain polar amide).

    • 1-5 min: Linear ramp to 50% B.

    • 5-7 min: Wash at 95% B.

Mass Spectrometry (Source Parameters - ESI+):

  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.0 kV (Standard for small molecules).

  • Desolvation Temp: 350°C (High temp needed to desolvate water-rich mobile phase).

  • Resolution: > 30,000 FWHM (Required to split isobaric interferences).

Diagram 2: Analytical Workflow

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 HRMS Detection S1 Dissolve Standard (MeOH) S2 Dilute to 100 ng/mL (90% H2O) S1->S2 LC1 Column: HSS T3 C18 (Retains Polar Amides) S2->LC1 MS1 ESI Positive Mode Source Temp: 350°C LC1->MS1 Elution LC2 Mobile Phase: 0.1% Formic Acid LC2->LC1 MS2 Full Scan (m/z 50-200) Res > 30k MS1->MS2 MS3 Data Analysis EIC @ 86.0600 ± 5ppm MS2->MS3

Caption: Step-by-step LC-HRMS workflow for the specific detection of polar amides.

Part 5: References

  • TCI Chemicals. Crotonamide Product Specification and Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5353597, Crotonamide. Retrieved from

  • Faca, V., et al. (2006). Quantitative analysis of acrylamide labeled serum proteins by LC-MS/MS. (Demonstrates amide labeling and MS behavior of similar acrylamide structures). Journal of Proteome Research. Retrieved from

  • ResolveMass Laboratories. High Resolution Mass Spectrometry Explained. (Principles of HRMS for impurity profiling). Retrieved from

  • American Pharmaceutical Review. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. Retrieved from

Sources

A Comparative Guide to the Efficacy of Crotonamide-Based Histone Deacetylase (HDAC) Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The field of epigenetics has unveiled a sophisticated layer of gene regulation, with histone modifications playing a central role in health and disease. Histone deacetylases (HDACs), enzymes that remove acetyl groups from histone proteins, are critical regulators of chromatin structure and gene expression. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. While several HDAC inhibitors have reached the clinic, they are often pan-inhibitors, lacking isoform selectivity and carrying significant side effect profiles.[1] This has spurred the search for novel chemical scaffolds that can offer improved potency and selectivity.

This guide provides an in-depth technical comparison of an emerging class of compounds—crotonamide derivatives—against established pharmaceuticals for HDAC inhibition. We will explore the mechanistic rationale for their design, present comparative efficacy data, detail the experimental protocols for their evaluation, and discuss their future potential in oncology and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of molecules.

Introduction: The Rationale for Targeting HDACs with Crotonamide Derivatives

The Role of HDACs in Carcinogenesis

Histone deacetylases are a family of 18 enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] In many cancers, HDACs are overexpressed or aberrantly recruited to promoter regions of tumor suppressor genes, leading to their silencing and promoting uncontrolled cell growth, proliferation, and survival.[2]

Inhibition of HDACs restores histone acetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes. This can induce a variety of anti-cancer effects, including:

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.

  • Apoptosis: Induction of programmed cell death through various pathways.[2]

  • Differentiation: Promoting the maturation of cancer cells into non-proliferative states.

The Emergence of Crotonamide Derivatives

The discovery of histone crotonylation, a distinct post-translational modification, has opened a new avenue for drug design.[3] Research has revealed that Class I HDACs (HDAC1, 2, and 3) are the primary "erasers" of this mark, functioning as efficient histone decrotonylases.[3] This finding provides a compelling mechanistic link: a molecule mimicking the crotonyl group could potentially serve as a highly effective inhibitor of these specific HDACs.

Crotonamide (C₄H₇NO) is an organic compound that serves as an excellent foundational scaffold for designing such inhibitors.[4] Its α,β-unsaturated amide structure provides a rigid backbone that can be chemically modified to create derivatives with high affinity for the HDAC active site. These derivatives are typically designed with three key pharmacophoric features, mirroring established HDAC inhibitors like SAHA (Vorinostat):

  • A Zinc-Binding Group (ZBG): To chelate the essential Zn²⁺ ion in the HDAC active site.

  • A Linker Region: An unsaturated linking group, often the crotonamide backbone itself, that positions the other components correctly within the active site channel.

  • A Cap Group: A larger, often aromatic, group that interacts with the surface of the enzyme, providing additional affinity and selectivity.

Mechanism of Action: How Crotonamide Derivatives Inhibit HDACs

The primary mechanism by which crotonamide-based inhibitors function is through competitive inhibition at the HDAC active site. The Zinc-Binding Group (e.g., a hydroxamic acid) coordinates with the zinc ion at the base of the catalytic pocket, effectively blocking the binding of the natural substrate (the acetylated or crotonylated lysine residue). The linker and cap groups provide the necessary interactions to stabilize the inhibitor within the enzyme's binding groove.

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 Crotonamide Inhibitor HDAC HDAC Enzyme Zinc Zn²⁺ Ion BindingPocket Substrate Binding Pocket Deacetylation Deacetylation Blocked HDAC->Deacetylation Function Inhibited ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) ZBG->Zinc Chelation Linker Crotonamide Linker ZBG->Linker Linker->BindingPocket Occupies Cap Cap Group Linker->Cap AcetylatedHistone Acetylated Histone (Substrate) AcetylatedHistone->BindingPocket Binding Prevented

Caption: Mechanism of HDAC inhibition by a crotonamide derivative.

Comparative Efficacy Analysis

The true measure of a novel drug candidate is its performance relative to existing standards. Crotonamide derivatives have demonstrated significant potency, in some cases exceeding that of FDA-approved drugs in preclinical models.

In Vitro Enzymatic Inhibition

The initial screening of any potential HDAC inhibitor involves assessing its ability to inhibit the enzymatic activity of purified HDAC isoforms. This is typically quantified by the IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound/DerivativeTargetHDAC IC₅₀ (nM)Comparison DrugComparison IC₅₀ (nM)Reference
Compound 27 ¹HeLa Cell Extract8 nMSAHA (Vorinostat)~50 nM (Typical)[2]
MM131 ²N/AN/AN/AN/A[5]
Belinostat Pan-HDAC6-82 nM (Class I/II)--[6]
SAHA (Vorinostat) Pan-HDAC~50 nM (Class I)--[2]

¹(E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamide ²A 1,2,4-triazine sulfonamide derivative, not a crotonamide, but demonstrates the anticancer potential of related amide/sulfonamide structures.

As shown, Compound 27 , a crotonamide derivative, exhibits an IC₅₀ of 8 nM against HDAC activity from HeLa cell nuclear extracts, suggesting significantly higher potency than the widely used pharmaceutical, SAHA.[2] This highlights the potential of the crotonamide scaffold in designing highly potent inhibitors.

Anti-proliferative Activity in Cancer Cell Lines

Beyond enzymatic inhibition, it is crucial to demonstrate that these compounds can kill cancer cells. The GI₅₀ (or IC₅₀) for cell viability is a key metric, representing the concentration required to inhibit cell growth by 50%.

CompoundCell LineIndicationGI₅₀ / IC₅₀Comparison DrugComparison GI₅₀ / IC₅₀Reference
Compound IIc/IId ¹5 Human Cancer LinesCancerModerate Effect--[7]
MM131 DLD-1, HT-29Colon CancerPotent--[5]
Sulfonamide 8r/8s ²P388, A-549Leukemia, LungPromising in vivoEtoposideLess Cytotoxic[8]
Carboxamide 12 ³K-562Leukemia0.33 µM--[9]
Carboxamide 10 ³HCT-116Colon Cancer1.01 µM--[9]

¹Strictosamide derivatives. ²Etoposide derivatives, not crotonamides, included for context on amide/sulfonamide modifications. ³Indole-2-carboxamide derivatives.

While direct comparative GI₅₀ data for crotonamide derivatives against pharmaceuticals like SAHA is sparse in the initial search results, related carboxamide and sulfonamide derivatives show potent, sub-micromolar activity against various cancer cell lines.[5][8][9] For instance, the indole-2-carboxamide Compound 12 shows a potent IC₅₀ of 0.33 µM against leukemia cells.[9] This demonstrates that the broader class of amide-containing compounds, including crotonamides, are highly effective anti-proliferative agents.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the methods used to generate efficacy data must be robust and reproducible. Here, we detail standard operating procedures for key assays.

In Vitro HDAC Enzymatic Assay (Fluorometric)

This protocol describes a common method for measuring the enzymatic activity of HDACs and the inhibitory potential of test compounds.

Principle: A fluorogenic substrate, which is a lysine residue with an ε-acetyl group attached to a fluorophore, is used. When HDAC cleaves the acetyl group, a developer solution can then act on the deacetylated lysine to release the fluorophore, generating a signal proportional to HDAC activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute purified human HDAC enzyme (e.g., HDAC1) in assay buffer to a working concentration.

    • Dilute the fluorogenic HDAC substrate and developer solution (containing a protease like trypsin) as per manufacturer instructions.

    • Prepare a serial dilution of the crotonamide derivative and a reference compound (e.g., SAHA) in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or vehicle control (DMSO) to wells of a 96-well black plate.

    • Add 35 µL of the HDAC enzyme solution to each well.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of the fluorogenic substrate to each well to start the reaction.

    • Incubate for 60 minutes at 37°C.

  • Signal Development:

    • Add 50 µL of the developer solution to each well.

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition:

    • Read the fluorescence on a microplate reader (e.g., Excitation 360 nm, Emission 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a strong inhibitor control (0% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., HCT-116) in a 96-well clear plate at a density of 5,000-10,000 cells/well.

    • Allow cells to attach and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the crotonamide derivative in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the log of the compound concentration and determine the GI₅₀ value.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Screening A Compound Synthesis & Dilution B HDAC Enzymatic Assay A->B C Determine IC₅₀ B->C D Cell Culture (e.g., HCT-116) C->D Lead Compound Selection E Compound Treatment (48-72h) D->E F MTT Assay E->F G Determine GI₅₀ F->G H Preclinical Animal Studies G->H Advance to In Vivo Models

Caption: A typical workflow for evaluating novel HDAC inhibitors.

Beyond Cancer: Other Potential Therapeutic Applications

The utility of the crotonamide scaffold is not limited to oncology. The structural modifications that confer potent bioactivity can be adapted for other diseases.

  • Antitubercular Activity: A study by Ren et al. demonstrated that optimizing substituents on the crotonamide backbone led to a derivative with a minimum inhibitory concentration (MIC) as low as 0.125 µg/mL against Mycobacterium tuberculosis.[4] This level of potency is highly significant and suggests a potential new class of anti-TB agents.

  • Antiviral Activity: While not directly crotonamide-based, derivatives of strictosamide have shown antiviral activity against the influenza A virus and respiratory syncytial virus (RSV), with IC₅₀ values in the low µg/mL range.[7] This demonstrates that related complex amide structures are viable starting points for antiviral drug discovery.

  • Neurological Disorders: HDAC inhibitors are being explored for neurodegenerative diseases like Alzheimer's and Huntington's disease, as they can modulate the expression of genes involved in neuronal survival and function.[10][11][12] The ability to design brain-penetrant crotonamide derivatives could open up new therapeutic possibilities in this challenging area.[13]

Challenges and Future Directions

Despite their promise, the development of crotonamide derivatives faces challenges. Key among these is achieving isoform selectivity . The current generation of FDA-approved HDAC inhibitors are pan-inhibitors, which contributes to their side effects.[1] The future of HDAC-targeted therapy lies in developing compounds that can selectively inhibit a single HDAC isoform or a specific subclass (e.g., only HDAC1 and 2). The versatility of the crotonamide scaffold allows for extensive structure-activity relationship (SAR) studies, which will be critical in designing these next-generation selective inhibitors. Further research into the structural biology of how these compounds bind to different HDAC isoforms will be essential to guide this process.

Conclusion

Crotonamide derivatives represent a highly promising class of therapeutic agents, particularly as HDAC inhibitors for cancer treatment. Their design is rooted in a strong mechanistic understanding of histone crotonylation and the active site of Class I HDACs. Preclinical data has demonstrated that optimized crotonamide derivatives can exhibit superior potency compared to existing pharmaceuticals like SAHA. The chemical tractability of the scaffold provides a robust platform for further development, with the ultimate goal of creating highly selective inhibitors with improved therapeutic windows. As research continues, these compounds may prove to be valuable tools not only in oncology but also in treating infectious and neurological diseases, offering new hope for patients with high unmet medical needs.

References

  • Synthesis and Biological Evaluation of Strictosamide Derivatives with Improved Antiviral and Antiproliferative Activities. PubMed.
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI.
  • Buy Crotonamide | 625-37-6. Smolecule.
  • Natural Products‐Based Anticancer Agents: Synthesis and Anticancer Activities of Funtumine Amide/Sulfonamide Derivatives. ResearchGate.
  • Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed.
  • Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. IntechOpen.
  • Novel amide derivatives as inhibitors of histone deacetylase: Design, synthesis and SAR. ResearchGate.
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.
  • Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases. PMC - NIH.
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed.
  • Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PMC - PubMed Central.
  • Therapeutic potentials of crocin in medication of neurological disorders. PubMed.
  • MARINE-DERIVED COMPOUNDS FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. TPM.
  • Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH.

Sources

Safety Operating Guide

Navigating the Safe Handling of Crotonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my aim is to empower researchers with the knowledge to handle chemical reagents not just effectively, but with the utmost safety. This guide provides essential, immediate safety and logistical information for the handling of Crotonamide, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our commitment is to be your preferred source for laboratory safety information, building a foundation of trust that extends beyond the products we supply.

Understanding Crotonamide: Properties and Potential Hazards

Crotonamide is a white to off-white solid organic compound.[1] While it is a valuable intermediate in various synthetic processes, it is crucial to recognize its potential hazards to ensure safe handling in the laboratory.[2]

The primary hazards associated with Crotonamide are skin, eye, and respiratory irritation.[3] Unlike the more volatile and acutely toxic Crotonaldehyde, Crotonamide's solid form mitigates some risks, but necessitates careful handling to prevent dust formation and subsequent inhalation or contact.[1][3]

PropertyValueSource
Physical State Solid[1]
Appearance White to Off-White Crystalline Powder
Molecular Formula C₄H₇NO
Molecular Weight 85.11 g/mol
Melting Point 158-162 °C
Solubility Slightly soluble in water. Soluble in methanol, ethanol, and benzene.
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]

It is imperative to note that, at present, there are no specific OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) for Crotonamide. Therefore, adherence to a stringent set of handling protocols based on its irritant properties is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following PPE is mandatory when handling Crotonamide, with the rationale for each component explained:

  • Eye Protection: Tightly fitting safety goggles are required to prevent contact of Crotonamide dust or particles with the eyes, which can cause serious irritation.[1] A face shield should be worn in conjunction with goggles when there is a potential for splashing or significant dust generation.

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and subsequent irritation.[1] Nitrile gloves are a suitable choice for handling solid Crotonamide. Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after handling is complete.

  • Body Protection: A laboratory coat is required to protect against accidental spills and contamination of personal clothing. For procedures with a higher risk of dust generation, a disposable gown made of a low-permeability fabric should be worn.[4]

  • Respiratory Protection: All handling of solid Crotonamide that may generate dust must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1] If a fume hood is not available, or if there is a potential for exceeding safe airborne concentrations, a NIOSH-approved respirator with a particulate filter is necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Crotonamide ensures that safety is integrated into every stage of the experimental workflow.

Preparation and Weighing:
  • Designated Area: All handling of Crotonamide should be performed in a designated area within a certified chemical fume hood to control dust and vapor.[1]

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and waste containers, are within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE before opening the Crotonamide container.

  • Careful Dispensing: Open the container slowly to avoid creating airborne dust. Use a clean, dedicated spatula to carefully transfer the desired amount of Crotonamide to a weigh boat. Avoid scooping in a manner that generates dust.

  • Immediate Sealing: Securely close the Crotonamide container immediately after dispensing to prevent contamination and accidental spills.

In-Experiment Use:
  • Controlled Addition: When adding Crotonamide to a reaction vessel, do so slowly and carefully to prevent splashing and dust generation.

  • Maintain Containment: Keep the reaction vessel within the fume hood for the duration of the reaction, especially if heating or agitation is involved, as this could increase the potential for airborne exposure.

  • Monitor for Spills: Be vigilant for any spills or drips. Clean up any minor spills immediately following the procedures outlined below.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Workflow:

SpillResponse cluster_spill Crotonamide Spill Response Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if necessary) Alert->PPE Contain Contain the Spill (Use absorbent pads for solutions, cover solids with a damp cloth) PPE->Contain Cleanup Clean the Spill (Gently sweep solid, use absorbent for liquid) Contain->Cleanup Dispose Dispose of Waste in a Labeled Hazardous Waste Container Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate

Caption: Workflow for responding to a Crotonamide spill.

Exposure Response:
  • Inhalation: If Crotonamide dust is inhaled, immediately move the affected person to fresh air.[1] If breathing is difficult, seek immediate medical attention.

  • Skin Contact: In case of skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: If Crotonamide enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If Crotonamide is ingested, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of Crotonamide and contaminated materials is crucial to protect both personnel and the environment.

  • Waste Segregation: All solid Crotonamide waste, including empty containers, contaminated gloves, weigh boats, and absorbent materials from spill cleanups, must be collected in a designated, clearly labeled hazardous waste container.

  • Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the name "Crotonamide," and the associated hazards (Irritant).

  • Empty Container Disposal: Empty Crotonamide containers should be triple-rinsed with a suitable solvent (such as methanol or ethanol) before disposal.[3] The rinsate must be collected as hazardous waste. After rinsing, the container label should be defaced, and the container disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.

  • Final Disposal: The sealed hazardous waste container should be stored in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department for disposal by a licensed chemical waste contractor, likely through controlled incineration.[3]

By adhering to these detailed procedures, you can confidently and safely incorporate Crotonamide into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your work.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • CROTONALDEHYDE | Occupational Safety and Health Administration. OSHA. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Crotonaldehyde. Centers for Disease Control and Prevention. Available at: [Link]

  • Crotonaldehyde - IDLH | NIOSH. Centers for Disease Control and Prevention. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Environmental Protection Agency. Available at: [Link]

  • TLV Chemical Substances Introduction. ACGIH. Available at: [Link]

  • Crotonaldehyde, trans and cis + trans Acute Exposure Guideline Levels. National Center for Biotechnology Information. Available at: [Link]

  • Method Chemicals Disposal. Oregon State University Seafood Lab. Available at: [Link]

  • Crotonaldehyde. E-Limit. Available at: [Link]

  • 2,4,5-T - IDLH | NIOSH. Centers for Disease Control and Prevention. Available at: [Link]

  • Safety Data Sheet: Crotonaldehyde. Chemos GmbH&Co.KG. Available at: [Link]

  • Provisional Peer-Reviewed Toxicity Values for Crotonaldehyde (CASRN 123-73-9). Environmental Protection Agency. Available at: [Link]

  • Crotonaldehyde. OSHA. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Crotonaldehyde - Restored. Centers for Disease Control and Prevention. Available at: [Link]

  • CDC - CROTONALDEHYDE - International Chemical Safety Cards. NIOSH. Available at: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crotonamide
Reactant of Route 2
Reactant of Route 2
Crotonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.